Bohemamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-7(2)5-11(18)15-10-6-9(17)14(4)13-12(19-13)8(3)16(10)14/h5-6,8,12-13H,1-4H3,(H,15,18)/t8-,12+,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARXZADXFDTXOF-OKVQYTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](O2)[C@@]3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993704 | |
| Record name | Bohemamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72926-12-6 | |
| Record name | Bohemamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bohemamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of Bohemamine?
**A Technical Guide to the
Mechanism of Action of Bohemamine: A Multi-Targeted Approach to Cancer Cytotoxicity
Abstract
This compound, a pyrrolizidine alkaloid produced by Streptomyces species, has emerged as a molecule of interest in oncology research.[1][2] While initially identified for its role in inhibiting cell adhesion, recent investigations have unveiled its potent cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer.[1] This guide provides a detailed technical overview of the current understanding of this compound's mechanism of action. Evidence suggests a multi-pronged approach involving direct DNA interaction, inhibition of essential nuclear enzymes, and the subsequent induction of programmed cell death. We will explore the core molecular interactions, the resulting cellular phenotypes, and the detailed experimental protocols used to elucidate this mechanism, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: this compound Family of Alkaloids
Bohemamines are a class of bacterial pyrrolizidine alkaloids isolated from marine-derived Streptomyces species.[1][2] Structurally, they possess a characteristic pyrrolizidine core. While monomeric forms of this compound have been shown to inhibit LFA-1/ICAM-1-mediated cell adhesion, they exhibit little to no cytotoxicity.[1] However, naturally occurring dimeric forms, such as dibohemamines B and C, which are connected by a methylene bridge, display potent cytotoxic activity in the nanomolar range against cancer cell lines like A549 (non-small cell lung cancer).[1] This significant increase in potency in the dimeric form suggests that the spatial arrangement and bivalency of the molecule are critical for its anticancer mechanism. This guide will focus on the cytotoxic mechanisms attributed to these active this compound compounds.
Core Mechanism of Action: A Triad of Disruption
anticancer activity of this compound is not attributed to a single target but rather to a cascade of events initiated by its interaction with fundamental cellular components. mechanism can be understood as a triad of actions: DNA intercalation, topoisomerase II inhibition, and induction of apoptosis.
2.1. Direct DNA Interaction: Intercalation
A foundational aspect of the mechanism for many cytotoxic natural products is their ability to directly interact with DNA.[3][4][5][6] Like other planar aromatic molecules, this compound is hypothesized to insert itself between the base pairs of the DNA double helix. This process, known as intercalation, physically distorts the helical structure, creating a steric blockade.
This blockade has profound consequences:
-
Inhibition of DNA Replication and Transcription: distortion prevents the progression of DNA and RNA polymerases along the DNA template, thereby halting the synthesis of new DNA and RNA.
-
Generation of DNA Lesions: physical strain on the DNA backbone can lead to single and double-strand breaks, triggering DNA damage response pathways.
ability of a compound to intercalate is often a prerequisite for its ability to inhibit topoisomerases, which are enzymes that directly manage DNA topology.[6]
2.2. Enzymatic Disruption: Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication and transcription.[7][8] Topoisomerase II (Top2) functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[9]
This compound acts as a topoisomerase II poison . It does not inhibit the enzyme's ability to cleave DNA; instead, it stabilizes the "cleavable complex," a transient intermediate where Top2 is covalently bound to the cleaved DNA ends.[8][9] By preventing the re-ligation of the DNA strands, this compound converts a vital enzyme into a DNA-damaging agent, leading to an accumulation of permanent double-strand breaks.[7][8]
2.3. Cellular Consequence: Cell Cycle Arrest and Apoptosis
accumulation of irreparable DNA damage triggers a robust cellular response, culminating in programmed cell death.
-
G2/M Cell Cycle Arrest: DNA damage response (DDR) pathway is activated, leading to the arrest of the cell cycle at the G2/M checkpoint.[10][11] This provides the cell with a final opportunity to repair the DNA damage. However, the persistent damage induced by this compound overwhelms these repair mechanisms. Several studies on related compounds show this G2/M phase accumulation as a common response to this type of cytotoxic agent.[12]
-
Induction of the Intrinsic Apoptotic Pathway: When DNA repair fails, the cell is directed towards apoptosis. signaling cascade is primarily mediated by the intrinsic (or mitochondrial) pathway.[13][14] Key events include:
-
Activation of p53: tumor suppressor protein p53 is stabilized and activated in response to DNA damage.
-
Upregulation of Pro-Apoptotic Proteins: p53 transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax and Puma.[13][15]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[13]
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase, Caspase-9.[14]
-
Execution Phase: Caspase-9 cleaves and activates effector caspases, primarily Caspase-3 and -7. se executioner caspases dismantle the cell by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis.[14][16][17]
-
overall proposed mechanism is a coordinated assault on genomic integrity, leading to an inescapable cell death program.
Data Summary & Visualization
3.1. Cytotoxicity Data
cytotoxic potential of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (µM) | Citation |
| Dithis compound B | A549 (NSCLC) | 0.140 | [1] |
| Dithis compound C | A549 (NSCLC) | 0.145 | [1] |
| Dithis compound C | HCC1171 (NSCLC) | 1.2 | [1] |
NSCLC: Non-Small Cell Lung Cancer
3.2. Signaling Pathway Diagram
following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanism of action, a series of biophysical and cell-based assays are required. following protocols provide a framework for these investigations.
4.1. Topoisomerase II Inhibition Assay (Cleavable Complex Assay)
Rationale: This assay directly measures the ability of a compound to stabilize the topoisomerase II cleavable complex, the hallmark of a Top2 poison.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase II alpha enzyme, and assay buffer.
-
Compound Addition: Add this compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a known Top2 poison (e.g., Etoposide) as a positive control and a DMSO vehicle as a negative control.
-
Initiation: Start the reaction by adding ATP and incubate at 37°C for 30 minutes.
-
Complex Trapping: Stop the reaction and trap the covalent DNA-protein complex by adding SDS (to linearize the plasmid if a break is present) and Proteinase K (to digest the enzyme).
-
Analysis: Analyze the DNA products by agarose gel electrophoresis.
-
Interpretation: Supercoiled plasmid (substrate) will migrate fastest. enzyme will relax the plasmid (nicked/relaxed forms). A Top2 poison will trap the cleaved complex, resulting in a linearized form of the plasmid upon SDS treatment. An increase in the linear DNA band with increasing drug concentration indicates Top2 poison activity.
Caption: Workflow for the Topoisomerase II cleavable complex assay.
4.2. Cell Cycle Analysis via Flow Cytometry
Rationale: This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of drug-induced cell cycle arrest.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549) and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
Harvesting: Harvest the cells (including floating cells) by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal from thousands of individual cells.
-
Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content. fluorescence intensity is directly proportional to the amount of DNA (2n for G1, 4n for G2/M, and intermediate for S phase). Quantify the percentage of cells in each phase.
-
Interpretation: An accumulation of cells in the G2/M peak compared to the vehicle control indicates G2/M cell cycle arrest.[11]
4.3. Western Blot for Apoptosis Markers
Rationale: This technique detects and quantifies key proteins involved in the apoptotic signaling pathway, confirming its activation.
Methodology:
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with primary antibodies specific for key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, p53, Bax). Also include a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Interpretation: An increase in the levels of Cleaved Caspase-3 and its substrate, Cleaved PARP, are definitive markers of apoptosis execution. An increase in total p53 and Bax levels supports the proposed upstream signaling mechanism.
Conclusion and Future Directions
mechanism of action for this compound is a compelling example of a multi-targeted anticancer strategy. By simultaneously disrupting DNA structure and inhibiting a critical nuclear enzyme, this compound induces a level of genomic damage that robustly triggers the intrinsic apoptotic pathway. This dual-action model helps explain the potent cytotoxicity observed in its dimeric forms.
Future research should focus on several key areas:
-
Structural Biology: Co-crystal structures of this compound intercalated into DNA and in complex with Topoisomerase II would provide definitive proof of these interactions and guide the rational design of more potent analogs.
-
In Vivo Efficacy: While in vitro data is promising, comprehensive studies in animal models are necessary to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound.
-
Synergistic Combinations: Investigating this compound in combination with other chemotherapeutic agents, particularly those that target different cellular pathways, could reveal synergistic effects and provide new avenues for overcoming drug resistance.
This guide serves as a foundational resource, consolidating the current understanding of this compound's mechanism and providing the experimental framework to further explore its potential as a next-generation anticancer therapeutic.
References
- Fenical, W., & Jensen, P. R. (2006). Developing a new resource for drug discovery: marine actinomycete bacteria.
- Cragg, G. M., & Pezzuto, J. M. (2016). Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents. Medical Principles and Practice, 25(Suppl. 2), 41–59.
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
- Montecucco, A., & Biamonti, G. (2007). Cellular response to DNA topoisomerase I-mediated DNA damage. DNA Repair, 6(4), 448-457.
- Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395–417.
- Hanahan, D., & Weinberg, R. A. (2011).
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Kwon, Y., et al. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. NIH Public Access, 23(1), 1-5. [Link]
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Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. ResearchGate. [Link]
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Amoiridis, M., et al. (2024). Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats. Nature Communications. [Link]
- Laponogov, I., et al. (2018). Structural basis of topoisomerase II inhibition by the dual-targeting agent, C-1311. Nucleic Acids Research, 46(12), 6344–6357.
- Deweese, J. E., & Osheroff, N. (2009). DNA-strand passage reaction of type II topoisomerases. Biochimica et Biophysica Acta (BBA)
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Larsen, A. K., et al. (2003). Genotoxicity of several clinically used topoisomerase II inhibitors. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 538(1-2), 149-161. [Link]
- Hassan, M., et al. (2014). p53 family in apoptosis and cancer. Journal of Cellular Physiology, 229(11), 1645-1657.
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A Technical Guide to the Discovery, Isolation, and Characterization of Bohemamine Alkaloids from Streptomyces
Abstract: This technical guide provides researchers, natural product chemists, and drug development professionals with a comprehensive overview of the methodologies for the discovery and isolation of bohemamine-class pyrrolizidine alkaloids from their native producers, Streptomyces species. Bohemamines are a fascinating family of bacterial alkaloids characterized by a unique pyrrolizidine core with two distinctive methyl groups.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, from strain cultivation and fermentation to multi-step chromatographic purification and final structural elucidation. By integrating field-proven insights with authoritative references, this guide serves as a self-validating resource for the successful isolation and study of these promising bioactive compounds.
Introduction: The this compound Family of Alkaloids
The bohemamines are a class of bacterial secondary metabolites built upon a pyrrolizidine alkaloid scaffold.[2][3] First reported from Streptomyces species, these compounds have attracted scientific interest due to their novel structures and emerging biological activities.[4] Unlike the more common plant-derived pyrrolizidine alkaloids, bohemamines possess a unique biosynthetic origin, which imparts distinct structural features, such as unusual methylations.[5] Their discovery, often from unique environments like marine sediments, underscores the vast, untapped chemical diversity within the Streptomyces genus, a well-known source of therapeutic agents.[6][7] This guide details the critical steps from identifying a producing strain to obtaining pure this compound for further study.
Producing Organisms and Biosynthetic Rationale
Bohemamines have been successfully isolated from various, often marine-derived, Streptomyces strains, including Streptomyces sp. and Streptomyces spinoverrucosus.[2][4] Understanding the biosynthetic pathway is crucial for optimizing fermentation, as it informs precursor feeding strategies and the timing of harvest.
The this compound Biosynthetic Gene Cluster (BGC)
The production of the this compound core is orchestrated by a dedicated biosynthetic gene cluster (bhm).[8] Genomic investigations have revealed the key enzymatic machinery responsible for its assembly, providing a clear example of causality in natural product biosynthesis.[5]
-
Core Scaffold Formation: The pyrrolizidine core is not assembled from standard amino acids alone. A specialized two-module Nonribosomal Peptide Synthetase (NRPS), BhmJ, is responsible for incorporating a rare, nonproteinogenic amino acid, (2S,5S)-5-methylproline, which is the origin of the C-9 methyl group.[1][5]
-
Oxidative Rearrangement: A Baeyer-Villiger Monooxygenase (BVMO), BhmK, then catalyzes a critical oxidative rearrangement, a hallmark reaction in the formation of many complex alkaloids, to yield the characteristic fused-ring system.[5][9]
-
Tailoring and Methylation: Subsequent tailoring enzymes, such as the C-methyltransferase BhmG, install the second methyl group at the C-7 position, completing the core this compound structure.[5]
This knowledge that the pathway relies on an NRPS and specific precursors like non-standard amino acids justifies the use of complex, nutrient-rich media during fermentation to ensure all necessary building blocks are available for robust secondary metabolite production.
Caption: Simplified workflow of the this compound biosynthetic pathway.
Fermentation and Cultivation Protocol
The goal of fermentation is to maximize the biomass of the Streptomyces strain and induce the expression of the silent or lowly-expressed bhm gene cluster. While optimization is strain-specific, the following protocol provides an authoritative and field-proven starting point.
Step-by-Step Fermentation Methodology
-
Strain Activation & Seed Culture:
-
Aseptically transfer a cryopreserved spore suspension or mycelial fragment of the Streptomyces strain onto an agar plate (e.g., ISP2 or Soy Flour Mannitol Agar).[7]
-
Incubate at 28-30°C for 7-10 days, or until sufficient sporulation occurs.
-
Inoculate a 50 mL liquid medium (e.g., Tryptic Soy Broth or a seed medium specific to the strain) in a 250 mL baffled flask with a loopful of spores or a small agar plug of mycelial growth.
-
Incubate this seed culture at 28-30°C on a rotary shaker (200-220 rpm) for 2-3 days.
-
-
Large-Scale Production Culture:
-
Prepare the production medium. A complex medium is often required. For marine-derived strains, a seawater-based medium is essential. A representative medium could consist of soluble starch, yeast extract, peptone, and CaCO₃ in an artificial seawater base.
-
Inoculate 1 L of production medium in a 2.8 L flask with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C, with shaking at 200 rpm, for 7-14 days. Production is often maximal in the stationary phase of growth. Monitoring by HPLC analysis of small aliquots is recommended to determine the optimal harvest time.[8]
-
Extraction and Isolation: A Multi-Stage Purification Workflow
The isolation of this compound from the fermentation broth is a multi-step process designed to systematically remove impurities and concentrate the target compounds. The choice of solvents and chromatographic resins is dictated by the polarity and chemical properties of the this compound molecule.
Caption: A representative multi-step workflow for the isolation of this compound.
Step-by-Step Isolation Protocol
-
Initial Extraction:
-
Following fermentation, add an adsorbent resin (e.g., Amberlite XAD-16) to the whole culture broth and agitate for 2-4 hours to capture the secondary metabolites.
-
Filter the culture through cheesecloth to separate the resin and mycelial mass from the aqueous broth.
-
Wash the resin/mycelium mixture with water to remove salts and polar impurities.
-
Elute the captured metabolites from the resin using an organic solvent, typically acetone or methanol. Evaporate the solvent in vacuo to yield a concentrated aqueous suspension.
-
-
Solvent Partitioning:
-
Perform a liquid-liquid extraction on the aqueous suspension using a solvent of intermediate polarity, such as ethyl acetate (EtOAc). Bohemamines will partition into the organic layer.
-
Separate the layers and collect the ethyl acetate fraction. Repeat this extraction 2-3 times to ensure complete recovery.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude extract. This extract is the starting point for chromatography.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a stepwise gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of ethyl acetate and then methanol. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Size-Exclusion Chromatography: Combine the this compound-containing fractions (identified by TLC and/or bioassay) and concentrate them. Further purify this fraction using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on size and removes polymeric impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification is almost always achieved by reverse-phase HPLC (RP-HPLC). Using a C18 column, inject the semi-purified fractions and elute with a gradient of acetonitrile and water. Monitor the elution profile with a UV detector (bohemamines have characteristic UV absorbance maxima around 248, 285, and 350 nm) to isolate individual pure this compound analogs.[4]
-
Structural Elucidation and Data
Once isolated, the definitive identification of this compound requires a suite of spectroscopic and spectrometric techniques. This self-validating system ensures the correct structure is assigned.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[4]
-
Nuclear Magnetic Resonance (NMR): A full suite of NMR experiments is required to piece together the molecular structure.
-
¹H NMR: Identifies the number and types of protons and their neighboring environments.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings (which protons are neighbors), while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different parts of the molecule.[4]
-
-
Stereochemistry: The relative stereochemistry can often be determined using Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close to each other in space.[2][3] The absolute configuration may require additional methods like comparing experimental and calculated electronic circular dichroism (ECD) spectra.[4]
Data Presentation
Table 1: Representative this compound Analogs and Their Molecular Formulas
| Compound Name | Molecular Formula | Source Organism | Reference |
|---|---|---|---|
| This compound | C₁₄H₁₈N₂O₃ | Streptomyces sp. | [10] |
| This compound B | C₁₅H₂₀N₂O₃ | Marine-derived Streptomyces sp. | [2] |
| This compound C | C₁₅H₂₀N₂O₄ | Marine-derived Streptomyces sp. | [2] |
| 5-Cl-bohemamine C | C₁₅H₁₉ClN₂O₄ | Marine-derived Streptomyces sp. | [2][4] |
| 5-Br-bohemamine C | C₁₅H₁₉BrN₂O₄ | Streptomyces spinoverrucosus | [4] |
| Dithis compound A | C₂₉H₃₆N₄O₆ | Streptomyces spinoverrucosus |[4] |
Caption: The chemical structure of this compound.[10]
Conclusion
The discovery and isolation of bohemamines from Streptomyces serve as a prime example of a modern natural product chemistry workflow. Success hinges on a deep understanding of the producing organism's biology, a rational approach to fermentation, and a systematic, multi-step purification strategy guided by analytical chemistry. The causality is clear: understanding the biosynthetic pathway informs cultivation, and understanding the molecule's physicochemical properties dictates the isolation protocol. This guide provides the foundational knowledge and technical framework necessary for researchers to confidently explore the rich chemical space of Streptomyces and to successfully isolate and characterize novel bioactive compounds like the bohemamines.
References
-
Bugni, T. S., Woolery, M., Kauffman, C. A., Jensen, P. R., & Fenical, W. (2006). Bohemamines from a marine-derived Streptomyces sp. Journal of Natural Products, 69(11), 1626–1628. [Link]
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Li, S., Sun, R., Duan, Y., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters, 22(12), 4614–4619. [Link]
-
Fu, P., La, S., & MacMillan, J. B. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Angewandte Chemie International Edition, 55(38), 11613-11616. [Link]
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Request PDF. (n.d.). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. ResearchGate. [Link]
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Li, S., Sun, R., Duan, Y., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters. [Link]
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Bugni, T. S., Woolery, M., Kauffman, C. A., Jensen, P. R., & Fenical, W. (2006). Bohemamines from a Marine-Derived Streptomyces sp. Journal of Natural Products. [Link]
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Li, S., Sun, R., Duan, Y., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters. [Link]
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Zhang, R., Yan, X., Yin, S., & Fu, P. (2022). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Chinese Journal of Chemistry. [Link]
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Zhang, R., Yan, X., Yin, S., & Fu, P. (2022). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Tahlan, A., et al. (2017). Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production. PeerJ. [Link]
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Chemical structure and properties of Bohemamine
An In-Depth Technical Guide to the Chemical Structure and Properties of Bohemamine
Introduction
This compound is a naturally occurring bacterial alkaloid characterized by a core pyrrolizidine scaffold.[1][2] Originally isolated from marine-derived actinomycetes, specifically Streptomyces spinoverrucosus, this family of compounds has garnered significant interest due to the diverse biological activities exhibited by its various analogs.[3] While monomeric forms of this compound have been identified as inhibitors of cell adhesion, they typically lack significant cytotoxicity.[3] In contrast, a series of dimeric analogs, known as dibohemamines, display potent cytotoxic effects against cancer cell lines, positioning them as intriguing leads for oncological drug development.[3]
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of natural products.
Chemical Structure and Nomenclature
The fundamental structure of this compound is a pyrrolizidine ring system, which consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead.[1] The various this compound analogs are distinguished by substitutions on this core scaffold.
Monomeric Bohemamines
Several monomeric forms have been isolated and characterized. The parent compound, this compound, and a related analog, this compound B, are foundational members of this family.
-
This compound : Features an oxirane ring within its tricyclic structure. Its systematic IUPAC name is N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide.[4]
-
This compound B : Differs from this compound by the presence of a hydroxyl group instead of the epoxide moiety.[5]
-
Halogenated Analogs : Halogenated derivatives, such as 5-Cl-bohemamine C and 5-Br-bohemamine C, have also been identified from natural sources.[3]
Dimeric Bohemamines (Dibohemamines)
A key feature of this compound chemistry is the formation of dimers, which are responsible for the potent cytotoxicity observed in this class. These dimers, known as dibohemamines, are formed by the linkage of two monomeric units through a methylene bridge.[3] This dimerization is a non-enzymatic process that occurs via the nucleophilic addition of the this compound monomers to formaldehyde, which can be present in the fermentation culture.[3] Dibohemamines A, B, and C are notable examples that have been isolated and structurally elucidated.[3]
Table 1: Physicochemical Properties of Key this compound Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C₁₄H₁₈N₂O₃ | 262.30 | N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide[4] |
| This compound B | C₁₄H₂₀N₂O₃ | 264.32 | N-[(5S,6S,8S)-6-hydroxy-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide[5] |
| Dithis compound A | C₂₉H₃₆N₄O₆ | 536.62 | (Not available)[3] |
| Dithis compound C | C₂₉H₄₀N₄O₆ | 540.65 | (Not available)[6] |
Spectroscopic Characterization
The structures of this compound and its derivatives have been determined through extensive spectroscopic analysis.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of these compounds. For instance, Dithis compound A showed a HRESIMS peak at m/z 537.2705 [M+H]⁺, corresponding to the molecular formula C₂₉H₃₆N₄O₆.[3]
-
Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups present. In Dithis compound A, characteristic absorptions indicate the presence of methylene groups (2925, 1451 cm⁻¹), amide groups (1640, 1565 cm⁻¹), and an α,β-unsaturated ketone (1708 cm⁻¹).[3]
-
Ultraviolet (UV) Spectroscopy : The UV spectrum of dibohemamines typically shows three absorption peaks around 248, 285, and 350 nm, which is a characteristic signature of the this compound chromophore.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments is essential for complete structural assignment.[3][7][8][9] For example, HMBC correlations are used to establish long-range C-H connectivities, confirming the linkage of the monomeric units and the position of the methylene bridge in dibohemamines.[3] NOESY correlations are used to determine the relative stereochemistry of the molecules.[3]
Isolation and Biosynthesis
Natural Source and Isolation
Bohemamines are secondary metabolites produced by the marine-derived bacterium Streptomyces spinoverrucosus.[3] The isolation process typically involves fermentation of the bacterial strain, followed by extraction of the culture broth and mycelium with organic solvents. The crude extract is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to purify the individual this compound analogs.
Biosynthesis
The biosynthesis of the this compound core is a complex process involving several key enzymes.[2][10] The biosynthetic gene cluster (bhm) has been identified and characterized.
-
Core Scaffold Formation : A non-ribosomal peptide synthetase (BhmJ) and a Baeyer-Villiger monooxygenase (BhmK) are responsible for constructing the fundamental pyrrolizidine core.[2][10]
-
Methylation : The pyrrolizidine core undergoes methylation at two positions. A methyltransferase (BhmG) is responsible for the methylation at C-7, while the methyl group at C-9 originates from the non-proteinogenic amino acid (2S,5S)-5-methylproline, which is incorporated during the NRPS-mediated synthesis.[2][10]
Non-Enzymatic Dimerization
The formation of cytotoxic dibohemamines is a noteworthy example of non-enzymatic steps in natural product biosynthesis.[3] Monomeric bohemamines act as nucleophiles and react with an electrophilic formaldehyde molecule, which serves as a linker, to form the methylene-bridged dimer. This reaction can occur under mild, slightly acidic conditions.[3]
Biological Activity and Therapeutic Potential
The biological activity of bohemamines is highly dependent on their structure, specifically whether they are monomers or dimers.
-
Monomeric Bohemamines : These compounds have been reported as inhibitors of the cell adhesion interaction between lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1).[3] However, they do not exhibit significant cytotoxicity against cancer cell lines.[3]
-
Dimeric Bohemamines : In stark contrast, dibohemamines B and C have demonstrated potent cytotoxicity against the A549 non-small cell lung cancer (NSCLC) cell line, with IC₅₀ values in the nanomolar range (0.140 and 0.145 µM, respectively).[3] This discovery highlights the critical role of dimerization in conferring cytotoxic activity and suggests that the dithis compound scaffold is a promising starting point for the development of new anticancer agents.[11]
-
Other Activities : Some synthetically generated chimeric derivatives of this compound have also shown significant antioxidant activity.[1]
The proposed biotransformation of some this compound analogs into other co-occurring natural products like spinoxazines is also an area of active investigation.[12][13]
Experimental Protocol: Semi-Synthesis of Dithis compound Analogs
The non-enzymatic nature of the dimerization process can be exploited to generate a library of novel dithis compound analogs for structure-activity relationship (SAR) studies.[3] This protocol outlines a general method for the semi-synthesis of these dimers.
Objective
To synthesize novel dimeric this compound analogs by reacting monomeric bohemamines with various aldehydes to explore their cytotoxic potential.
Materials
-
Monomeric this compound (e.g., this compound or this compound B)
-
Selected aldehyde (e.g., benzaldehyde, furfural, propionaldehyde)
-
Solvent: Methanol (MeOH) or similar protic solvent
-
Acid catalyst: Formic acid (0.5%)
-
Reaction vial
-
Stirring plate
-
Purification system: Preparative HPLC with a C18 column
Step-by-Step Methodology
-
Reactant Preparation : Dissolve the monomeric this compound (1 equivalent) in methanol in a clean reaction vial.
-
Rationale: Methanol is a suitable polar solvent that can dissolve the this compound monomer and the aldehyde.
-
-
Addition of Aldehyde : Add the desired aldehyde (1.5-2 equivalents) to the solution.
-
Rationale: Using a slight excess of the aldehyde ensures the reaction goes to completion. A variety of aryl and alkyl aldehydes can be used to generate structural diversity.[3]
-
-
Acid Catalysis : Add a catalytic amount of formic acid (e.g., to a final concentration of 0.5%).
-
Rationale: The reaction proceeds under slightly acidic conditions, which likely facilitates the formation of an electrophilic iminium ion intermediate, promoting the nucleophilic attack by the second this compound monomer.[3]
-
-
Reaction : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using analytical HPLC or LC-MS.
-
Work-up and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Purify the resulting crude product using preparative reverse-phase HPLC.
-
Rationale: HPLC is an effective method for separating the desired dimeric product from unreacted starting materials and any side products.
-
-
Structure Verification : Confirm the structure of the purified dimer using HRESIMS and NMR spectroscopy.
Conclusion
The bohemamines represent a fascinating family of bacterial alkaloids with a structure-dependent biological activity profile. The non-cytotoxic, cell adhesion-inhibiting monomers can be dimerized, through a non-enzymatic reaction, into potently cytotoxic dibohemamines. This unique feature, combined with the accessibility of semi-synthetic methods to create diverse analogs, makes the dithis compound scaffold a highly attractive platform for the discovery and development of novel anticancer therapeutics. Further investigation into their precise mechanism of action and optimization of their therapeutic index through medicinal chemistry efforts are critical next steps in realizing their clinical potential.
References
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Fu, P., Legako, A., La, S., & MacMillan, J. B. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Chemistry – A European Journal, 22(10), 3491-3495. Available from: [Link]
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Liu, L., et al. (2020). Coordinated Action of NRPS, Baeyer-Villiger Monooxygenase, and Methyltransferase Ensures the Economical Biosynthesis of Bohemamines in Streptomyces sp. CB02009. ChemRxiv. Available from: [Link]
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Yi, L., et al. (2025). Studies Related to the Proposed Biotransformation of this compound D into the Co-occurring Marine Natural Product Spinoxazine B. ACS Publications. Available from: [Link]
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ResearchGate. (n.d.). Key 2D NMR correlations of dibohemamines I-K (1-3). Retrieved from: [Link]
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Yi, L., et al. (2025). Studies Related to the Proposed Biotransformation of this compound D into the Co-occurring Marine Natural Product Spinoxazine B. PubMed. Available from: [Link]
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An In-Depth Technical Guide to the Bohemamine and Dibohemamine Natural Product Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bohemamine and dithis compound family of natural products represents a fascinating class of pyrrolizidine alkaloids with significant biological activities.[1][2] Isolated primarily from marine-derived Streptomyces species, these compounds feature a unique bicyclic core structure and have garnered attention for their potent cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the this compound and dithis compound natural products, delving into their discovery, intricate biosynthetic pathways involving both enzymatic and non-enzymatic steps, synthetic strategies, and burgeoning potential in drug discovery. Particular emphasis is placed on the non-enzymatic formation of the dimeric dibohemamines, a process that opens up intriguing avenues for the generation of novel analogs.[1] This document is intended to serve as a valuable resource for researchers actively engaged in natural product synthesis, medicinal chemistry, and oncology drug development.
Introduction: A New Class of Pyrrolizidine Alkaloids from the Sea
The bohemamines are a family of bacterial alkaloids characterized by a distinct pyrrolizidine core structure bearing two unusual methyl groups.[2] First discovered during screenings of marine-derived actinomycetes, these compounds initially showed promise as inhibitors of LFA-1/ICAM-1 mediated cell adhesion.[1] However, it was the subsequent isolation and characterization of their dimeric counterparts, the dibohemamines, that unveiled their potent cytotoxic activities, particularly against non-small cell lung cancer (NSCLC) cell lines.[1]
The structural hallmark of the this compound family is the substituted pyrrolizidinone core. The monomeric bohemamines, such as this compound A and B, serve as the building blocks for the more complex dibohemamines. The dibohemamines are formed through a unique, non-enzymatic dimerization of two this compound monomers, typically linked by a methylene bridge derived from formaldehyde present in the fermentation media.[1] This discovery of a non-enzymatic step in the biosynthesis of a complex natural product has significant implications for both understanding natural product diversity and for the laboratory synthesis of novel analogs.[1]
This guide will provide a detailed exploration of the this compound and dithis compound family, from their biological origins to their potential as therapeutic agents.
Biosynthesis: A Symphony of Enzymatic and Non-Enzymatic Reactions
The formation of the this compound and dithis compound natural products is a captivating example of nature's chemical ingenuity, combining the precision of enzymatic catalysis with the spontaneity of non-enzymatic reactions.
The Enzymatic Assembly of the this compound Core
The biosynthesis of the fundamental this compound pyrrolizidine skeleton is orchestrated by a dedicated gene cluster, the bhm cluster.[2] Key enzymatic players in this pathway have been identified and characterized, revealing a fascinating assembly line process.[2]
The core structure is assembled through the coordinated action of a nonribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase (BVMO).[2] Specifically, the enzyme BhmJ , a nonribosomal peptide synthetase, is responsible for the initial steps of assembling the pyrrolizidine precursor.[2] Following this, the enzyme BhmK , a Baeyer-Villiger monooxygenase, catalyzes a crucial ring rearrangement to form the characteristic lactone of the pyrrolizidinone core.[2]
A distinctive feature of the bohemamines is the presence of two methyl groups. The methylation at the C-7 position is carried out by the methyltransferase BhmG .[2] The origin of the 9-methyl group is particularly noteworthy, as it is derived from the non-proteinogenic amino acid (2S,5S)-5-methylproline, highlighting the diverse building blocks utilized in natural product biosynthesis.[2]
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Introduction: Unveiling the Potential of a Microbial Alkaloid
An In-depth Technical Guide to the Biological Activity of Bohemamine and its Analogs
Bohemamines are a class of pyrrolizidine alkaloids produced by various Streptomyces species, a genus renowned for its prolific production of bioactive secondary metabolites. Initially, monomeric bohemamines were identified as inhibitors of the cell adhesion interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a key process in inflammatory responses. However, these early compounds showed no significant cytotoxicity against cancer cell lines. The landscape of this compound research shifted dramatically with the discovery of novel dimeric analogs, termed dibohemamines, isolated from a marine-derived Streptomyces spinoverrucosus. These dimers, formed through a non-enzymatic reaction involving formaldehyde, exhibited potent cytotoxic activity in the nanomolar range against non-small cell lung cancer (NSCLC) cells, sparking interest in their potential as anticancer agents.
This guide provides a comprehensive overview of the biological activities of this compound and its synthetic and semi-synthetic analogs. As a Senior Application Scientist, my objective is to synthesize the available data into a practical resource for researchers in oncology, immunology, and drug discovery. We will explore the cytotoxic and immunomodulatory activities of these compounds, delve into their structure-activity relationships (SAR), and provide detailed, validated protocols for their biological evaluation.
I. Cytotoxic Activity of Dimeric this compound Analogs
The most significant biological activity reported for the this compound class is the potent cytotoxicity of its dimeric analogs against various cancer cell lines. This discovery was a direct result of activity-guided fractionation of Streptomyces extracts.
A. In Vitro Efficacy Against Cancer Cell Lines
Initial screening revealed that while monomeric bohemamines were inactive, dimeric analogs, specifically dibohemamines B and C, were highly potent against the A549 non-small cell lung cancer (NSCLC) cell line, with IC₅₀ values of 0.140 µM and 0.145 µM, respectively. Further studies identified additional dimeric analogs, such as dithis compound F, which displayed even greater potency against A549 (IC₅₀ = 1.1 µM) and HepG2 (human liver cancer) cells (IC₅₀ = 0.3 µM). This highlights the critical role of dimerization in conferring the cytotoxic phenotype.
Table 1: Cytotoxicity of Selected this compound Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Dithis compound B (6) | A549 | 0.140 | |
| Dithis compound C (7) | A549 | 0.145 | |
| Dithis compound D | A549 | Moderate | |
| Dithis compound D | HepG2 | Moderate | |
| Dithis compound E | A549 | Moderate | |
| Dithis compound E | HepG2 | Moderate | |
| Dithis compound F | A549 | 1.1 | |
| Dithis compound F | HepG2 | 0.3 | |
| Monomeric Bohemamines (1-5, 8-10) | A549, HCC44, HCC366, HCC1171 | >24 |
B. Proposed Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways activated by dibohemamines are still under investigation, the nature of their potent cytotoxicity strongly suggests the induction of apoptosis, or programmed cell death. This is a common mechanism for natural product-based anticancer agents. Apoptosis is a highly regulated process involving two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of cysteine-aspartate proteases (caspases), which execute the dismantling of the cell.
A logical first step in elucidating the mechanism of dithis compound-induced cytotoxicity is to determine if apoptosis is indeed the primary mode of cell death. This can be robustly assessed using an Annexin V and Propidium Iodide (PI) staining assay, followed by flow cytometry.
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
C. Structure-Activity Relationship (SAR)
The available data allows for the formulation of initial SAR hypotheses for the this compound class:
-
Dimerization is Essential for Cytotoxicity: Monomeric bohemamines are consistently reported as non-cytotoxic, whereas dimeric analogs show potent activity. This suggests that the larger, more complex dimeric structure is required for interaction with the cellular target.
-
The Methylene Bridge is a Key Feature: The initial active dimers, dibohemamines A-C, are connected by a methylene bridge derived from formaldehyde. This structural motif appears to be a critical linker for orienting the two this compound units correctly.
-
Hydroxyl Groups May Enhance Potency: A study synthesizing a library of dimeric analogs noted that the most active compounds contained hydroxy groups rather than an epoxide moiety in the pyrrolizidine core. This indicates that hydrogen bond donating/accepting capabilities in this region may be important for target binding.
-
Chimeric Analogs and Diversification: The non-enzymatic formation of these dimers opens up possibilities for generating novel "chimeric" derivatives by reacting this compound monomers with various aldehydes. This strategy has led to the synthesis of analogs with significant antioxidant activity, demonstrating that the biological profile of these compounds can be modulated through synthetic chemistry.
II. Immunomodulatory and Other Activities
A. Inhibition of LFA-1/ICAM-1 Adhesion
The initial biological activity identified for monomeric bohemamines was the inhibition of LFA-1/ICAM-1 mediated cell adhesion. This interaction is fundamental to the immune response, enabling the trafficking and activation of leukocytes at sites of inflammation. Blockade of this interaction is a validated therapeutic strategy for autoimmune diseases. While the monomeric bohemamines themselves were not potent enough for clinical development, their ability to bind to this target suggests that the this compound scaffold could be a starting point for designing more potent, non-cytotoxic immunomodulatory agents.
Caption: this compound Inhibition of T-Cell Adhesion.
B. Antioxidant Activity
In an effort to diversify the this compound scaffold, researchers synthesized a series of chimeric derivatives. Several of these new compounds, which possess a methylene-bridged structure, showed significant antioxidant activity. This is a noteworthy finding, as oxidative stress is implicated in a wide range of pathologies, from neurodegenerative diseases to cancer. The antioxidant potential of these alkaloids can be quantified using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
III. Experimental Protocols
To facilitate further research into this promising class of compounds, this section provides detailed, self-validating protocols for key biological assays.
A. Protocol: Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of a this compound analog that inhibits cell viability by 50% (IC₅₀). It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is quantified spectrophotometrically.
Materials:
-
96-well flat-bottom sterile microplates
-
A549 cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing the highest concentration of DMSO used (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
B. Protocol: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
6-well sterile plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the this compound analog at the desired concentration (e.g., 1x and 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Lower-left quadrant (AV-/PI-): Live cells
-
Lower-right quadrant (AV+/PI-): Early apoptotic cells
-
Upper-right quadrant (AV+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (AV-/PI+): Necrotic cells
-
IV. Future Directions and Conclusion
The discovery of potent cytotoxicity in dimeric this compound analogs has opened a new avenue for anticancer drug discovery. While initial findings are promising, significant work remains to fully characterize their therapeutic potential. Key future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by dibohemamines is crucial. Investigating the activation of specific caspases (e.g., Caspase-3, -8, -9) and the expression of Bcl-2 family proteins will clarify their pro-apoptotic mechanism.
-
In Vivo Efficacy: Preclinical studies in animal models of NSCLC and liver cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of lead compounds.
-
Medicinal Chemistry Optimization: A systematic medicinal chemistry campaign based on the current SAR is needed to synthesize new analogs with improved potency, selectivity, and drug-like properties.
References
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Bugni, T. S., et al. (2006). Bohemamines from a Marine-Derived Streptomyces sp. Journal of Natural Products, 69(11), 1634-1636. [Link]
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Wang, Y., et al. (2012). In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacologica Sinica, 33(12), 1549-1556. [Link]
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Czapski, G. A., et al. (2014). Assessment of antioxidative activity of alkaloids from Huperzia selago and Diphasiastrum complanatum using in vitro systems. PubMed. [Link]
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An In-Depth Technical Guide to Bohemamine Biosynthesis and Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Architecture of Bohemamines
Bohemamines are a fascinating class of bacterial alkaloids characterized by a unique pyrrolizidine core structure adorned with two distinctive methyl groups.[1] First isolated from Streptomyces species, these natural products have garnered significant interest within the scientific community due to their potential biological activities, making them attractive scaffolds for drug discovery and development. This guide provides a comprehensive technical overview of the intricate biosynthetic machinery responsible for constructing the bohemamine molecule, offering insights into the genetic and enzymatic basis of its formation and the metabolic pathways that provide its essential building blocks.
The Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The production of bohemamines is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). This bhm cluster, identified and characterized in Streptomyces sp. CB02009, comprises a suite of genes encoding the enzymes and regulatory proteins necessary for the complete synthesis of the this compound scaffold.[1][2] Activation of this often-silent gene cluster, for instance through ribosome engineering, has been a key strategy to unlock this compound production and facilitate its study.[1][2]
The core of the bhm BGC includes genes for a nonribosomal peptide synthetase (NRPS), a Baeyer-Villiger monooxygenase (BVMO), and a methyltransferase, which work in a coordinated fashion to assemble the final product.[3][4] Additionally, the cluster contains genes predicted to be involved in the biosynthesis of a rare precursor, resistance mechanisms, and regulation of the pathway.
The Metabolic Pathway: A Stepwise Construction of the this compound Core
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with simple amino acid precursors and culminates in the formation of the complex pyrrolizidine alkaloid. The pathway can be conceptually divided into three key stages: precursor biosynthesis, core scaffold assembly by the NRPS machinery, and post-NRPS modifications.
Precursor Supply: The Unusual Building Block
A distinctive feature of this compound biosynthesis is the incorporation of the non-proteinogenic amino acid (2S,5S)-5-methylproline.[1] While the complete biosynthetic route to this unusual precursor is still under investigation, feeding experiments and genetic studies suggest that its formation is directed by enzymes encoded within the bhm cluster.[4][5] The biosynthesis of similar methylated proline derivatives in other actinomycetes involves enzymes such as hydroxylases and dehydrogenases acting on common amino acids like L-leucine.[4][5] It is hypothesized that a similar enzymatic cascade is responsible for generating (2S,5S)-5-methylproline for this compound synthesis.
Core Assembly: The NRPS-Mediated Synthesis
The backbone of the this compound molecule is assembled by a bimodular nonribosomal peptide synthetase (NRPS) designated BhmJ.[1][2] NRPSs are large, multi-domain enzymes that function as molecular assembly lines, activating and linking amino acid monomers in a specific sequence. The BhmJ NRPS is predicted to have the following domain organization:
-
Module 1: Adenylation (A) - Thiolation (T)
-
Module 2: Condensation (C) - Adenylation (A) - Thiolation (T)
The proposed catalytic cycle of BhmJ is as follows:
-
Activation: The A-domain of the first module selects and activates L-serine as an aminoacyl-adenylate. This activated amino acid is then transferred to the phosphopantetheinyl arm of the adjacent T-domain, forming a covalent thioester bond.
-
Second Monomer Activation: The A-domain of the second module specifically recognizes and activates the unusual precursor, (2S,5S)-5-methylproline, and loads it onto its cognate T-domain.
-
Peptide Bond Formation: The C-domain of the second module catalyzes the formation of a peptide bond between the serine tethered to the first module and the (2S,5S)-5-methylproline on the second module. This results in a dipeptidyl intermediate attached to the T-domain of the second module.
-
Release and Cyclization: The dipeptidyl intermediate is then released from the NRPS, likely through the action of a yet-to-be-fully-characterized mechanism, to form a bicyclic indolizidinone intermediate.
Post-NRPS Modifications: Tailoring the Scaffold
Following its release from the NRPS, the indolizidinone intermediate undergoes a series of crucial modifications catalyzed by tailoring enzymes to yield the final this compound structure.
-
Baeyer-Villiger Oxidation: The Baeyer-Villiger monooxygenase, BhmK, catalyzes the insertion of an oxygen atom into the indolizidinone ring system.[1][2] This enzymatic oxidation is a key step in the formation of the characteristic pyrrolizidine core of bohemamines. BVMOs typically utilize a flavin cofactor and molecular oxygen to perform this transformation.
-
Methylation: The final tailoring step is a methylation reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BhmG.[1][2] This enzyme specifically attaches a methyl group to the C-7 position of the pyrrolizidine core, completing the biosynthesis of this compound.[3][4]
Experimental Methodologies for Studying this compound Biosynthesis
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.
Genetic Manipulation of the Producer Strain
Gene Inactivation: To determine the function of specific genes within the bhm cluster, targeted gene inactivation is performed. This is commonly achieved in Streptomyces using PCR-targeting methods or, more recently, CRISPR/Cas9-based genome editing.
Step-by-Step Protocol for Gene Inactivation in Streptomyces using PCR-Targeting:
-
Design of Disruption Cassette: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.
-
Preparation of Competent Cells: Streptomyces spores are germinated and treated to generate protoplasts or electrocompetent cells.
-
Transformation: The linear disruption cassette is introduced into the prepared Streptomyces cells via protoplast transformation or electroporation.
-
Selection of Mutants: Transformants are plated on selective media containing the appropriate antibiotic to select for colonies where the disruption cassette has integrated into the chromosome via homologous recombination, thereby replacing the target gene.
-
Verification of Mutants: The correct gene replacement is confirmed by PCR analysis of genomic DNA from the putative mutants and subsequent sequencing.
Heterologous Expression: To confirm that the bhm cluster is sufficient for this compound production and to facilitate the study of the pathway in a clean genetic background, the entire BGC can be expressed in a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.[6]
Step-by-Step Protocol for Heterologous Expression of the bhm Gene Cluster:
-
Cloning of the BGC: The large bhm BGC is cloned from the genomic DNA of the producer strain into a suitable expression vector (e.g., a cosmid or a BAC) using techniques like transformation-associated recombination (TAR) in yeast or in vitro ligation.
-
Transfer to Heterologous Host: The expression vector carrying the bhm cluster is introduced into a suitable Streptomyces host strain via intergeneric conjugation from E. coli.
-
Cultivation and Analysis: The heterologous host is cultivated under appropriate fermentation conditions. The culture broth and mycelium are then extracted and analyzed by HPLC-MS to detect the production of bohemamines and any biosynthetic intermediates.
In Vitro Enzymatic Assays
To dissect the specific function and catalytic mechanism of individual enzymes in the this compound pathway, in vitro assays are performed with purified recombinant enzymes.
In Vitro Assay for BhmK (Baeyer-Villiger Monooxygenase):
-
Protein Expression and Purification: The bhmK gene is cloned into an expression vector and overexpressed in E. coli. The recombinant BhmK protein is then purified to homogeneity using affinity chromatography.
-
Reaction Setup: The assay mixture contains the purified BhmK enzyme, the indolizidinone substrate, a nicotinamide cofactor (NADPH or NADH), and a flavin cofactor (FAD or FMN) in a suitable buffer.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature.
-
Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC-MS to monitor the conversion of the substrate to the oxidized product.
Quantitative Data and Spectroscopic Characterization
The identification and characterization of bohemamines and their biosynthetic intermediates rely heavily on spectroscopic techniques.
| Compound | Molecular Formula | HRESIMS [M+H]⁺ | UV λmax (nm) | Key NMR Signals |
| This compound A | C₂₉H₃₆N₄O₆ | 537.2705 | 248, 285, 350 | Signals corresponding to the pyrrolizidine core, two methyl groups, and amide functionalities.[3] |
| Dithis compound A | C₂₉H₃₆N₄O₆ | 537.2705 | 248, 285, 350 | Similar to this compound A, with additional signals for the methylene bridge.[3] |
| Spithioneine A | C₂₃H₃₃N₅O₅S | 492.2274 | 250, 278, 330 | Characteristic signals for the this compound core and the ergothioneine moiety.[5] |
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway provides a striking example of nature's ingenuity in constructing complex molecular architectures. The coordinated action of an NRPS, a BVMO, and a methyltransferase, utilizing a rare non-proteinogenic amino acid, highlights the diversity of enzymatic strategies employed in secondary metabolism. A deeper understanding of the catalytic mechanisms of the Bhm enzymes, particularly the NRPS BhmJ and the BVMO BhmK, will be crucial for future engineering efforts. Furthermore, a complete characterization of the biosynthetic pathway for the unusual precursor, (2S,5S)-5-methylproline, and the regulatory network governing the expression of the bhm cluster will provide additional avenues for optimizing this compound production. The knowledge gained from these studies will not only advance our fundamental understanding of natural product biosynthesis but also pave the way for the chemoenzymatic synthesis and derivatization of bohemamines, ultimately facilitating the exploration of their therapeutic potential.
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Liu, L., Li, S., Sun, R., Qin, X., Ju, J., Zhang, C., Duan, Y., & Huang, Y. (2020). Coordinated Action of NRPS, Baeyer-Villiger Monooxygenase, and Methyltransferase Ensures the Economical Biosynthesis of Bohemamines in Streptomyces sp. CB02009. ChemRxiv. [Link]
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Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters, 22(11), 4348–4352. [Link]
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A Deep Dive into the Spectroscopic Signature of Bohemamine: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic data of Bohemamine, a pyrrolizidine alkaloid with a unique structural framework that has garnered interest in the scientific community. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation, characterization, and synthetic modification of complex natural products. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that define the molecular architecture of this compound, offering insights grounded in established analytical principles and field-proven methodologies.
Introduction to this compound and the Imperative of Spectroscopic Analysis
Bohemamines are a family of bacterial alkaloids characterized by a distinctive pyrrolizidine core, often adorned with unusual methyl groups.[1] Their structural complexity and potential biological activities necessitate a robust and multi-faceted approach to their characterization. Spectroscopic techniques, particularly NMR and MS, are the cornerstones of this analytical endeavor, providing the essential data to elucidate the intricate connectivity and stereochemistry of these molecules. A thorough understanding of the spectroscopic signature of the parent this compound is critical for the unambiguous identification of new analogs and for guiding synthetic efforts.[2]
This guide will dissect the key spectroscopic features of this compound, explaining the causality behind experimental choices and providing a framework for the self-validating interpretation of the acquired data.
Experimental Protocols: Acquiring High-Fidelity Spectroscopic Data
The acquisition of high-quality NMR and MS data is paramount for the successful structure elucidation of complex natural products like this compound. The following protocols are based on established best practices for the analysis of alkaloids.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments is required to fully characterize the this compound scaffold.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for alkaloids, with the selection depending on the solubility of the specific compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to ensure sample homogeneity and prevent shimming issues.
1D NMR Experiments:
-
¹H NMR (Proton): This experiment provides information about the chemical environment of the hydrogen atoms in the molecule. Key parameters include a spectral width of at least 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR (Carbon): This experiment identifies all unique carbon environments. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, typically through two or three bonds, revealing the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.
Conclusion
The spectroscopic analysis of this compound is a meticulous process that relies on the synergistic interpretation of data from a suite of advanced analytical techniques. This guide has provided a comprehensive overview of the key NMR and MS data that define the structure of this intriguing natural product. By understanding the principles behind the data acquisition and the logic of spectral interpretation, researchers are better equipped to confidently identify this compound and its analogs, paving the way for further exploration of their chemical and biological properties. The provided protocols and data summaries serve as a valuable resource for scientists in the field of natural product chemistry and drug discovery.
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A Technical Guide to the Therapeutic Potential of Bohemamine Analogs
Abstract
Bohemamine, a pyrrolizidine alkaloid originating from Streptomyces species, has emerged as a scaffold of significant interest in therapeutic research.[1][2][3] Initially identified for modest biological activities, the therapeutic narrative of this molecular family has been dramatically reshaped by the discovery and synthesis of its dimeric analogs. This guide provides an in-depth exploration of the evolution from monomeric bohemamines to potently cytotoxic dimeric compounds, with a primary focus on their application in oncology. We will dissect the non-enzymatic synthesis that unlocks this potent bioactivity, detail the experimental protocols for evaluating their efficacy, and present a framework for future research and development.
Introduction: The this compound Scaffold
Bohemamines are a class of bacterial alkaloids characterized by a pyrrolizidine core.[1][4] First isolated from marine-derived Streptomyces spinoverrucosus, the foundational monomeric structures were initially investigated for their ability to inhibit cell adhesion by targeting the LFA-1/ICAM-1 interaction.[5] However, this activity did not translate into significant cytotoxicity against cancer cell lines, positioning the monomeric forms as molecules of moderate interest.[5] The pivotal shift in their therapeutic potential occurred with the isolation and characterization of naturally occurring dimeric forms, termed dibohemamines. These dimers, formed through a unique non-enzymatic process, exhibited nanomolar cytotoxicity, immediately elevating the this compound scaffold to a high-priority lead for anticancer drug discovery.[5][6]
A Paradigm Shift in Bioactivity: From Monomers to Cytotoxic Dimers
The divergence in biological activity between monomeric and dimeric bohemamines is a compelling case study in natural product chemistry.
-
Monomeric Bohemamines: Investigated as inhibitors of LFA-1/ICAM-1 mediated cell adhesion. This pathway is relevant in inflammatory processes, but the compounds showed a lack of potency in oncology-focused cytotoxicity screens.[5]
-
Dimeric Bohemamines (Dibohemamines): The discovery of dibohemamines B and C revealed potent and specific cytotoxic activity against the A549 non-small cell lung cancer (NSCLC) cell line.[5][6] This discovery redirected research efforts towards understanding the structural features and mechanisms responsible for this profound increase in potency.
The key to this enhanced activity lies in their unique dimeric structure, where two this compound monomers are connected by a methylene bridge.[5] This dimerization is not a complex enzymatic process but rather a facile chemical reaction, opening a direct path for synthetic exploration and optimization.
Core Therapeutic Application: Oncology
The primary and most promising therapeutic application for this compound derivatives is in the treatment of cancer, particularly non-small cell lung cancer (NSCLC). The potent, nanomolar efficacy of specific dimeric analogs against the A549 cell line provides a strong foundation for an oncology-focused drug development program.[5]
Quantitative Efficacy Data
The cytotoxic potential of dibohemamines has been quantified through in-vitro cell viability assays. The half-maximal inhibitory concentration (IC₅₀) values highlight their potency.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Dithis compound B | A549 (NSCLC) | 0.140 | [5] |
| Dithis compound C | A549 (NSCLC) | 0.145 | [5] |
| Dithis compound C | HCC1171 (NSCLC) | 1.2 | [5] |
| Dithis compound D | A549 (NSCLC) | Moderate Cytotoxicity | [1] |
| Dithis compound D | HepG2 (Hepatocellular Carcinoma) | Moderate Cytotoxicity | [1] |
| Dithis compound E | A549 (NSCLC) | Moderate Cytotoxicity | [1] |
| Dithis compound E | HepG2 (Hepatocellular Carcinoma) | Moderate Cytotoxicity | [1] |
Hypothesized Mechanism of Action
While the precise molecular target of the cytotoxic dibohemamines remains an area for active investigation, the dramatic increase in potency upon dimerization suggests a mechanism distinct from the LFA-1/ICAM-1 inhibition observed with monomers. The dimeric structure may allow for higher avidity binding to a specific cellular target or possess the appropriate geometry to intercalate with biomolecules. The diagram below illustrates a conceptual pathway for investigation.
Caption: Conceptual pathway for Dithis compound-induced cytotoxicity.
Experimental Protocols & Methodologies
Advancing this compound research requires robust and reproducible experimental methods. The following sections provide detailed protocols for the semi-synthesis of analogs and the evaluation of their cytotoxic activity.
Semi-Synthesis of Dimeric this compound Analogs
The non-enzymatic nature of the dimerization process allows for the straightforward generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The reaction utilizes various aldehydes to form the methylene bridge.[5]
Caption: Workflow for the semi-synthesis of dimeric this compound analogs.
-
Reagent Preparation: Prepare a solution of the starting this compound monomer (e.g., 10 mg) in acetonitrile (CH₃CN). Prepare a separate solution of the desired aldehyde (e.g., benzaldehyde, cinnamaldehyde) at an equimolar concentration.
-
Reaction Initiation: Combine the this compound and aldehyde solutions in a clean reaction vessel. Add formic acid to the mixture to achieve a final concentration of 0.5%.
-
Causality Insight: The slightly acidic condition protonates the primary alcohol intermediate formed after the initial nucleophilic attack, facilitating an Sₙ1 substitution by a second this compound monomer to complete the dimerization.[5]
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with stirring for 1-2 hours. Monitor the consumption of starting material and the formation of the product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent. Resuspend the crude product in a suitable solvent and purify using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Structure Verification: Confirm the identity and purity of the synthesized dimer using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In-Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability and is a primary screen for determining the IC₅₀ values of novel compounds.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Causality Insight: This extended incubation period allows the compound sufficient time to exert its biological effects, whether by inducing apoptosis, causing cell cycle arrest, or other cytotoxic mechanisms.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Self-Validating System: Only viable cells with active mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into purple formazan crystals. This step directly correlates color development with cell viability.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Future Directions
Initial SAR studies based on semi-synthetic analogs have yielded critical insights. The presence of hydroxy groups in the dimeric structure appears to be crucial for potent activity, as compared to analogs containing an epoxide moiety.[5] Furthermore, the nature of the aldehyde used to form the methylene bridge can modulate activity, providing a rich area for further chemical exploration.[5] Some novel chimeric derivatives have also shown significant antioxidant activity, suggesting that the this compound scaffold could be explored for applications beyond oncology.[1]
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) of the cytotoxic dibohemamines.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by target engagement, leading to cell death.
-
Expanded SAR Studies: Synthesizing a broader range of analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In-Vivo Efficacy: Progressing the most promising lead compounds into preclinical animal models of NSCLC.
Conclusion
The this compound family of natural products exemplifies the profound impact that subtle structural modifications can have on biological function. The transition from weakly active monomers to potently cytotoxic dimers has unlocked a promising new avenue for anticancer drug discovery. With a straightforward semi-synthetic route to novel analogs and a clear initial therapeutic target in non-small cell lung cancer, dimeric bohemamines represent a valuable scaffold for development. The methodologies and insights provided in this guide offer a solid foundation for researchers to explore and exploit the full therapeutic potential of these remarkable compounds.
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Methodological & Application
Application Notes & Protocols: Isolation of Bohemamine from Bacterial Culture
Disclaimer: Detailed, peer-reviewed protocols for the isolation of Bohemamine are not extensively available in public literature. The following guide is a comprehensive, scientifically-grounded protocol based on established principles for the isolation of complex pyrrolizidine alkaloids from bacterial fermentations, particularly from Streptomyces species, which are known producers of this compound and its analogues.[1][2][3] This protocol should be considered a starting framework requiring optimization for specific bacterial strains and culture conditions.
Introduction
Bohemamines are a family of pyrrolizidine alkaloids produced by certain bacteria, notably marine-derived Streptomyces species.[1][4][5][6] These complex nitrogen-containing natural products have garnered interest due to their unique chemical structures and potential biological activities.[5][7] The isolation and purification of a target natural product from a complex fermentation broth is a critical and often challenging step in drug discovery and development.[8][9] The process involves a multi-stage workflow, beginning with the cultivation of the producing microorganism, followed by extraction of the crude metabolite mixture, and culminating in a series of chromatographic steps to achieve a highly purified compound.[10][]
This guide provides a detailed, step-by-step methodology for the isolation of this compound, explaining the scientific rationale behind each procedural choice to empower researchers to adapt and troubleshoot the process effectively.
Overall Workflow
The isolation of this compound can be logically divided into three main stages: Upstream Processing (Fermentation), Downstream Processing (Extraction), and the Purification Cascade.
Caption: General workflow for this compound isolation.
Part 1: Upstream Processing - Bacterial Fermentation
The production of secondary metabolites like this compound is highly dependent on the growth conditions of the producing organism.[12] Actinomycetes, such as Streptomyces, often require specific media and culture parameters to activate their biosynthetic gene clusters.[13][14]
Protocol 1: Representative Fermentation of Streptomyces sp.
Objective: To cultivate a this compound-producing Streptomyces strain in liquid culture to generate sufficient biomass and metabolite titer for isolation.
Materials:
-
Streptomyces sp. culture (e.g., from a glycerol stock)
-
Seed culture medium (e.g., ISP2 broth)
-
Production medium (e.g., a nutrient-rich medium, which may require optimization)
-
Sterile baffled flasks
-
Shaking incubator
Methodology:
-
Inoculation: Aseptically inoculate 50 mL of seed culture medium in a 250 mL baffled flask with the Streptomyces sp. strain.
-
Seed Culture Growth: Incubate the seed culture at 28-30°C with vigorous shaking (e.g., 200-220 rpm) for 2-3 days, or until dense growth is observed.
-
Production Culture: Inoculate a larger volume of production medium (e.g., 1 L in a 4 L baffled flask) with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture under the same conditions for 7-14 days. The optimal fermentation time must be determined experimentally by monitoring this compound production, for instance, through analytical HPLC of small aliquots.[15]
Part 2: Downstream Processing - Crude Extraction
Once fermentation is complete, the first major challenge is to separate the desired organic compounds from the large volume of aqueous broth and cellular biomass.[16] The choice of solvent is critical and is based on the polarity of the target molecule.[17] As an alkaloid, this compound is expected to have moderate polarity, making solvents like ethyl acetate or chloroform suitable for extraction.[18]
Protocol 2: Liquid-Liquid Extraction of Fermentation Broth
Objective: To extract this compound and other organic metabolites from the fermentation broth into an organic solvent, yielding a crude extract.
Materials:
-
Fermentation culture from Part 1
-
Ethyl acetate (or another suitable organic solvent like chloroform)
-
Large capacity centrifuge and bottles
-
Separatory funnels
-
Anhydrous sodium sulfate
-
Rotary evaporator
Methodology:
-
Separation of Supernatant: Harvest the fermentation broth and centrifuge at high speed (e.g., 8,000 x g for 20 minutes) to pellet the bacterial cells (biomass). Carefully decant and collect the supernatant.
-
Expert Insight: this compound may be intracellular, extracellular, or both. It is advisable to initially test both the supernatant and an extract of the cell pellet (e.g., by sonicating the cells in methanol) to determine the location of the target compound. This protocol assumes the majority is extracellular.
-
-
Solvent Partitioning: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate.
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate fully. The organic (ethyl acetate) layer will contain the extracted metabolites.
-
Collection: Drain the lower aqueous layer. Collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize recovery. Pool all the ethyl acetate extracts.
-
Drying: Dry the pooled organic extract by adding anhydrous sodium sulfate and swirling until the solvent is clear and no clumping of the drying agent is observed.
-
Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract to dryness in vacuo using a rotary evaporator. The resulting residue is the crude extract.
Part 3: The Purification Cascade
The crude extract is a complex mixture of many different compounds.[19] Purification is almost always a multi-step process, typically starting with a low-resolution technique to fractionate the extract, followed by high-resolution chromatography to isolate the pure compound.[][20]
Protocol 3: Silica Gel Column Chromatography
Objective: To perform an initial fractionation of the crude extract based on polarity, enriching the fractions containing this compound.
Materials:
-
Crude extract from Part 2
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., a gradient of hexane, ethyl acetate, and methanol)
-
Test tubes for fraction collection
-
Thin-Layer Chromatography (TLC) plates and chamber
Methodology:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as a step gradient.
-
Expert Insight: A typical gradient might be: Hexane -> 9:1 Hexane:EtOAc -> ... -> 1:1 Hexane:EtOAc -> EtOAc -> 9:1 EtOAc:MeOH -> ... -> MeOH. The exact gradient should be developed using TLC first to determine the optimal solvent systems for separation.
-
-
Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain this compound. Pool the fractions that show a prominent spot corresponding to the target compound.
-
Concentration: Concentrate the pooled, enriched fractions to dryness.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve final purification of this compound to >95% purity using high-resolution reversed-phase HPLC.[18][21]
Materials:
-
Enriched this compound fraction from Protocol 3
-
Preparative HPLC system with a UV detector
-
Reversed-phase preparative column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile and water), often with an additive like formic acid or trifluoroacetic acid.[22]
-
Fraction collector
Methodology:
-
Sample Preparation: Dissolve the enriched fraction in a suitable solvent (e.g., methanol or DMSO) and filter it through a 0.45 µm syringe filter to remove particulates.
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale HPLC system to determine the optimal gradient and retention time for this compound.
-
Preparative Run: Set up the preparative HPLC system with the appropriate column and mobile phases. A typical gradient might be a linear gradient from 10% acetonitrile in water to 90% acetonitrile over 30-40 minutes.
-
Expert Insight: Adding a small amount (0.1%) of formic acid to both mobile phases can improve peak shape for alkaloids by keeping them in their protonated, salt form.[22]
-
-
Injection and Fractionation: Inject the sample and begin the run. Monitor the chromatogram at a suitable wavelength (determined during analytical runs). Collect fractions corresponding to the peak of interest using an automated fraction collector.
-
Purity Check: Analyze the collected fractions using analytical HPLC to confirm their purity. Pool the fractions that meet the desired purity level.
-
Final Concentration: Remove the HPLC solvents from the pooled pure fractions, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the pure this compound.
Data Summary
The following table provides an example of typical solvent properties and chromatographic phases used in alkaloid isolation.
| Parameter | Extraction | Column Chromatography | Preparative HPLC |
| Technique | Liquid-Liquid Extraction | Adsorption Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | N/A | Silica Gel (Polar) | C18-bonded Silica (Non-polar) |
| Mobile Phase | Ethyl Acetate | Gradient: Hexane -> EtOAc -> MeOH | Gradient: Water/Acetonitrile (+0.1% Formic Acid) |
| Separation Principle | Polarity & Miscibility | Polarity | Hydrophobicity |
References
- Schäfer, T., & Wink, J. (2023). Isolation and Purification of Natural Products from Microbial Cultures. Methods in Molecular Biology, 2625, 69–91.
- Cane, D. E., & Ikeda, H. (2012). Isolation of Microbial Natural Products. Methods in Biotechnology, 20, 391–417.
- Study.com. (n.d.). Alkaloid Isolation & Purification.
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Schäfer, T., & Wink, J. (2022). Isolation and Purification of Natural Products from Microbial Cultures. PubMed. Retrieved from [Link]
- Bugni, T. S., Woolery, M., Kauffman, C. A., Jensen, P. R., & Fenical, W. (2006). Bohemamines from a marine-derived Streptomyces sp.
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PubChem. (n.d.). This compound B. National Center for Biotechnology Information. Retrieved from [Link]
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Bestchrom. (2024). Application of chromatographic technique in natural products. Retrieved from [Link]
- ResearchGate. (n.d.). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009.
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Liu, L., et al. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. PMC. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]
- Li, S., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Retrieved from [Link]
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Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]
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Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Retrieved from [Link]
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SlideShare. (n.d.). alkaloids and extraction of alkaloids. Retrieved from [Link]
- Journal of Pharmaceutical Research International. (2024).
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PMC. (n.d.). A Review of the Microbial Production of Bioactive Natural Products and Biologics. Retrieved from [Link]
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PMC. (2021). Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization. Retrieved from [Link]
- Books. (2022).
- ResearchGate. (2023).
- Saudi Journal of Biological Sciences. (2022).
- Semantic Scholar. (2016). Isolation of Actinomycetes: A Complete Approach.
- Journal of King Saud University - Science. (2022).
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MDPI. (n.d.). Phenotypic Characterization and Whole-Genome Analysis Revealing the Promising Metabolic Potential of a Newly Isolated Streptomyces sp. CH6. Retrieved from [Link]
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Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of Bohemamine in Human Plasma
Abstract
This application note details a robust and sensitive method for the quantification of bohemamine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a pyrrolizidine alkaloid first identified in Streptomyces species, and its analogs are of growing interest due to the potent cytotoxicity exhibited by some derivatives, such as dibohemamines, against cancer cell lines.[1][2] A reliable quantitative method is essential for pharmacokinetic, toxicological, and drug metabolism studies. The protocol herein describes a complete workflow, including sample preparation from a complex biological matrix, optimized chromatographic and mass spectrometric conditions, and a full validation procedure according to established international guidelines.[3]
Introduction and Scientific Principle
This compound is a member of the pyrrolizidine class of natural products.[1] While the monomeric form has shown activity as a cell adhesion inhibitor, dimeric analogs have demonstrated significant cytotoxicity, making the this compound scaffold a person of interest in drug discovery.[2] To support preclinical and clinical development, a selective and sensitive bioanalytical method is required to measure this compound concentrations in biological fluids.
The method described leverages the strengths of HPLC-MS/MS, the gold standard for quantifying small molecules in complex matrices.[4] The workflow is built on three core principles:
-
Efficient Sample Cleanup: A solid-phase extraction (SPE) protocol is employed to remove endogenous plasma components like proteins and phospholipids that can interfere with the analysis and compromise the analytical column.[4]
-
High-Resolution Chromatographic Separation: Reversed-phase HPLC is used to separate this compound from any remaining matrix components, ensuring that a clean analyte band is introduced into the mass spectrometer.
-
Selective and Sensitive Detection: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. This is achieved by monitoring a specific precursor-to-product ion transition unique to this compound, effectively eliminating chemical noise and allowing for precise quantification even at low concentrations.
This self-validating system ensures that the generated data is accurate, precise, and reproducible, adhering to the principles of modern analytical chemistry.[5]
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): (Suggest using a structurally similar molecule not present in the matrix, e.g., a stable isotope-labeled this compound or a related alkaloid. For this note, we will assume a hypothetical IS.)
-
Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC or LC-MS grade)
-
Formic Acid (FA) (LC-MS grade)
-
Human Plasma (K2-EDTA as anticoagulant)
-
SPE Cartridges (e.g., Mixed-mode Cation Exchange)
Equipment
-
HPLC system (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold for SPE
-
Calibrated pipettes
Experimental Protocols
Preparation of Standards and Quality Controls
The foundation of accurate quantification lies in the precise preparation of calibration standards.
-
Primary Stock Solutions: Accurately weigh ~1 mg of this compound reference standard and the Internal Standard (IS). Dissolve each in methanol to create 1 mg/mL primary stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the primary this compound stock with 50:50 ACN:H₂O to prepare a series of working standard solutions. These will be used to spike into the plasma matrix to create the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock with 50:50 ACN:H₂O to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike 5 µL of the appropriate this compound working standard solution into 95 µL of blank human plasma to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 1.5, 75, and 750 ng/mL).
-
Sample Preparation Workflow
The objective of sample preparation is to isolate the analyte of interest from interfering matrix components.[6]
Caption: Workflow for this compound Extraction from Plasma.
Step-by-Step Protocol:
-
Aliquot and Spike: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL).
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The organic solvent denatures and precipitates the majority of plasma proteins.[4]
-
Mix and Separate: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Load: Carefully load the supernatant from step 3 onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).[7]
HPLC-MS/MS Instrumental Conditions
Instrument parameters must be optimized to achieve the desired sensitivity and peak shape. The following are recommended starting conditions.
| Parameter | Setting |
| HPLC System | |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 263.1 → 136.1 (Quantifier), 263.1 → 94.1 (Qualifier) Internal Standard: To be determined empirically |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Note: MRM transitions are hypothetical and must be optimized by infusing the pure this compound standard into the mass spectrometer to determine the most abundant and stable precursor and product ions.
Method Validation Protocol
To ensure the method is fit for its intended purpose, a full validation must be performed according to guidelines such as those from the ICH or FDA.[3]
Caption: Key Parameters for Analytical Method Validation.
-
Selectivity: Analyze six different blank plasma lots to ensure no endogenous peaks interfere with the retention times of this compound or the IS.
-
Linearity and Range: Analyze the calibration curve (8 non-zero standards) in triplicate. Plot the peak area ratio (Analyte/IS) against the nominal concentration. Perform a linear regression with 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.995. The range is the interval between the upper and lower concentrations of the curve.
-
Accuracy and Precision: Analyze five replicates of the LLOQ, Low, Mid, and High QC samples on three separate days.
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The relative standard deviation (RSD) should be ≤ 15% (≤ 20% for LLOQ).[8]
-
-
Limit of Quantification (LOQ): The lowest standard on the calibration curve (LLOQ) must meet the accuracy and precision criteria mentioned above.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the peak response of this compound in post-extraction spiked blank plasma to the response in a pure solution.
-
Stability: Evaluate the stability of this compound in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage at -80°C.
Representative Validation Data (Hypothetical)
| Parameter | Acceptance Criteria | Result (Example) |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 0.5 - 1000 ng/mL | Meets criteria |
| Intra-day Precision (RSD) | ≤ 15% (≤ 20% for LLOQ) | 2.5% - 8.9% |
| Inter-day Precision (RSD) | ≤ 15% (≤ 20% for LLOQ) | 4.1% - 11.2% |
| Accuracy (% Bias) | ± 15% (± 20% for LLOQ) | -7.5% to +9.8% |
Conclusion
The HPLC-MS/MS method described provides a selective, sensitive, and robust framework for the quantitative determination of this compound in human plasma. The detailed protocols for sample preparation and instrument operation, combined with a comprehensive validation strategy, ensure the generation of high-quality data suitable for regulated bioanalysis. This method can be readily adapted to support pharmacokinetic and other essential studies in the development of this compound-based therapeutics.
References
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of Natural Products, 77(5), 1479–1491. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). This compound B. PubChem Compound Database. Retrieved from [Link]
-
Oh, D. C., Kauffman, C. A., Jensen, P. R., & Fenical, W. (2010). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Journal of the American Chemical Society, 132(26), 9058–9065. [Link]
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Dar, A. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Biomedical Chromatography, 36(1), e5408. [Link]
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National Center for Biotechnology Information (n.d.). Dithis compound C. PubChem Compound Database. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]
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Dey, S. K., Mondal, S., et al. (2021). Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research, 10, 1-12. [Link]
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Dar, A. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. PubMed, 35562105. [Link]
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Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters, 22(12), 4658–4662. [Link]
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Liu, L., et al. (2020). Supporting Information for Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. ACS Publications. [Link]
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International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. IJISRT, 8(6). [Link]
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Phenomenex. (n.d.). Sample Pre-treatment Procedures for Bioanalytical Samples. LabRulez GCMS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. [Link]
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Application Note: A Robust HPLC-MS Protocol for the Sensitive Detection of Bohemamine
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the detection and quantification of bohemamine. This compound, a pyrrolizidine alkaloid produced by Streptomyces species, requires sensitive and specific analytical methods for its study in complex matrices, relevant to natural product discovery and pharmaceutical development.[1] This protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data acquisition and analysis. The methodology is grounded in the chemical properties of alkaloids and leverages tandem mass spectrometry for high selectivity and sensitivity.
Introduction: The Rationale for a Specialized HPLC-MS Approach
This compound (Molecular Formula: C₁₄H₁₈N₂O₃, Molecular Weight: 262.30 g/mol ) is a member of the pyrrolizidine alkaloid family, known for their diverse biological activities.[1][2] Accurate detection and quantification are critical for understanding its biosynthesis, pharmacological potential, and for quality control during drug development.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the analytical technique of choice for this application. The basic nitrogen atom in the pyrrolizidine core of this compound makes it readily ionizable by electrospray ionization (ESI), particularly in the positive ion mode. Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring unique precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which is essential for minimizing matrix effects in complex biological or environmental samples.
Experimental Workflow: A Validated System
The entire analytical workflow is designed as a self-validating system, ensuring robustness and reproducibility. Each stage, from sample extraction to data interpretation, incorporates principles to maximize recovery, sensitivity, and specificity.
Caption: Overall workflow for this compound detection.
Detailed Protocols and Methodologies
Analytical Standard Preparation
-
Protocol for Standard Stock Solution:
-
Accurately weigh approximately 1 mg of custom-synthesized this compound standard.
-
Dissolve in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in an amber vial to prevent photodegradation.
-
Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Sample Preparation: Extracting this compound from Complex Matrices
The choice of sample preparation technique depends on the matrix. The goal is to efficiently extract this compound while removing interfering substances.
-
Protocol for Solid-Phase Extraction (SPE) - Recommended for Aqueous Samples (e.g., Fermentation Broth):
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Adjust the sample pH to < 4 with formic acid and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar impurities, followed by 2 mL of methanol to remove non-polar impurities.
-
Elution: Elute this compound with 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
-
HPLC Method: Chromatographic Separation
A reversed-phase HPLC method provides excellent separation for polar to moderately non-polar compounds like this compound.
-
HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for alkaloids. The smaller particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes the protonation of this compound ([M+H]⁺), improving peak shape and ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation for a wide range of compounds. |
| Flow Rate | 0.3 mL/min | A standard flow rate for 2.1 mm ID columns, compatible with most ESI sources. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes peak distortion. |
| Gradient | See Table 2 | A gradient elution is necessary to effectively elute this compound while separating it from matrix components. |
-
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry Method: Selective Detection
Positive mode electrospray ionization is employed due to the basic nature of this compound. Detection is performed using a triple quadrupole mass spectrometer in MRM mode for maximum sensitivity and specificity.
-
Proposed Fragmentation Pathway:
The protonated this compound molecule ([M+H]⁺ at m/z 263.1) is selected as the precursor ion. Based on fragmentation data from related dimeric structures and the general fragmentation patterns of pyrrolizidine alkaloids, characteristic product ions are formed.[8][9][10][11] The fragmentation of dithis compound A, a dimer of this compound, shows a fragment at m/z 263, corresponding to the protonated this compound monomer.[9] Further fragmentation of this monomer is proposed to involve neutral losses from the side chain and cleavage of the pyrrolizidine core.
Caption: Proposed MS/MS fragmentation of this compound.
-
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen in the pyrrolizidine ring is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable spray and efficient ionization; requires instrument-specific optimization. |
| Source Temperature | 150°C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 400°C | Ensures efficient desolvation of the mobile phase droplets. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | See Table 3 | These transitions are selected for their specificity and intensity, providing reliable quantification and confirmation. |
-
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 263.1 | To be determined empirically | To be determined empirically | To be optimized |
Note on MRM transitions: The exact m/z values for the product ions and the optimal collision energy must be determined empirically by infusing a solution of the this compound analytical standard into the mass spectrometer. Based on the structure, potential losses include the 3-methylbut-2-enamide side chain and fragments from the pyrrolizidine core.
Data Analysis and System Suitability
-
Quantification: A calibration curve should be constructed by plotting the peak area of the quantifier MRM transition against the concentration of the analytical standards. A linear regression with a weighting factor of 1/x is typically used.
-
Confirmation: The presence of this compound is confirmed by the detection of the qualifier ion at the correct retention time and by ensuring the ion ratio (qualifier area / quantifier area) is within ±30% of that observed for an analytical standard.
-
System Suitability: Before sample analysis, inject a mid-level calibration standard multiple times (n=5) to ensure the system is performing adequately. The relative standard deviation (%RSD) for peak area and retention time should be <15%.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-MS protocol for the detection of this compound. By explaining the causality behind the chosen parameters—from the acidified mobile phase enhancing ionization to the specificity of MRM detection—this guide offers a robust starting point for researchers. Empirical optimization of MS/MS parameters using an analytical standard is a critical final step to ensure the highest level of performance and data integrity.
References
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ChiroBlock. (n.d.). Customized Reference & Analytical Standards. Retrieved from ChiroBlock website.[3]
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EPP Ltd. (n.d.). Custom Synthesis of Reference Standards. Retrieved from EPP Ltd website.[4]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11994823, this compound B. Retrieved from PubChem.[12]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2422, Bohemine. Retrieved from PubChem.[13]
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ResolveMass Laboratories Inc. (2025). Custom Synthesis of Reference Standards and Drug Metabolites. Retrieved from ResolveMass Laboratories Inc. website.[5]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175270, this compound. Retrieved from PubChem.[1]
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AccuStandard. (n.d.). Custom Synthesis. Retrieved from AccuStandard website.[6]
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Kovacevic, M., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia by LC-ESI-MS/MS. Macedonian Pharmaceutical Bulletin.[8]
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Shimadzu Chemistry & Diagnostics. (n.d.). Custom synthesis. Retrieved from Shimadzu website.[7]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156581258, Dithis compound C. Retrieved from PubChem.[14]
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Fu, P., et al. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Chemistry.[9]
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El-Shazly, A., & Wink, M. (2014). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules.[10]
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Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters.[2]
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ResearchGate. (n.d.). Mass fragmentation pattern of pyrrolizidine alkaloids found in Crotalaria species and in adults of Utetheisa ornatrix fed on these host plants. Retrieved from ResearchGate.[15]
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ResearchGate. (n.d.). MSMS spectra acquired from the sample and proposed fragmentation pathway for tentatively identified compounds. Retrieved from ResearchGate.[16]
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Li, Y., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.[11]
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Application Notes and Protocols: In Vitro Characterization of Bohemamine's Anti-Cancer Activity
Introduction
Bohemamine, a pyrrolizidine alkaloid, and particularly its dimeric derivatives such as dithis compound B and C, have emerged as compounds of significant interest in oncology research. Initial studies have demonstrated that while monomeric this compound shows limited cytotoxicity, its dimeric forms exhibit potent anti-cancer activity, especially against non-small cell lung cancer (NSCLC) cell lines like A549.[1] This heightened efficacy underscores the therapeutic potential of this compound dimers and necessitates a deeper understanding of their mechanism of action.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro anti-cancer properties of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling the characterization of this compound's effects on cancer cell viability, apoptosis, and cell cycle progression. The experimental design is informed by the known biological activities of related alkaloids, such as Berbamine, and the broader class of pyrrolizidine alkaloids, which are known to induce apoptosis and modulate critical cellular signaling pathways.
I. Foundational Concepts: The Rationale Behind the Experimental Design
The investigation into this compound's anti-cancer effects is structured around three key pillars of cancer cell biology: cell viability , programmed cell death (apoptosis) , and cell cycle regulation . A compound's ability to selectively inhibit the proliferation of cancer cells, induce their self-destruction, and halt their division are hallmark characteristics of a promising therapeutic agent.
Our approach is guided by existing knowledge of similar natural products. The closely related bisbenzylisoquinoline alkaloid, Berbamine, has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, involving the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2 and the inhibitor of apoptosis protein, survivin. Furthermore, Berbamine has been reported to modulate key signaling cascades that are often dysregulated in cancer, including the PI3K/Akt and MAPK/ERK pathways. Studies on other pyrrolizidine alkaloids have also revealed their capacity to induce cell cycle arrest, particularly in the S and G2/M phases.[2][3]
Therefore, the following protocols are designed not only to quantify the cytotoxic effects of this compound but also to elucidate the underlying molecular mechanisms, with a focus on apoptosis induction and cell cycle modulation.
II. Materials and Reagents
Compound Preparation:
-
This compound (or its dimeric forms): Purity >95%
-
Dimethyl sulfoxide (DMSO): Cell culture grade
-
Phosphate-buffered saline (PBS): Sterile, pH 7.4
Cell Culture:
-
Cancer cell lines: e.g., A549 (non-small cell lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
-
Complete growth medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS): Heat-inactivated
-
Penicillin-Streptomycin solution: 100x
-
Trypsin-EDTA: 0.25%
Assay-Specific Reagents:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Caspase Activity Assay: Caspase-Glo® 3/7 Assay Kit (Promega) or similar.
-
Cell Cycle Analysis: Propidium Iodide (PI), RNase A.
III. Experimental Protocols
A. Assessment of Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
B. Detection of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (IC₅₀) | |||
| This compound (2x IC₅₀) |
C. Measurement of Caspase Activity: Caspase-Glo® 3/7 Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay measures their activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Presentation:
| Treatment | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 1.0 | |
| This compound (IC₅₀) | ||
| This compound (2x IC₅₀) |
D. Analysis of Cell Cycle Distribution: Propidium Iodide Staining
This method uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (IC₅₀) | |||
| This compound (2x IC₅₀) |
IV. Mechanistic Insights: Visualizing the Hypothesized Pathways
Based on the known effects of related compounds, we can hypothesize the signaling pathways that this compound may modulate to exert its anti-cancer effects. The following diagrams illustrate these potential mechanisms.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothesized apoptosis signaling pathway modulated by this compound.
V. Trustworthiness and Self-Validation
The protocols described are industry-standard and widely accepted for in vitro drug screening.[3] To ensure the trustworthiness of the results, the following controls are essential:
-
Positive Controls: For apoptosis and caspase assays, a known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control.
-
Vehicle Controls: All experiments must include a vehicle control (DMSO at the same final concentration as in the treated samples) to account for any effects of the solvent.
-
Dose-Response and Time-Course: Evaluating the effects of this compound at multiple concentrations and time points will provide a more comprehensive understanding of its activity.
-
Multiple Cell Lines: Testing on a panel of cancer cell lines with different genetic backgrounds can reveal the spectrum of this compound's activity and potential selectivity.
VI. Conclusion
These application notes provide a robust framework for the initial in vitro characterization of this compound's anti-cancer properties. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, researchers can gain valuable insights into its therapeutic potential. The data generated from these protocols will serve as a critical foundation for further preclinical development, including in vivo efficacy studies and more detailed mechanistic investigations.
References
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Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells. (2021). PubMed. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]
-
Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. (2017). PMC. [Link]
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Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. (2022). PMC. [Link]
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Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway. (2017). PMC. [Link]
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Basic Methods of Cell Cycle Analysis. (2023). MDPI. [Link]
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The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke. (2021). PubMed Central. [Link]
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MAPK-ERK Pathway. (2023). MDPI. [Link]
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Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI. [Link]
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Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
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Active Transport of Hepatotoxic Pyrrolizidine Alkaloids in HepaRG Cells. (2021). MDPI. [Link]
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The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. (2017). PMC. [Link]
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Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic Research. [Link]
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Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
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Molecular Targets and Pathways. Oncohema Key. [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2022). MDPI. [Link]
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Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell. (2025). PMC. [Link]
-
Effects of Novel Spermine Analogues on Cell Cycle Progression and Apoptosis in MALME-3M Human Melanoma Cells. (1997). PubMed. [Link]
-
Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways. (2018). PubMed. [Link]
-
Berbamine Inhibits the Biological Activities of Prostate Cancer Cells by Modulating the ROS/NF-κB Axis. (2023). Endocrine, Metabolic & Immune Disorders - Drug Targets. [Link]
-
MAPK-ERK Signaling Pathway. Elabscience. [Link]
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ERK/MAPK targets. Reactome Pathway Database. [Link]
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- 4. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to the Synthesis of Bohemamine Analogs for Structure-Activity Relationship (SAR) Studies
Abstract
Bohemamine and its related natural products, a family of pyrrolizidine alkaloids isolated from marine-derived Streptomyces species, have garnered significant interest due to their diverse biological activities, including potent cytotoxicity against cancer cell lines such as non-small cell lung cancer (NSCLC).[1][2] To optimize the therapeutic potential of this scaffold, a systematic exploration of its structure-activity relationships (SAR) is crucial. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of this compound analogs. We focus on a highly effective and versatile semi-synthetic strategy that leverages a non-enzymatic reaction with various aldehydes to generate a library of dimeric and chimeric analogs.[1][3] This approach facilitates rapid diversification of the this compound core, enabling robust SAR studies aimed at enhancing potency and defining the pharmacophore. Detailed protocols, strategic considerations for library design, and methodologies for biological evaluation are presented to empower researchers in the exploration of this promising class of natural products.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound family of alkaloids are bacterial secondary metabolites characterized by a distinct pyrrolizidine core.[4][5][6] Initially identified as inhibitors of LFA-1/ICAM-1 adhesion, their more profound potential was revealed with the discovery of potent cytotoxic effects.[1] Specifically, dimeric analogs such as dibohemamines B and C have demonstrated nanomolar efficacy against the A549 NSCLC cell line, making them compelling leads for oncology drug discovery.[1][2]
The journey from a natural product "hit" to a clinical "candidate" is paved with medicinal chemistry efforts, at the core of which lies the Structure-Activity Relationship (SAR) study. SAR systematically investigates how modifications to a molecule's chemical structure affect its biological activity.[7][8][9] For the this compound scaffold, key questions remain:
-
Which structural motifs are essential for cytotoxicity?
-
How does the linker in dimeric analogs influence activity?
-
Can the scaffold be modified to improve selectivity and reduce potential off-target effects?
Answering these questions requires the synthesis and biological evaluation of a focused library of analogs. This guide details a field-proven strategy to achieve this.
Synthetic Strategy: Harnessing Non-Enzymatic Chemistry for Analog Generation
The biosynthesis of many natural products involves non-enzymatic steps, where reactive intermediates generated by enzymes undergo spontaneous chemical reactions with other available molecules.[1] The this compound family provides a powerful example of this phenomenon. Dimeric Bohemamines have been shown to form through the non-enzymatic reaction of monomeric this compound units with formaldehyde present in the culture medium.[1][2]
This biosynthetic insight forms the basis of our primary synthetic strategy: a biomimetic, semi-synthetic approach where monomeric this compound is reacted with a diverse panel of aldehydes to create novel dimeric and chimeric structures. This method is exceptionally valuable for SAR studies due to its:
-
Versatility: A wide array of commercially available aryl and alkyl aldehydes can be used to generate extensive structural diversity.[1]
-
Efficiency: The reaction often proceeds under mild conditions, allowing for the rapid generation of an analog library.
-
Directness: It directly modifies the periphery of the molecule, allowing for a clear correlation between the nature of the introduced aldehyde and the resulting biological activity.
The core reaction involves the nucleophilic attack of two this compound molecules at the C-2 position onto the electrophilic carbonyl carbon of an aldehyde, forming a new methylene-bridged analog.
Caption: General scheme for the semi-synthesis of dimeric this compound analogs.
Detailed Experimental Protocol: Semi-Synthesis of a Dimeric this compound Analog
This protocol provides a general method for the synthesis of a dimeric this compound analog using an aldehyde. The specific aldehyde, solvent, and reaction time may require optimization.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound Monomer (e.g., 1) | >95% Purity | (Isolated) | Starting material isolated from culture. |
| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Sigma-Aldrich | Chosen based on desired analog structure. |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Fisher Scientific | Catalyst (use sparingly). |
| Saturated Sodium Bicarbonate | ACS Grade | VWR | For quenching the reaction. |
| Magnesium Sulfate (Anhydrous) | ACS Grade | VWR | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For flash column chromatography. |
| HPLC Grade Solvents | (e.g., ACN, H₂O) | Honeywell | For purification and analysis. |
3.2 Step-by-Step Procedure
-
Reaction Setup: To a solution of this compound monomer (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M), add the selected aldehyde (0.6 eq).
-
Rationale: Using a slight excess of the this compound monomer can help drive the reaction to completion and consume the aldehyde.
-
-
Catalysis: Add Trifluoroacetic Acid (TFA, ~0.1 eq) to the mixture. The reaction is stirred at room temperature.
-
Rationale: An acid catalyst facilitates the formation of a more electrophilic iminium-like intermediate, accelerating the nucleophilic attack by the second this compound monomer.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup (Quenching): Upon completion, quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, followed by preparative reverse-phase HPLC to afford the pure dimeric analog.
-
Characterization: Confirm the structure of the final product using High-Resolution Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the data to known analogs where possible.[1]
Designing and Implementing a Structure-Activity Relationship (SAR) Study
A successful SAR campaign requires a logical workflow that connects synthesis to biological testing and data analysis.
Caption: Iterative workflow for a this compound SAR study.
4.1 Library Design
The choice of aldehydes is the primary diversification input. A well-designed initial library should probe different chemical properties. Consider using aldehydes that feature:
-
Alkyl Chains: Varying lengths and branching (e.g., formaldehyde, acetaldehyde, isobutyraldehyde) to probe steric effects.
-
Aromatic Rings: Simple (benzaldehyde) vs. substituted rings to probe electronic effects.
-
Electron-Donating Groups: (e.g., p-anisaldehyde) to test the effect of increased electron density.
-
Electron-Withdrawing Groups: (e.g., p-nitrobenzaldehyde, p-trifluoromethylbenzaldehyde) to test the effect of decreased electron density.
-
Heterocycles: (e.g., 2-furaldehyde, pyridine-4-carboxaldehyde) to introduce different polarity and hydrogen bonding capabilities.
4.2 Biological Evaluation
Analogs should be tested in a relevant biological assay. Based on published data, a cytotoxicity assay using the A549 human lung carcinoma cell line is a highly appropriate primary screen.[1] The half-maximal inhibitory concentration (IC₅₀) should be determined for each analog.
4.3 Data Interpretation and SAR Table
The core output of an SAR study is a table that links structural modifications to biological activity. This allows for the identification of trends that guide the next round of analog design.
| Analog ID | R-Group (from Aldehyde) | Structure | IC₅₀ vs A549 (µM) | SAR Notes |
| 1 | H- (Formaldehyde) | Dimer | 0.145 | Potent baseline activity with a simple methylene bridge.[1] |
| 2 | CH₃- (Acetaldehyde) | Dimer | Hypothetical | Probes effect of small alkyl substituent on the bridge. |
| 3 | Phenyl- (Benzaldehyde) | Dimer | Hypothetical | Introduces aromaticity at the bridge. |
| 4 | 4-MeO-Phenyl | Dimer | Hypothetical | Probes electron-donating group effect. |
| 5 | 4-NO₂-Phenyl | Dimer | Hypothetical | Probes electron-withdrawing group effect. |
This table presents a template for organizing SAR data. Real values must be determined experimentally.
From such a table, a medicinal chemist can deduce critical relationships. For example, one might find that bulky R-groups decrease activity, suggesting a sterically constrained binding pocket. Alternatively, electron-withdrawing groups on an aromatic ring might enhance potency, guiding future designs toward that feature.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The semi-synthetic strategy outlined in this guide, which leverages the inherent non-enzymatic reactivity of the this compound monomer, provides a robust and efficient platform for generating diverse analogs. By coupling this synthetic approach with a systematic biological evaluation and data analysis workflow, research teams can effectively navigate the chemical space around this natural product, elucidate key structure-activity relationships, and accelerate the journey toward optimized therapeutic leads.
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Oh, D. C., et al. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Chemistry. [Link]
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García-García, A., et al. (2020). Indolo[2,3-a]quinolizidines and Derivatives: Bioactivity and Asymmetric Synthesis. Molecules. [Link]
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Amat, M., et al. (2011). Synthesis of indolo[2,3‐a]quinolizidine and benzo[a]quinolizidine from chiral glutarimides. ResearchGate. [Link]
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Huang, Y., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters. [Link]
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A Review on Indolo[2,3-a]quinolizidine: The Synthetic Approaches to the Development of Bioactive Indolo[2,3-a]quinolizidine Scaffolds. (2023). ResearchGate. [Link]
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Pereira, N. A., et al. (2016). Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation as NMDA Receptor Antagonists. Molecules. [Link]
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Oh, D. C., et al. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. PubMed. [Link]
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Zhang, R., et al. (2022). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Chinese Journal of Chemistry. [Link]
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Our work and some related synthetic routes for indolo[2,3-b]quinoline derivatives. ResearchGate. [Link]
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Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
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Application Notes & Protocols: A Guide to Studying Bohemamine-Protein Interactions
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bohemamine, a pyrrolizidine alkaloid isolated from Streptomyces species, and its dimeric analogues have demonstrated potent cytotoxic activity against cancer cell lines, such as non-small cell lung cancer (NSCLC).[1][2] Understanding the mechanism of action for this class of natural products is paramount for its development as a therapeutic agent. A critical step in this process is the identification and validation of its direct protein targets. This document provides a comprehensive guide outlining a multi-faceted strategy, from initial target discovery to quantitative biophysical characterization and in-cellulo validation of this compound-protein interactions. We detail field-proven protocols for both probe-based and label-free methodologies, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Quest for this compound's Molecular Targets
Natural products are a cornerstone of drug discovery, yet elucidating their precise molecular targets often presents a significant challenge. This compound and its derivatives represent a promising class of compounds whose therapeutic potential can only be fully realized by identifying the proteins they interact with to exert their cytotoxic effects. The journey from a bioactive compound to a well-understood molecular probe or drug candidate requires a systematic and multi-pronged approach.
This guide is structured to navigate this journey, beginning with broad, unbiased methods to generate a list of potential protein binders and progressively moving towards highly specific, quantitative techniques to validate these interactions in purified systems and confirm their relevance in a live-cell context.
Strategic Workflow for Target Identification and Validation
A successful target identification campaign relies on an integrated workflow that combines discovery with rigorous validation. The process is designed to cast a wide net initially and then systematically filter and confirm candidates, minimizing false positives and building a strong case for a genuine biological interaction.
Caption: Overall strategy for this compound target identification.
Part 1: Discovery with Probe-Based Affinity Chromatography
Affinity chromatography is a powerful technique that leverages the specific binding between a ligand (this compound) and its protein targets to isolate them from a complex mixture like a cell lysate.[3][4] The success of this method hinges on the creation of a bioactive "bait" by chemically modifying this compound.
Principle of AC-MS
In this method, a this compound derivative is immobilized on a solid support (resin). A cell lysate is then passed over this resin. Proteins that specifically bind to this compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using high-resolution mass spectrometry.[5][6]
Caption: Experimental workflow for AC-MS.
Protocol 1: this compound Affinity Chromatography
A. Probe Synthesis and Immobilization
-
Synthesis Rationale: Standard this compound lacks a functional group suitable for direct immobilization without potentially disrupting its binding interface. A derivative must be synthesized containing a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., a primary amine or carboxyl group). This synthesis can be guided by structure-activity relationship (SAR) data if available, to ensure the modification is at a position that does not abolish bioactivity.[1][2]
-
Immobilization:
-
Equilibrate 1 mL of NHS-activated Sepharose resin by washing with 10 volumes of ice-cold 1 mM HCl.
-
Immediately wash the resin with 10 volumes of coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Dissolve 1-5 mg of the this compound-linker derivative in coupling buffer and add it to the resin slurry.
-
Incubate overnight at 4°C with gentle end-over-end rotation.
-
Quench unreacted NHS esters by adding blocking buffer (e.g., 1 M Tris-HCl, pH 8.0) and incubating for 2 hours at room temperature.
-
Wash the resin extensively with alternating high pH (e.g., Tris buffer) and low pH (e.g., acetate buffer) wash buffers to remove non-covalently bound probe.
-
Store the final this compound-resin at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
B. Protein Pull-Down and Elution
-
Lysate Preparation:
-
Grow cells of interest (e.g., A549 NSCLC cells) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the input fraction.
-
-
Binding:
-
Equilibrate 50 µL of this compound-resin and 50 µL of control resin (blocked resin without this compound) with lysis buffer.
-
Add 1-2 mg of total protein lysate to each resin and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the resin by gentle centrifugation (500 x g for 1 min).
-
Remove the supernatant (flow-through).
-
Wash the resin 3-5 times with 1 mL of wash buffer (lysis buffer with reduced detergent, e.g., 0.1% NP-40, and potentially increased salt, e.g., 300 mM NaCl, to reduce non-specific electrostatic interactions).
-
-
Elution:
-
Elute bound proteins using a competitive or denaturing method.
-
Competitive Elution: Incubate resin with a high concentration (e.g., 100 µM) of free this compound. This is the most specific method.
-
Denaturing Elution: Add 1X SDS-PAGE loading buffer and boil for 5-10 minutes.
-
-
C. Protein Identification
-
Run the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control lane.
-
Submit excised bands for in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.[7]
Part 2: Biophysical Validation of Direct Interactions
Once a list of candidate proteins is generated, it is crucial to validate the direct binding of this compound to each purified protein. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard, label-free techniques for this purpose.[8][9][10]
Surface Plasmon Resonance (SPR)
SPR provides real-time quantitative data on binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₑ).[11]
Protocol 2: SPR Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., a CM5 chip via standard amine coupling). Aim for a low immobilization density to avoid mass transport limitations, especially for small molecule interactions.
-
Analyte Preparation: Prepare a dilution series of this compound in a running buffer (e.g., HBS-EP+ buffer, often containing a small percentage of DMSO to aid solubility, typically 1-5%).[12] A wide concentration range bracketing the expected Kₑ is required (e.g., 0.1x to 10x Kₑ).
-
Binding Measurement:
-
Inject the this compound solutions over the immobilized protein surface, flowing from the lowest to the highest concentration.
-
Include several buffer-only injections for double referencing.
-
Record the binding response (in Resonance Units, RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without protein) and the buffer-only injections.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).
-
| Parameter | Description | Example Value |
| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ |
| kₑ (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻³ |
| Kₑ (nM) | Dissociation Constant (Affinity) | 20 nM |
| Rmax | Maximum Analyte Binding | Varies |
| Chi² | Goodness of Fit | < 2.0 |
Table 1: Example SPR data summary for a this compound-protein interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14] It determines the binding affinity (Kₐ or Kₑ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15][16]
Protocol 3: ITC Analysis
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the this compound in the exact same buffer to minimize heats of dilution.[17] Degas all solutions thoroughly.
-
Place the protein (e.g., 10-20 µM) into the ITC sample cell.
-
Load this compound (e.g., 100-200 µM, typically 10-20x the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, which is discarded from the data.
-
Carry out a series of 15-25 injections (e.g., 2 µL each) of this compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.
-
| Parameter | Description | Example Value |
| n (Stoichiometry) | Molar binding ratio | 0.98 |
| Kₑ (nM) | Dissociation Constant (Affinity) | 25 nM |
| ΔH (kcal/mol) | Enthalpy Change | -8.5 |
| -TΔS (kcal/mol) | Entropic Contribution | -2.2 |
| ΔG (kcal/mol) | Gibbs Free Energy | -10.7 |
Table 2: Example thermodynamic profile from an ITC experiment.
Part 3: Confirmation of Target Engagement in a Cellular Environment
The definitive test of a drug-target interaction is to demonstrate that it occurs in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[18][19]
Principle of CETSA
CETSA is based on the principle that when a ligand binds to its target protein, the protein becomes thermodynamically stabilized.[20] This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. By heating cells treated with a compound and then measuring the amount of soluble protein remaining, one can infer target engagement.[21][22]
Caption: Workflow for generating a CETSA melt curve.
Protocol 4: CETSA for this compound
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with this compound at a desired concentration (e.g., 10x EC₅₀) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Cool immediately on ice for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by 3-5 cycles of rapid freeze-thaw (liquid nitrogen and a 25°C water bath). Separate the soluble fraction from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 min at 4°C).
-
Detection and Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble target protein in each sample using Western blotting with a specific antibody.
-
Quantify the band intensities and normalize them to the intensity of the lowest temperature point (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample confirms target engagement.
-
Isothermal Dose-Response Fingerprinting (ITDRF): As a follow-up, an ITDRF experiment can be performed. Here, cells are treated with a range of this compound concentrations but heated at a single, constant temperature (chosen from the melt curve where there is a significant difference between treated and untreated samples). This allows for the determination of an EC₅₀ for target engagement in the cell, which can be correlated with the compound's phenotypic EC₅₀.[18]
Conclusion
The identification of this compound's protein targets is an essential step towards understanding its mechanism of action and advancing its therapeutic development. The integrated workflow presented here, combining unbiased discovery (AC-MS), rigorous biophysical validation (SPR, ITC), and definitive in-cellulo confirmation (CETSA), provides a robust framework for achieving this goal. Each protocol is a self-validating system when appropriate controls are used, ensuring high confidence in the final identified targets. By applying these methods, researchers can move from a bioactive natural product to a well-characterized molecular interaction, paving the way for future drug discovery efforts.
References
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Li, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]
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Journal of Pharmaceutical and Medicinal Chemistry. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Hilaris Publisher. [Link]
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Sgorbini, B., et al. (2015). Application of isothermal titration calorimetry as a tool to study natural product interactions. Natural Product Reports. [Link]
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Mishra, A., & Verma, A. S. (2017). Methods for the Elucidation of Protein-Small Molecule Interactions. Bio-protocol. [Link]
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Tran, T. H., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Reichert. (2024). Characterization of Small Molecule–Protein Interactions Using SPR Method. Reichert Technologies. [Link]
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Happer, M. J., & Chodera, J. D. (2021). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Journal of Visualized Experiments. [Link]
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Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
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Woo, J., et al. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Chemistry. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Sharma, N., & Sharma, S. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology. [Link]
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Woo, J., et al. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Chemistry. [Link]
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Velazquez-Campoy, A., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Enzymology. [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
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Muchiri, R. N., & van Breemen, R. B. (2021). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. Journal of Natural Products. [Link]
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Wingfield, P. T. (2001). Affinity chromatography: general methods. Current Protocols in Protein Science. [Link]
-
Wikipedia. (n.d.). Affinity chromatography. Wikipedia. [Link]
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Muchiri, R. N., & van Breemen, R. B. (2021). Drug discovery from natural products using affinity selection-mass spectrometry. Journal of Natural Products. [Link]
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Application Note & Protocol: Biomimetic Synthesis of Dibohemamines
For: Researchers, scientists, and drug development professionals
Abstract
Dibohemamines are a class of dimeric pyrrolizidine alkaloids that have demonstrated significant cytotoxic activity against non-small cell lung cancer cell lines.[1] This application note provides a detailed protocol for the biomimetic synthesis of dibohemamine A, leveraging a non-enzymatic dimerization process. The protocol is based on the discovery that dibohemamines are formed through the formaldehyde-mediated dimerization of this compound monomers.[1] This guide explains the underlying chemical principles, provides a step-by-step synthesis protocol, and outlines methods for the characterization of the resulting dimeric products.
Introduction: The Significance of Dibohemamines
The this compound family of pyrrolizidine alkaloids, isolated from marine-derived Streptomyces spinoverrucosus, were initially recognized for their role as LFA-1/ICAM-1 adhesion inhibitors.[1] However, further investigation into the active fractions of S. spinoverrucosus revealed a series of novel dimeric analogs, termed dibohemamines A, B, and C.[1] These dimers, which are more than double the molecular weight of their monomeric precursors, exhibit potent cytotoxic activity, with dibohemamines B and C showing IC50 values of 0.140 and 0.145 µM, respectively, against the A549 non-small cell lung cancer cell line.[1]
The formation of these dimers is a fascinating example of non-enzymatic biosynthesis, where the dimerization is mediated by formaldehyde present in the fermentation medium.[1] This discovery opens the door for the laboratory synthesis of these and other novel dimeric this compound analogs for further biological evaluation.[1]
Mechanistic Insights: A Non-Enzymatic Dimerization Cascade
The formation of dibohemamines is proposed to occur through a two-step, non-enzymatic process initiated by formaldehyde.[1] This process can be understood as a variation of a Baylis-Hillman-type reaction followed by an SN1 substitution.
Step 1: Nucleophilic Addition (Baylis-Hillman-type) The electron-rich C-2 of a this compound monomer acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This reaction forms a primary alcohol intermediate.[1]
Step 2: SN1 Substitution Under the slightly acidic conditions of the fermentation media (which can be replicated in the lab), the primary alcohol of the intermediate is protonated. This creates a good leaving group (water) and allows for an SN1 substitution by a second this compound monomer at the methylene carbon.[1]
This proposed mechanism is supported by experimental evidence where the intermediate alcohol was isolated and, upon treatment with a mild acid, was completely converted to dithis compound A.[1] This indicates that the formation of the intermediate is a reversible process.[1]
Figure 1. Proposed non-enzymatic pathway for dithis compound A formation.
Experimental Protocol: Synthesis of Dithis compound A
This protocol details the semi-synthetic procedure for generating dithis compound A from this compound and formaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Purified | N/A | Can be isolated from S. spinoverrucosus or custom synthesized. |
| Formaldehyde | ACS Grade | Sigma-Aldrich | Use a fresh solution. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | |
| Formic Acid | ACS Grade | Sigma-Aldrich | For mechanistic validation studies. |
| Acetonitrile (CH3CN) | HPLC Grade | Fisher Scientific | For mechanistic validation studies. |
| Deuterated Solvents | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
Step-by-Step Synthesis Procedure
Figure 2. Workflow for the synthesis of dithis compound A.
-
Preparation of Reactants:
-
Accurately weigh the desired amount of purified this compound monomer.
-
Prepare a solution of formaldehyde in THF.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve the this compound in THF.
-
Add the formaldehyde solution to the this compound solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 48 hours.[1]
-
The reaction should be carried out in a well-ventilated fume hood.
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture and analyze by LC-MS.
-
Expect to observe the formation of the primary alcohol intermediate (mass corresponding to this compound + CH2O) and the dimeric product, dithis compound A.[1]
-
In a reported experiment, a 7:1 ratio of the intermediate to the dimer was observed.[1]
-
-
Purification:
-
Once the reaction has reached the desired conversion, concentrate the mixture in vacuo.
-
Purify the crude product using column chromatography on silica gel. The specific elution conditions will need to be optimized based on the polarity of the this compound analogs used.
-
Mechanistic Validation (Optional)
To validate the proposed two-step mechanism, the isolated intermediate alcohol can be treated with a mild acid to drive the formation of the dimer.[1]
-
Isolate the primary alcohol intermediate (compound 8 in the source literature) via chromatography.[1]
-
Dissolve the isolated intermediate in acetonitrile (CH3CN).
-
Add 0.5% formic acid to the solution.[1]
-
Allow the reaction to proceed for 1 hour.[1]
-
Analysis by LC-MS should show complete conversion of the intermediate to dithis compound A.[1]
Characterization of Dithis compound A
The structure of the synthesized dithis compound A should be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations for Dithis compound A |
| HRESIMS | Molecular formula: C29H36N4O6. Expected m/z: 537.2705 [M+H]+.[1] |
| IR Spectroscopy | Presence of methylene group (2925, 1451 cm-1), amide group (1640, 1565 cm-1), and α,β-unsaturated ketone (1708 cm-1).[1] |
| UV Spectroscopy | Absorption peaks at approximately 248, 285, and 350 nm, similar to the this compound monomer.[1] |
| NMR Spectroscopy | HMBC correlations showing the methylene bridge connecting C-2 of one monomer to C-2 of the second monomer are crucial for confirming the dimeric structure. NOE correlations can be used to determine the relative configuration.[1] |
Conclusion
The protocol described provides a straightforward and reproducible method for the synthesis of dithis compound A through a biomimetic, non-enzymatic dimerization reaction. This approach not only allows for the generation of these biologically active molecules for further study but also serves as a platform for the creation of a diverse library of this compound dimers by utilizing various aldehydes in place of formaldehyde.[1] The simplicity of this reaction, occurring under mild conditions, underscores the elegance of non-enzymatic processes in the generation of complex natural products.
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Fu, P., MacMillan, J. B. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. PLoS ONE, 11(7), e0159889. Available at: [Link]
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Application Notes & Protocols: Employing Dibohemamine as a Chemical Probe for Cancer Cell Biology
Introduction
The study of cellular signaling pathways relies on precise tools to perturb and observe specific biological processes. Chemical probes—small molecules with high potency and a well-defined mechanism of action—are indispensable in this regard.[1] Bohemamines are a family of pyrrolizidine alkaloids originally isolated from Streptomyces species.[2][3][4][5] While initial studies on monomeric bohemamines showed modest activity as inhibitors of LFA-1/ICAM-1 mediated cell adhesion, they lacked significant cytotoxicity.[6]
A pivotal discovery revealed that dimeric forms, specifically dibohemamines B and C, exhibit potent cytotoxic effects in the nanomolar range against non-small cell lung cancer (NSCLC) cell lines, such as A549.[6][7] This potent bioactivity suggests that dibohemamines could serve as powerful chemical probes to investigate novel anti-cancer mechanisms. The dimerization process itself is a fascinating example of non-enzymatic biosynthesis, where formaldehyde present in the fermentation media acts as a methylene bridge to connect two bohemamine monomers.[6]
This guide provides a comprehensive framework for researchers to characterize the cellular effects of dithis compound. It outlines a logical experimental sequence, from validating its cytotoxicity to investigating the underlying mechanism of action, thereby establishing its utility as a chemical probe for dissecting cell death pathways.
Section 1: Foundational Analysis - Validating Cytotoxicity
The first step in characterizing any potential chemical probe is to quantify its primary biological effect. For dithis compound, this is its cytotoxicity. Determining the half-maximal inhibitory concentration (IC₅₀) is crucial for establishing the effective dose range for all subsequent mechanistic studies.
Key Experimental Goal: IC₅₀ Determination
The IC₅₀ value represents the concentration of a compound that inhibits a biological process (in this case, cell proliferation or viability) by 50%. This value is essential for designing experiments with relevant concentrations—typically at, above, and below the IC₅₀—to observe dose-dependent effects.
Workflow for Compound Characterization
The overall workflow for characterizing a novel cytotoxic agent like dithis compound follows a logical progression from broad effects to specific mechanisms.
Caption: Workflow for characterizing dithis compound's cellular effects.
Protocol 1: IC₅₀ Determination using a Luminescent Cell Viability Assay
This protocol uses a reagent like Promega's CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
Dithis compound B or C (stock solution in DMSO)
-
A549 (NSCLC) or other relevant cancer cell lines
-
Complete cell culture medium (e.g., F-12K with 10% FBS)
-
Sterile, opaque-walled 96-well plates suitable for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed 5,000 cells in 100 µL of complete medium per well into a 96-well opaque plate.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution series of dithis compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).
-
Include "cells + vehicle" control wells and "medium only" background wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average background luminescence (medium only) from all other readings.
-
Normalize the data by setting the average vehicle control signal to 100% viability.
-
Plot the normalized viability (%) against the log concentration of dithis compound and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
| Parameter | Dithis compound B (Compound 6) | Dithis compound C (Compound 7) | Monomeric this compound |
| Cell Line | A549 (NSCLC) | A549 (NSCLC) | Various |
| Reported IC₅₀ | 0.140 µM | 0.145 µM | No cytotoxicity reported |
| Quantitative data summarized from Fu, P. et al. (2016).[6][7] |
Section 2: Investigating the Mechanism of Cell Death
With a confirmed cytotoxic effect, the next critical question is how dithis compound induces cell death. Apoptosis (programmed cell death) and autophagy (a cellular recycling process) are two interconnected pathways often modulated by anti-cancer agents.[9][10] Investigating both provides a more complete picture of the drug's mechanism.
Hypothetical Signaling Interplay
Many cytotoxic compounds influence the delicate balance between pro-survival autophagy and pro-death apoptosis. A chemical probe like dithis compound could potentially shift this balance, for instance, by inhibiting a survival pathway, thereby triggering apoptosis and a corresponding autophagic response.
Caption: Hypothetical model of dithis compound-induced pathway modulation.
Protocol 2: Measuring Apoptosis via Caspase-Glo® 3/7 Assay
Executioner caspases 3 and 7 are key mediators of apoptosis. This assay provides a sensitive measure of their activity.
Materials:
-
Materials from Protocol 1
-
Caspase-Glo® 3/7 Assay kit
-
Positive control for apoptosis (e.g., Staurosporine)
Procedure:
-
Plate Setup: Seed and treat cells in an opaque-walled 96-well plate as described in Protocol 1. Use concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 5x IC₅₀). Include vehicle control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
-
Incubation: Incubate for a shorter duration than the viability assay, as caspase activation precedes cell death (e.g., 12, 24, 48 hours).
-
Assay Execution:
-
Equilibrate the plate and Caspase-Glo® reagent to room temperature.
-
Add 100 µL of reagent to each well.
-
Mix on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure luminescence. An increase in signal relative to the vehicle control indicates apoptosis.
Protocol 3: Monitoring Autophagy via Western Blot for LC3 and p62
During autophagy, the cytosolic protein LC3-I is converted to the lipidated form LC3-II, which is recruited to autophagosome membranes. The protein p62/SQSTM1 is a cargo receptor that is degraded during autophagy. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are hallmark indicators of autophagic flux.[11][12]
Materials:
-
6-well plates
-
Dithis compound, vehicle (DMSO), and autophagy modulators (e.g., Bafilomycin A1)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with dithis compound (e.g., at its IC₅₀ concentration) for various time points (e.g., 6, 12, 24 hours).
-
Crucial Control: To measure autophagic flux (the entire process) versus just autophagosome accumulation, include a condition where cells are co-treated with dithis compound and a late-stage autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment. Bafilomycin A1 prevents lysosomal degradation, causing LC3-II to accumulate. A further increase in LC3-II in the presence of Bafilomycin A1 confirms a functional autophagic flux is being induced.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 150 µL of ice-cold RIPA buffer.
-
Scrape cells, collect lysates, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel (to resolve LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize bands using a chemiluminescence detection system.
-
-
Analysis: Quantify band intensities using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the β-actin loading control.
Section 3: Target Identification and Validation
A true chemical probe has a defined molecular target. While the previous experiments define the cellular phenotype, identifying the direct binding partner(s) of dithis compound is the ultimate goal. This is a complex undertaking, but established biochemical methods can be employed.
Strategy: Affinity-Based Proteomics
One common strategy is to synthesize a dithis compound derivative that includes a linker and a reactive group (for covalent capture) or an affinity tag (like biotin for pulldown). This modified probe can be used to isolate binding partners from cell lysates, which are then identified by mass spectrometry.
Considerations for Probe Development:
-
Linker Position: The linker must be attached to a part of the dithis compound molecule that is not essential for its biological activity. This requires synthesizing and testing several derivatives to find one that retains cytotoxicity.[13]
-
Negative Control: A crucial component for any chemical probe is a structurally similar but biologically inactive analog.[1] This control is used in pulldown experiments to distinguish specific binders from non-specific background proteins.
References
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Zhang, R., Yan, X., Yin, S., Wang, W., Zhu, W., & Fu, P. (2022). Discovery of New Bohemamines and Synthesis of Methylene-Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Chinese Journal of Chemistry. Available at: [Link]
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Fu, P., Legako, A., La, S., & MacMillan, J. B. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 22(10), 3491–3495. Available at: [Link]
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Liu, L., Li, S., Zhu, D., Pu, H., Jiang, T., Wang, L., Huang, Y., & Duan, Y. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters, 22(12), 4642–4646. Available at: [Link]
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Fu, P., Legako, A., La, S., & MacMillan, J. B. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. PubMed. Available at: [Link]
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Liu, L., Li, S., Zhu, D., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. ACS Publications. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 175270, this compound. PubChem. Available at: [Link]
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Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Tel Aviv University. Available at: [Link] (Note: Deep link unavailable, linking to researcher profile involved in the study)
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11994823, this compound B. PubChem. Available at: [Link]
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Ren, Z., et al. (2018). Piperlongumine restores the balance of autophagy and apoptosis by increasing BCL2 phosphorylation in rotenone-induced Parkinson disease models. Autophagy, 14(5), 845-861. Available at: [Link]
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Chen, Y., et al. (2025). Piperlongumine Induces Apoptosis and Autophagy via the MAPK/NK-κB Pathway in Human Breast Cancer Cells. Anticancer Research, 45(12), 5423-5434. Available at: [Link]
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Specifica. (2020). Cell-based functional bioassays for antibodies targeting BCMA & B7-H3. Specifica Website. Available at: [Link]
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Cellomatics Biosciences. PBMC Based Assays. Cellomatics Website. Available at: [Link]
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Kim, H., et al. (2023). Piperlongumine induces apoptosis and autophagy via the PI3K/Akt/mTOR pathway in KB human cervical cancer cells. Food and Chemical Toxicology, 180, 114051. Available at: [Link]
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Susha, X., et al. (2015). Paramagnetic Chemical Probes for Studying Biological Macromolecules. Accounts of Chemical Research, 48(7), 2055-2063. Available at: [Link]
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Gousuddin, M., et al. (2021). Pyrimethamine Modulates Interplay between Apoptosis and Autophagy in Chronic Myelogenous Leukemia Cells. International Journal of Molecular Sciences, 22(15), 8140. Available at: [Link]
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Application Notes & Protocols for Large-Scale Fermentation of Streptomyces for Bohemamine Production
Preamble: Harnessing Streptomyces for Complex Alkaloid Synthesis
The genus Streptomyces stands as a cornerstone of natural product discovery, renowned for its prolific capacity to synthesize a vast array of structurally complex and biologically active secondary metabolites.[1][2][3] These filamentous bacteria are, in essence, microscopic biochemical factories, honed by evolution to produce compounds that have become indispensable to modern medicine. Among this chemical arsenal are the bohemamines, a fascinating class of pyrrolizidine alkaloids.
Bohemamines are characterized by a unique pyrrolizidine core with unusual methylations, and certain analogs have demonstrated potent cytotoxic activity, marking them as compounds of interest for oncological research.[4] However, transitioning from a laboratory-scale discovery to a robust, large-scale production process capable of supplying material for preclinical and clinical development is a significant challenge. This guide provides a comprehensive, field-proven framework for the large-scale fermentation of Streptomyces sp. to produce bohemamines, grounded in an understanding of the organism's unique biology and the biochemical logic of the fermentation process.
Chapter 1: The Scientific Foundation
A successful fermentation is not merely a recipe; it is the controlled application of biological principles. Understanding the producing organism and its metabolic pathways is paramount.
The Producer Organism: The Complex Life of Streptomyces
Streptomyces are Gram-positive bacteria that exhibit a complex, fungus-like life cycle, a critical factor in designing fermentation strategies.[5][6] The cycle involves the germination of spores into a vegetative mycelium (a network of substrate-level hyphae), which then differentiates to form an aerial mycelium that ultimately sporulates.
In submerged liquid culture, this morphology translates into different forms—dispersed filaments, clumps, or dense pellets.[1][7] This morphological state is not trivial; it profoundly impacts the fermentation dynamics by altering broth viscosity, nutrient and oxygen mass transfer, and can be directly linked to the onset and yield of secondary metabolite production.[7][8] Bohemamine, like most Streptomyces secondary metabolites, is primarily produced during the stationary phase of growth, when primary metabolic activity slows, and the cellular machinery is re-directed towards synthesizing these specialized molecules.[1]
The this compound Biosynthetic Pathway
The blueprint for this compound synthesis is encoded within the this compound (bhm) biosynthetic gene cluster (BGC).[9][10][11] Understanding this pathway allows for targeted optimization and potential metabolic engineering efforts. The core of the this compound molecule is assembled by a remarkable enzymatic assembly line.
Key biosynthetic steps include:
-
Pyrrolizidine Core Formation: A nonribosomal peptide synthetase (NRPS), BhmJ , and a Baeyer-Villiger monooxygenase, BhmK , are responsible for constructing the fundamental pyrrolizidine scaffold.[9][10][11]
-
Methylation: The C-7 methyl group is added by the methyltransferase BhmG . The second, more unusual 9-methyl group originates from a nonproteinogenic amino acid, (2S,5S)-5-methylproline, which is incorporated by the NRPS.[9][10][11]
Caption: Simplified this compound biosynthetic pathway.
Chapter 2: Inoculum Development Protocol
The quality of the inoculum is the single most important variable in ensuring a reproducible and productive large-scale fermentation. A healthy, actively growing seed culture minimizes the lag phase in the production vessel and ensures the fermentation begins with a robust and uniform microbial population.[12][13]
Protocol 1: From Cryovial to Seed Flask
-
Aseptic Revival: Under strict aseptic conditions (e.g., in a laminar flow hood), retrieve a cryovial of the Streptomyces sp. working cell bank from -80°C storage.
-
Thawing: Thaw the vial rapidly in a 30°C water bath until just the last ice crystal disappears.
-
Plating: Immediately streak the thawed cell suspension onto a solid agar medium suitable for sporulation, such as ISP Medium 2 or a similar oatmeal-based agar.[14] Distribute the inoculum across the plate to obtain well-isolated colonies that can develop into a confluent lawn of spores.
-
Incubation: Incubate the plates at 28-30°C for 7-10 days, or until heavy sporulation is observed (typically characterized by a dusty or velvety appearance).
-
Spore Harvest: Add 5-7 mL of sterile 20% (v/v) glycerol solution to the surface of a mature plate. Gently scrape the surface with a sterile loop or spreader to dislodge the spores and create a suspension.
-
Seed Flask Inoculation: Transfer the spore suspension into a baffled shake flask containing a suitable seed development medium (see Table 1). The volume should be sufficient to achieve an initial OD600 of approximately 0.1.
-
Seed Flask Incubation: Incubate the seed flask at 28-30°C in an orbital shaker at 200-250 RPM for 48-72 hours. A successful seed culture will appear turbid with the formation of small mycelial clumps or pellets.
Protocol 2: Intermediate Seed Fermenter
For production bioreactors exceeding 100 L, a two-stage seed development is recommended to ensure a sufficiently large and active inoculum volume (typically 5-10% of the production fermenter volume).[12][15]
-
Inoculum Transfer: Aseptically transfer the entire volume of the primary seed flask culture into a sterilized seed fermenter containing the same seed medium.
-
Incubation & Monitoring: Operate the seed fermenter under controlled conditions (e.g., 30°C, pH 7.0, sufficient aeration) for 24-48 hours.
-
Quality Control: Before transfer to the production vessel, perform critical quality control checks:
-
Microscopy: Verify the culture is pure and exhibits the desired healthy, branched mycelial morphology.
-
pH: Check that the pH profile is consistent with previous successful runs.
-
Viability: Ensure the culture is in the late-logarithmic phase of growth for maximum metabolic activity upon transfer.
-
| Component | Seed Medium (g/L) | Production Medium (g/L) | Rationale |
| Dextrose | 15 | 40 | Readily available carbon for rapid biomass accumulation. Higher concentration in production phase.[15][16] |
| Soybean Meal | 10 | 15 | Complex organic nitrogen source, provides amino acids and peptides for sustained growth and production.[15][17] |
| Corn Starch | - | 20 | Complex carbohydrate that is metabolized more slowly, often leading to prolonged secondary metabolite production.[15] |
| Yeast Extract | 5 | 5 | Provides essential B-vitamins, amino acids, and growth factors. |
| K₂HPO₄ | 1 | 1 | Phosphate source and buffering agent.[16] |
| MgSO₄·7H₂O | 0.5 | 0.5 | Source of magnesium, a cofactor for many enzymes.[14] |
| CaCO₃ | 2 | 2 | Acts as a pH buffer, neutralizing acidic byproducts of metabolism.[15] |
| Trace Elements | 1 mL/L | 1 mL/L | Provides essential metal ions (Fe, Zn, Mn, Cu) as enzymatic cofactors.[14] |
| Table 1: Example Seed and Production Media Compositions. Concentrations should be optimized for the specific Streptomyces strain. |
Chapter 3: Large-Scale Production Bioreactor Operation
This is the core of the production process, where environmental parameters are meticulously controlled to maximize the this compound titer.
Caption: Overall workflow for this compound production.
Controlling the Bioreactor Environment
The transition to a large-scale bioreactor introduces the need for precise control over physical and chemical parameters. The interplay between these factors governs the physiological state of the culture and its productivity.
-
pH: The optimal pH for Streptomyces growth and secondary metabolism is typically between 6.5 and 7.5.[1][15] Automated pH control via the addition of sterile acid (e.g., H₃PO₄) and base (e.g., NaOH) is essential, as metabolic activity will naturally cause pH shifts.
-
Temperature: Most Streptomyces strains are mesophilic, with an optimal temperature range of 28-35°C.[3][17] Maintaining a constant temperature via a jacketed vessel and temperature controller is critical for consistent enzyme kinetics.
-
Dissolved Oxygen (DO): Streptomyces are strictly aerobic, making oxygen availability one of the most critical parameters.[7] A low DO level is often the primary limiting factor in high-density fermentations. DO should be maintained above a critical threshold (typically 20-30% of saturation) by a control cascade that automatically increases agitation and/or aeration rate as oxygen demand rises.
-
Agitation & Aeration: These two parameters are intrinsically linked to DO control. Agitation ensures homogenous mixing of nutrients and prevents cell settling, while both contribute to the overall oxygen transfer rate (kLa). However, excessive agitation can cause high shear stress, which can damage mycelia and negatively impact production.[7] Finding the optimal balance is key.
Protocol 3: Production Bioreactor Operation
-
Preparation & Sterilization: Prepare the production medium (Table 1) in the bioreactor. Calibrate all probes (pH, DO, temperature). Sterilize the vessel and medium in place (SIP).
-
Inoculation: Aseptically transfer the inoculum from the seed fermenter into the cooled, sterile production bioreactor. The recommended inoculum size is 5-10% (v/v).
-
Fermentation Run: Initiate the fermentation run with the predefined setpoints (see Table 2). Monitor the process continuously.
-
Sampling: Draw samples aseptically at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), substrate consumption (e.g., glucose via HPLC), pH, and this compound titer (via HPLC or LC-MS).
-
Harvest: The fermentation is typically run for 7-12 days. Harvest when the this compound production rate enters a plateau or begins to decline.
| Parameter | Setpoint / Range | Rationale & Control Strategy |
| Temperature | 28 - 32°C | Optimal range for Streptomyces growth and enzymatic activity. Controlled via vessel jacket.[3][17] |
| pH | 6.8 - 7.2 | Maintained to ensure optimal nutrient uptake and enzyme function. Controlled by automated addition of acid/base.[1][15] |
| Dissolved Oxygen (DO) | > 20% saturation | Streptomyces are strictly aerobic; DO is critical for energy metabolism and biosynthesis. Controlled by a cascade of agitation (200-600 RPM) and aeration (0.5-1.5 VVM).[7][8] |
| Backpressure | 0.5 - 1.0 bar | Increases oxygen solubility in the broth, improving mass transfer. |
| Antifoam | As needed | Added on-demand via a foam probe to prevent foam-out, which can cause contamination and loss of culture volume.[18] |
| Table 2: Key Bioreactor Process Parameters for this compound Production. |
Chapter 4: Downstream Processing & Product Recovery
Once the fermentation is complete, the target this compound molecules must be efficiently recovered from the complex broth mixture.
Protocol 4: Biomass Separation & Extraction
-
Harvest: Cool the fermentation broth to 10-15°C to reduce enzymatic degradation of the product.
-
Biomass Separation: Separate the mycelial biomass from the fermentation supernatant via centrifugation (e.g., disc stack centrifuge for large volumes) or filtration. This compound, as an alkaloid, may be present in both the biomass and the supernatant, so both phases should be processed.
-
Extraction:
-
Supernatant: Adjust the pH of the supernatant to a basic pH (e.g., 9-10) to ensure the alkaloid is in its free base form. Extract with a water-immiscible organic solvent like ethyl acetate or chloroform.[19]
-
Biomass: Homogenize the cell paste in a buffer and extract with a polar, water-miscible solvent like methanol or acetone to lyse the cells and solubilize intracellular product. Remove the cell debris by centrifugation.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Protocol 5: Chromatographic Purification
-
Primary Purification: The crude extract can be subjected to an initial purification step using silica gel column chromatography to remove highly polar or non-polar impurities.
-
High-Resolution Purification: The final purification is almost universally achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[20]
-
Stationary Phase: A C18-modified silica column is standard.
-
Mobile Phase: A gradient of water and acetonitrile, typically containing a modifier like 0.1% trifluoroacetic acid (TFA), is used. The gradient starts with a high water content to elute polar impurities, and the acetonitrile concentration is gradually increased to elute the this compound.[20]
-
Detection: The eluting compounds are monitored using a UV detector, typically at 210-220 nm.
-
-
Fraction Collection & Final Steps: Fractions containing the pure this compound are collected, pooled, and the solvent is removed via lyophilization (freeze-drying) to yield the final, pure active pharmaceutical ingredient (API).
Chapter 5: Advanced Strategies for Yield Enhancement
For industrial applications, continuous strain and process improvement is necessary. Advanced molecular biology and engineering techniques can unlock higher productivity.
-
Metabolic Engineering: This involves the targeted genetic modification of the Streptomyces host. Strategies include overexpressing the entire bhm gene cluster to increase the flow of precursors through the pathway or engineering precursor pathways to increase the supply of building blocks like (2S,5S)-5-methylproline.[5][6][21][22]
-
Morphological Engineering: The productivity of filamentous fermentations is often limited by high viscosity. Overexpression of certain genes, such as ssgA, can induce a more fragmented mycelial morphology.[8] This "morpho-engineering" can dramatically reduce broth viscosity, leading to improved oxygen and nutrient transfer, and ultimately, higher product yields.[8]
References
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Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters, 22(12), 4614–4619. [Link]
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Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Tel Aviv University Repository. [Link]
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Narayana, K. J. P., & Vijayalakshmi, M. (2008). Optimization of Antimicrobial Metabolites Production by Streptomyces albidoflavus. Research Journal of Pharmacology, 2(1), 12-17. [Link]
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Al-Hulu, S. M. (2017). Optimization of medium composition for antibacterial metabolite production from Streptomyces sp. ResearchGate. [Link]
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Li, Y., et al. (2021). Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. AMB Express, 11(1), 131. [Link]
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Oh, D. C., et al. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Molecules, 21(9), 1146. [Link]
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Longo, L., & Gorrasi, A. (2021). Streptomycetes as platform for biotechnological production processes of drugs. Applied Microbiology and Biotechnology, 105(1), 5-23. [Link]
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Xu, Z., et al. (2022). Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products. Engineering Microbiology, 2(2), 100022. [Link]
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Nasri, S., et al. (2013). Effects of bioreactor hydrodynamics on the physiology of Streptomyces. ResearchGate. [Link]
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Kielewska, K., et al. (2021). A bioprocess perspective on the production of secondary metabolites by Streptomyces in submerged co-cultures. World Journal of Microbiology and Biotechnology, 37(9), 156. [Link]
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Prasad, D. (2013). OPTIMIZED BIOREACTOR TECHNIQUES IN THE PRODUCTION AND PURIFICATION OF TETRACYCLINE FROM “STREPTOMYCES AUREOFACIENS”. Semantic Scholar. [Link]
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Kielewska, K., et al. (2022). Production of secondary metabolites in stirred tank bioreactor co-cultures of Streptomyces noursei and Aspergillus terreus. Frontiers in Bioengineering and Biotechnology, 10, 989332. [Link]
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Xu, Z., et al. (2022). Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products. PubMed. [Link]
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(n.d.). Inoculum development.pptx. [Link]
-
Hong, H., et al. (2021). Discovery and biosynthesis of bosamycins from Streptomyces sp. 120454. RSC Chemical Biology, 2(4), 1146-1153. [Link]
-
Bekker, V., et al. (2014). Tools for metabolic engineering in Streptomyces. Bioengineered, 5(5), 293-299. [Link]
-
Sattayawat, P., & Pathom-aree, W. (2020). Successful metabolic engineering projects for Streptomycetes during the last decade. ResearchGate. [Link]
-
Restaino, O. F., et al. (2021). Optimization of Pre-Inoculum, Fermentation Process Parameters and Precursor Supplementation Conditions to Enhance Apigenin Production by a Recombinant Streptomyces albus Strain. Fermentation, 7(3), 161. [Link]
-
El-Gammal, A. A. (2011). Solid-State Fermentation for the Production of Meroparamycin by Streptomyces sp. strain MAR01. Journal of Microbiology and Biotechnology, 21(3), 257-264. [Link]
-
Xu, Z., et al. (2022). Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products. PubMed Central. [Link]
-
(n.d.). Lecture 3 Inoculum Development. Farabi University. [Link]
-
van Wezel, G. P., et al. (2006). Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering. Applied and Environmental Microbiology, 72(8), 5283-5288. [Link]
-
Liu, K., et al. (2024). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. BMC Microbiology, 24(1), 26. [Link]
-
Gemechu, T., & Giday, M. (2023). Different extraction methods and various screening strategies for plants. European Journal of Biotechnology and Bioscience, 11(1), 1-10. [Link]
-
Zhang, M., et al. (2022). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Chemistry – An Asian Journal, 17(18), e202200676. [Link]
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- 3. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Center for Bohemamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chemical synthesis of Bohemamine and its analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals who are embarking on or currently navigating the complex synthetic landscape of this potent pyrrolizidine alkaloid. This compound's unique polycyclic architecture, featuring a dense array of stereocenters, presents a formidable challenge in organic synthesis. This resource consolidates field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to facilitate a more efficient and successful synthetic campaign.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will delve into the critical transformations that define the synthesis, offering solutions to common pitfalls and providing a logical framework for strategic decision-making.
Part 1: The Core Synthetic Challenges
The total synthesis of this compound is not a trivial pursuit. The primary hurdles are concentrated around two key areas: the construction of the densely functionalized pyrrolizidine core and the precise control of its stereochemistry. Many synthetic routes converge on strategies that tackle these challenges head-on, often employing powerful but sensitive chemical transformations.
Visualizing the Synthetic Approach
A generalized retrosynthetic analysis reveals the key disconnections that form the basis of most synthetic endeavors. The diagram below illustrates a common strategic approach, highlighting the critical bond formations that are often the source of synthetic difficulties.
Caption: Generalized retrosynthetic analysis of the this compound core structure.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that directly address common experimental failures and strategic dilemmas.
Question 1: My intramolecular Heck reaction to form the polycyclic core is failing or giving low yields. What are the likely causes and how can I fix it?
The intramolecular Mizoroki-Heck reaction is a powerful tool for constructing the intricate ring systems of this compound, but it is notoriously sensitive to a variety of factors. Failure often stems from issues in the catalytic cycle or unfavorable substrate conformation.
Potential Causes & Troubleshooting Steps:
-
Palladium Catalyst Inactivation:
-
Cause: The Pd(0) active species can be prone to oxidation or agglomeration into inactive palladium black. The choice of ligands is critical to stabilize the catalyst.
-
Solution 1 (Ligand Choice): If using standard phosphine ligands like PPh₃, consider switching to more electron-rich or bulky phosphines (e.g., P(o-tol)₃, P(t-Bu)₃) or bidentate ligands like BINAP, which can stabilize the catalytic species and promote reductive elimination. For enantioselective variants, chiral ligands are essential.
-
Solution 2 (Catalyst Precursor): Ensure the quality of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider generating the Pd(0) species in situ under rigorously oxygen-free conditions.
-
-
Sub-optimal Base and Additives:
-
Cause: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[1] An inappropriate base can be too weak, too hindered, or can cause side reactions.
-
Solution 1 (Base Screening): If a common organic base like Et₃N is failing, screen other options. Inorganic bases like K₂CO₃, Cs₂CO₃, or Ag₂CO₃ can be effective. Proton sponges (e.g., 2,6-lutidine) are also viable alternatives.
-
Solution 2 (Silver Salt Additives): For reactions involving aryl or vinyl halides, the addition of silver salts (e.g., Ag₃PO₄, AgTFA) can act as halide scavengers, promoting a cationic pathway that is often more efficient and can prevent side reactions like olefin isomerization.[2][3]
-
-
β-Hydride Elimination Issues:
-
Cause: The final step of the catalytic cycle, β-hydride elimination, dictates the position of the newly formed double bond. Unwanted isomerization can occur if the Pd-H species re-adds to the olefin.[1][4]
-
Solution: The addition of a mild oxidant or a hydrogen acceptor can sometimes suppress isomerization. More commonly, careful selection of the substrate is key; designing the precursor so that only one productive β-hydride elimination pathway is available is the most robust strategy.
-
-
Poor Substrate Conformation:
-
Cause: The tether connecting the aryl/vinyl halide and the alkene must be able to adopt a low-energy conformation that allows for syn-addition of the palladium and carbon centers across the double bond.[2]
-
Solution: This is a molecular design problem. If the reaction consistently fails, it may be necessary to redesign the cyclization precursor. Introducing conformational constraints (e.g., using a cyclic alkene) can sometimes favor the desired exo or endo cyclization pathway.[3]
-
Summary of Heck Reaction Troubleshooting Parameters:
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale |
| Pd Source | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / BINAP | PdCl₂(CH₃CN)₂ | Modulate catalyst stability and reactivity. |
| Base | Et₃N | K₂CO₃ | Proton Sponge | Base strength and solubility affect catalyst turnover. |
| Solvent | DMF or Acetonitrile | Toluene | Dioxane | Polarity can influence catalyst activity and substrate solubility. |
| Additive | None | Ag₃PO₄ | TlOAc | Promotes cationic pathway, scavenges halides.[2][3] |
Question 2: I am struggling with poor stereoselectivity in my Diels-Alder cycloaddition to build the core ring system. How can I improve the facial selectivity?
The Diels-Alder reaction is a cornerstone for constructing six-membered rings with multiple stereocenters in a single step.[5] Achieving high stereoselectivity, however, depends on controlling the approach of the diene and dienophile.
Potential Causes & Troubleshooting Steps:
-
Lack of Facial Bias:
-
Cause: If both the diene and dienophile are achiral and lack directing groups, a racemic mixture of products is expected.[6]
-
Solution 1 (Chiral Auxiliaries): Attach a chiral auxiliary to the dienophile (e.g., Evans oxazolidinone). The bulky auxiliary will sterically block one face of the dienophile, directing the diene to attack from the opposite face. The auxiliary can be removed later in the synthesis.
-
Solution 2 (Chiral Lewis Acid Catalysis): Use a chiral Lewis acid catalyst (e.g., a chiral BOX-metal complex). The Lewis acid coordinates to a carbonyl group on the dienophile, lowering the LUMO energy and creating a chiral environment that favors one facial approach over the other.[5]
-
-
Poor Endo/Exo Selectivity:
-
Cause: While the endo product is often favored due to secondary orbital interactions, this preference can be weak. Thermal conditions, in particular, can lead to the thermodynamically more stable exo product.
-
Solution 1 (Lower Reaction Temperature): The endo transition state is kinetically favored. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C), often with Lewis acid catalysis, can significantly enhance the endo:exo ratio.
-
Solution 2 (Lewis Acid Choice): Different Lewis acids can have a profound impact on endo/exo selectivity. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) to find the optimal conditions.
-
Workflow for Optimizing a Diels-Alder Reaction:
Caption: A decision-making workflow for troubleshooting a challenging Diels-Alder reaction.
Question 3: My protecting group strategy is complicating the synthesis, with cleavage occurring at the wrong time or failing entirely. What should I consider?
In a complex synthesis like that of this compound, a robust and orthogonal protecting group strategy is paramount.[7][8] Failure to plan this effectively leads to unintended deprotections, side reactions, and significantly lower overall yields.
Core Principles for a Successful Protecting Group Strategy:
-
Orthogonality: This is the most critical concept. Each protecting group must be removable under conditions that do not affect any other protecting group in the molecule.[7] For example, using a Boc group (acid-labile) for an amine and a TBDMS group (fluoride-labile) for an alcohol creates an orthogonal set.[9]
-
Stability: The chosen group must be stable to all subsequent reaction conditions until its planned removal.[10] For instance, do not use a silyl ether if you plan to perform a reaction under strongly acidic or basic conditions.
-
Ease of Installation and Removal: Both protection and deprotection steps should proceed in high yield with simple purification to avoid compromising the overall efficiency of the synthesis.[9]
Common Protecting Group Conflicts and Solutions:
| Functional Group | Problematic Scenario | Conflicting Reagent/Condition | Solution: Orthogonal Protecting Group | Deprotection Condition |
| Primary Amine | Unwanted cleavage of Boc group during ester reduction. | LiAlH₄ (hydride source) | Cbz (Benzyloxycarbonyl) | H₂ / Pd/C (Hydrogenolysis) |
| Secondary Alcohol | Unwanted cleavage of TBS ether during a Lewis acid-catalyzed reaction. | TiCl₄ (Strong Lewis Acid) | PMB (p-Methoxybenzyl ether) | DDQ or CAN (Oxidative) |
| Carboxylic Acid | Unwanted saponification of a methyl ester during a base-mediated reaction. | K₂CO₃, Et₃N (Base) | t-Butyl ester | TFA (Strong Acid) |
| Indole N-H | N-alkylation side reactions during base-mediated steps. | NaH, LDA (Strong Base) | Boc (tert-Butoxycarbonyl) | TFA (Acid) or Heat |
Self-Validation Check for Your Protecting Group Strategy:
Before starting a synthetic sequence, create a chart listing every planned reaction step. For each step, list all protecting groups present in the molecule and verify that the reaction conditions are compatible with each group. This "paper exercise" can save significant time and resources.
Part 3: Experimental Protocols
The following is a representative, detailed protocol for a key transformation, illustrating the level of detail required for reproducibility.
Protocol: Asymmetric Intramolecular Heck Cyclization
Reaction: Formation of a spirocyclic oxindole core via a palladium-catalyzed enantioselective intramolecular Heck reaction.
Materials:
-
Aryl Iodide Precursor (1.0 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
(R)-BINAP (0.11 eq)
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) (2.0 eq)
-
Anhydrous Toluene (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl iodide precursor (e.g., 200 mg, 0.45 mmol), (R)-BINAP (31 mg, 0.05 mmol), and Proton Sponge (193 mg, 0.90 mmol).
-
Seal the flask and purge with argon for 15 minutes.
-
Add anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture for 10 minutes to ensure dissolution.
-
In a separate glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (21 mg, 0.0225 mmol) to the flask.
-
Seal the flask tightly and place it in a pre-heated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired spirocyclic product.
-
Determine the enantiomeric excess (ee) of the product via chiral HPLC analysis.
Causality and Justification:
-
(R)-BINAP: This chiral bidentate ligand is used to induce asymmetry in the cyclization, leading to an enantiomerically enriched product.
-
Proton Sponge: A non-nucleophilic, strong base is used to neutralize the HI generated during the catalytic cycle without interfering with the substrate or catalyst.
-
Degassed Solvent: Toluene is rigorously degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature: The reaction is heated to promote oxidative addition and other steps in the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions.
References
-
Zhang, D., Song, Z., & Li, A. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Chemistry. [Link]
-
Wang, B., et al. (2022). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Chinese Journal of Chemistry. [Link]
-
Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Tel Aviv University. [Link]
-
Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2026). Protecting Group Strategies in Natural Product Biosynthesis. PubMed. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Zhang, D., et al. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. PubMed. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. [Link]
-
ChemTalk. (Date not available). Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Chemistry Steps. (Date not available). Diels Alder Reaction in Organic Synthesis Practice Problems. Chemistry Steps. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Reddit. (2021). Help with intramolecular Heck reaction mechanism. r/chemhelp. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Das, B., & Mondal, S. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [Link]
-
Estévez, J. C., & Estévez, R. J. (Date not available). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. University of Santiago de Compostela. [Link]
-
Myers, A. (Date not available). The Heck Reaction. Chem 115. [Link]
Sources
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- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. people.uniurb.it [people.uniurb.it]
- 4. reddit.com [reddit.com]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. media.neliti.com [media.neliti.com]
- 8. jocpr.com [jocpr.com]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Bohemamine
Welcome to the technical support center for Bohemamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the low aqueous solubility of this compound. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to support your experimental success.
Introduction to this compound and its Solubility Challenges
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds with diverse biological activities.[1][2] Like many alkaloids, this compound in its free base form is characterized by poor water solubility, which can present significant hurdles in experimental assays and preclinical development.[3][4] Achieving a sufficient concentration of this compound in aqueous media is critical for accurate biological evaluation and formulation development. This guide will walk you through systematic approaches to enhance its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: this compound is a basic alkaloid.[1] In its free base form, the nitrogen atoms in the pyrrolizidine ring are not protonated, rendering the molecule relatively non-polar and thus poorly soluble in polar solvents like water.[5][6] Its solubility is significantly higher in many organic solvents.[3]
Q2: What is the most straightforward method to try and improve this compound's solubility?
A2: The most direct approach for enhancing the solubility of a basic compound like this compound is through pH adjustment. By lowering the pH of the aqueous solution, the nitrogen atoms in the this compound molecule become protonated, forming a more soluble salt.[4][5]
Q3: Are there alternative methods if pH adjustment is not suitable for my experiment?
A3: Yes, several other techniques can be employed, either alone or in combination with pH adjustment. These include the use of co-solvents, complexation with cyclodextrins, and the development of nanoparticle formulations. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, allowable excipients, and the biological system under investigation.
Troubleshooting Guide: A Step-by-Step Approach to Solubilizing this compound
This section provides detailed protocols and the scientific rationale for three primary methods to enhance the aqueous solubility of this compound.
Method 1: Solubility Enhancement via pH Adjustment
As a basic alkaloid, this compound's solubility is highly dependent on pH. Acidification of the aqueous medium will convert the free base into a more soluble salt.
Experimental Protocol:
-
Stock Solution Preparation (in organic solvent):
-
Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol). This will serve as your high-concentration stock.
-
-
Preparation of Acidic Buffers:
-
Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0). Common buffers include citrate or acetate buffers.
-
-
Determining Optimal pH for Solubilization:
-
Add a small aliquot of your this compound stock solution to each of the acidic buffers to achieve your desired final concentration.
-
Vortex the solutions thoroughly.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Final Preparation for Experiments:
-
Once the optimal pH for solubility is determined, prepare your final experimental solutions using the buffer at that pH.
-
Important: Always add the this compound stock solution to the acidic buffer, not the other way around, to avoid precipitation.
-
Causality and Scientific Rationale:
The nitrogen atoms in the pyrrolizidine ring of this compound are basic and can accept protons. In an acidic environment (pH < pKa of this compound), these nitrogens become protonated, forming a positively charged ion. This ionic form has much greater electrostatic interaction with polar water molecules, leading to a significant increase in aqueous solubility.
Troubleshooting:
-
Precipitation occurs even at low pH:
-
The required pH for full solubilization may be lower than tested. Try buffers with even lower pH values.
-
The concentration of this compound may be too high. Try preparing a more dilute solution.
-
Consider combining pH adjustment with a co-solvent (see Method 2).
-
-
The required low pH is incompatible with my biological assay:
-
In this case, pH adjustment alone may not be a viable strategy. You should explore the use of co-solvents or cyclodextrins (see Methods 2 and 3).
-
Method 2: Utilizing Co-solvents to Improve Solubility
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[7]
Experimental Protocol:
-
Select a Biocompatible Co-solvent:
-
Commonly used co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol.[8] The choice will depend on the tolerance of your experimental system.
-
-
Prepare a High-Concentration Stock in 100% Co-solvent:
-
Dissolve this compound in your chosen co-solvent to create a concentrated stock solution.
-
-
Titration into Aqueous Buffer:
-
Prepare your aqueous buffer (at a pH that is compatible with your experiment).
-
Gradually add the this compound/co-solvent stock solution to the aqueous buffer while vortexing to reach the desired final concentration.
-
Crucially, ensure the final concentration of the co-solvent in your experimental medium is low enough to be tolerated by your cells or biological system. A typical starting point is to keep the final co-solvent concentration at or below 1% (v/v).
-
-
Solubility Assessment:
-
Visually inspect for precipitation immediately after preparation and after a short incubation period.
-
For quantitative analysis, use centrifugation and measure the supernatant concentration as described in Method 1.
-
Causality and Scientific Rationale:
Co-solvents work by reducing the polarity of the aqueous environment.[8] This "solvent blending" lowers the interfacial tension between the hydrophobic this compound molecule and the aqueous solution, making it easier for the solute to be solvated.[9]
Troubleshooting:
-
Precipitation upon addition to the aqueous buffer:
-
The final concentration of this compound is too high for the amount of co-solvent used. Try increasing the percentage of the co-solvent, but be mindful of its potential toxicity in your assay.
-
The rate of addition of the stock solution is too fast. Add the stock solution dropwise while vigorously vortexing.
-
Combine this method with pH adjustment (Method 1). An acidic buffer will likely improve the performance of the co-solvent system.
-
Table 1: Recommended Starting Concentrations for Common Co-solvents
| Co-solvent | Typical Starting Final Concentration (v/v) | Notes |
| DMSO | ≤ 1% | Widely used, but can have biological effects. |
| Ethanol | ≤ 1% | Generally well-tolerated at low concentrations. |
| PEG 400 | 1-10% | A good option for increasing solubility with lower toxicity than DMSO. |
| Propylene Glycol | 1-10% | Similar properties to PEG 400. |
Method 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that are more water-soluble.[10][11]
Experimental Protocol:
-
Select an Appropriate Cyclodextrin:
-
Prepare Cyclodextrin Solutions:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
-
Complexation Methods:
-
Kneading Method:
-
Place the this compound powder in a mortar.
-
Add a small amount of the cyclodextrin solution to form a paste.
-
Triturate the paste for 30-60 minutes.
-
Dry the resulting complex (e.g., in a vacuum oven).
-
The dried powder can then be dissolved in your aqueous buffer.
-
-
Co-evaporation Method:
-
Dissolve this compound in a suitable organic solvent.
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and stir for several hours.
-
Remove the solvents by rotary evaporation to obtain the solid complex.
-
Reconstitute the complex in your aqueous buffer.
-
-
-
Solubility Assessment:
-
Determine the concentration of this compound in the final aqueous solution using an appropriate analytical technique.
-
Causality and Scientific Rationale:
The hydrophobic core of the cyclodextrin molecule provides a favorable environment for the non-polar regions of the this compound molecule. By encapsulating the poorly soluble drug, the cyclodextrin "shields" it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures the solubility of the entire complex.[10][11]
Troubleshooting:
-
Low complexation efficiency:
-
Increase the molar ratio of cyclodextrin to this compound.
-
Try a different complexation method (e.g., freeze-drying).
-
Optimize the pH of the solution during complexation, as this can influence the interaction between the drug and the cyclodextrin.[13]
-
Visualizing the Workflow
Diagram 1: Decision Tree for Solubilizing this compound
Caption: A decision-making workflow for selecting a suitable method to solubilize this compound.
Diagram 2: Experimental Workflow for pH Adjustment
Caption: Step-by-step workflow for enhancing this compound solubility using pH adjustment.
References
Sources
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rutin/Sulfobutylether-β-Cyclodextrin as a Promising Therapeutic Formulation for Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpinat.mpg.de [mpinat.mpg.de]
- 9. icyclodextrin.com [icyclodextrin.com]
- 10. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications - Hylanda Chemical [hylandachemical.com]
- 13. supram.nankai.edu.cn [supram.nankai.edu.cn]
Bohemamine Stability in Long-Term Storage: A Technical Support Center
Welcome to the technical support center for bohemamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this compound. As a complex pyrrolizidine alkaloid, this compound's stability can be influenced by various environmental factors, potentially impacting experimental outcomes and product shelf-life. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your this compound samples.
I. Frequently Asked Questions (FAQs) about this compound Stability
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What is this compound and why is its stability a concern?
This compound is a pyrrolizidine alkaloid produced by certain species of Streptomyces.[1] Like many natural products, its complex chemical structure, featuring ester and amide functionalities, makes it susceptible to degradation under various conditions. Ensuring its stability is crucial for accurate experimental results, consistent biological activity, and the development of safe and effective therapeutics.
Q2: What are the primary factors that can affect this compound's stability during long-term storage?
The stability of this compound can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis of ester or amide groups.[2][3][4][5][6][7]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[2][8]
-
Oxidation: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[2]
-
Humidity: Moisture can facilitate hydrolytic degradation pathways.[9][10][11][12]
-
Presence of other reactive species: Contaminants such as formaldehyde have been shown to induce non-enzymatic dimerization of this compound.[13]
Q3: How can I visually inspect my this compound sample for signs of degradation?
While visual inspection is not a definitive measure of stability, you should look for:
-
Color change: Any deviation from the initial color of the solid material or solution.
-
Precipitation: Formation of solid particles in a this compound solution.
-
Clarity: A previously clear solution becoming hazy or cloudy.
Any visual changes should prompt a more thorough analytical assessment of the sample's purity.
Q4: What are the potential consequences of using degraded this compound in my experiments?
Using degraded this compound can lead to:
-
Inaccurate quantification and dosing.
-
Reduced or altered biological activity.
-
Introduction of confounding variables due to the presence of degradation products.
-
Misinterpretation of experimental results.
II. Troubleshooting Guide: Addressing Specific Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.
Problem 1: I observe a loss of potency or inconsistent results in my bioassays over time.
-
Question: Could the observed decrease in biological activity be due to this compound degradation?
-
Answer: Yes, this is a strong possibility. The degradation of this compound into different chemical entities can lead to a reduction in its intended biological effect. It is crucial to determine the purity of your this compound stock.
-
-
Recommended Action:
-
Purity Assessment: Perform a purity analysis of your this compound sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). A suitable method should be able to separate the intact this compound from its potential degradation products.
-
Compare to a Fresh Sample: If possible, compare the analytical profile of your stored sample to that of a freshly prepared or newly acquired sample.
-
Review Storage Conditions: Verify that the sample has been stored under the recommended conditions (see Section IV).
-
Problem 2: I see extra peaks appearing in my chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound sample.
-
Question: What are these additional peaks, and could they be related to this compound?
-
Answer: These peaks are likely degradation products or impurities. One known transformation is the dimerization of this compound in the presence of formaldehyde, which would result in a peak with a significantly higher molecular weight.[13] Other possibilities include hydrolysis or oxidation products.
-
-
Recommended Action:
-
Characterize the Impurities: If you have access to mass spectrometry (MS), determine the molecular weights of the components corresponding to the new peaks. This information can provide clues about the degradation pathway. For instance, an increase in mass might suggest oxidation, while a decrease could indicate hydrolysis.
-
Perform Forced Degradation Studies: To proactively identify potential degradation products, you can subject a sample of this compound to forced degradation conditions. This will help in confirming if the peaks in your stored sample match those generated under specific stress conditions. (A detailed protocol is provided in Section V).
-
Problem 3: My this compound solution appears cloudy or has formed a precipitate.
-
Question: Why has my this compound solution changed in appearance?
-
Answer: Cloudiness or precipitation can occur for several reasons:
-
Degradation: The degradation products may have lower solubility in the chosen solvent.
-
Solubility Issues: The concentration of this compound may have exceeded its solubility limit in the solvent, especially if the storage temperature has fluctuated.
-
Contamination: The solution may have been contaminated.
-
-
-
Recommended Action:
-
Do Not Use: Avoid using a solution that has changed in appearance for your experiments.
-
Attempt to Re-dissolve: Gently warm the solution to see if the precipitate re-dissolves. If it does, it may be a solubility issue. However, be cautious as heating can also accelerate degradation.
-
Analyze the Solution: If possible, analyze both the supernatant and the precipitate (if it can be isolated and re-dissolved in a suitable solvent) to identify the components.
-
III. Recommended Storage and Handling Procedures
To minimize degradation and ensure the long-term stability of your this compound samples, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Form | Store as a dry, solid powder whenever possible. | Solutions are generally more prone to degradation than the solid state. |
| Temperature | Store at -20°C or lower for long-term storage. | Low temperatures slow down the rate of chemical reactions. |
| Light | Protect from light by storing in an amber vial or in the dark. | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |
| Solutions | If solutions must be stored, prepare them fresh. If short-term storage is necessary, store at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. | Minimizes the risk of degradation in solution and the effects of repeated temperature changes. |
IV. Experimental Protocols
A. Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately assessing the purity of this compound and detecting any degradation products.
Objective: To develop an HPLC method that separates this compound from its potential degradation products generated under stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
Forced degradation samples of this compound (see Protocol V.B)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Initial Scouting:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a DAD; this compound has reported UV absorbance maxima around 248, 285, and 350 nm.[13]
-
-
Analysis of Stressed Samples:
-
Inject the forced degradation samples.
-
Evaluate the chromatograms for the separation of the main this compound peak from any new peaks that have formed.
-
-
Method Optimization:
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve optimal resolution between all peaks.
-
The goal is a baseline separation of this compound from all degradation products.
-
-
Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]
-
B. Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[15][16][17]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate solvents (e.g., methanol, water)
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
Neutralize the solution before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at room temperature for 2-8 hours (basic conditions may cause rapid degradation).
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][18][19][20][21]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
V. References
-
Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed. Available at: [Link]
-
Stability testing of herbal natural products. Slideshare. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. ResearchGate. Available at: [Link]
-
Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Meet the expert: The Importance of Photostability Testing. Sampled. Available at: [Link]
-
Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. ResearchGate. Available at: [Link]
-
Stability testing of herbal products. ResearchGate. Available at: [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. Available at: [Link]
-
Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed. Available at: [Link]
-
Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. PMC. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. ResearchGate. Available at: [Link]
-
Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Meet the expert: The Importance of Photostability Testing. Sampled. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Meet the expert: The Importance of Photostability Testing. Sampled. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
Photostability. IAGIM. Available at: [Link]
-
Photostability Studies. Eurofins Czech. Available at: [Link]
-
Effects of temperature and relative humidity on the stability of paper-immobilized antibodies. PubMed. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. ResearchGate. Available at: [Link]
-
Effect of Temperature, Relative Humidity, and Incubation Time on the Mycotoxin Production by Fusarium spp. Responsible for Dry Rot in Potato Tubers. MDPI. Available at: [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]
-
Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. PubMed. Available at: [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]
-
Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. MDPI. Available at: [Link]
-
SOP for Analytical Solution Stability Study. Pharma Beginners. Available at: [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. NIH. Available at: [Link]
-
How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. Available at: [Link]
-
Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. NIH. Available at: [Link]
-
Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. PubMed. Available at: [Link]
-
Manual 047 Preparation & Maintenance of Stability Protocols and Stability Master Plans. GMP SOP. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available at: [Link]
-
Effect of acidic pH on PLGA microsphere degradation and release. PubMed. Available at: [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH. Available at: [Link]
-
Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides. PubMed. Available at: [Link]
-
Stability Testing of Biotechnological/Biological Products. European Medicines Agency. Available at: [Link]
-
Effect of Temperature and Relative Humidity on the Population Dynamics of Some Insect Pests of Maize. ResearchGate. Available at: [Link]
-
LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. Available at: [Link]
-
Influence of Air Temperature on the Stability of Cytoplasmic Male Sterility (CMS) in Maize (Zea mays L.). AgBioForum. Available at: [Link]
-
Effect of temperature and humidity on dynamics and transmission of Pseudomonas amygdali pv. lachrymans aerosols. Frontiers. Available at: [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of acidic pH on PLGA microsphere degradation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
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- 12. Frontiers | Effect of temperature and humidity on dynamics and transmission of Pseudomonas amygdali pv. lachrymans aerosols [frontiersin.org]
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- 14. japsonline.com [japsonline.com]
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- 20. iagim.org [iagim.org]
- 21. Photostability Studies - Eurofins Scientific [eurofins.cz]
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Bohemamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the separation of this compound from its related compounds, such as isomers, precursors, and degradation products.
This compound and its analogues are a family of pyrrolizidine alkaloids produced by Streptomyces species.[1][2] Their unique structure and biological activity make their accurate quantification and purification critical. However, like many alkaloids, this compound's basic nature presents specific chromatographic challenges, primarily poor peak shape and co-elution with closely related impurities. This guide provides a series of troubleshooting questions and in-depth answers to help you develop a robust and reliable HPLC method.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing severe peak tailing for this compound. What is the cause and how can I fix it?
A1: This is the most common issue encountered when analyzing basic compounds like this compound on standard silica-based reversed-phase columns.
The Root Cause: Secondary Silanol Interactions The core issue is the interaction between the basic nitrogen atoms in the this compound molecule and residual silanol groups (Si-OH) on the surface of the silica stationary phase. At a mid-range pH (approx. 4-7), these silanol groups can become deprotonated and negatively charged (Si-O⁻), while the basic this compound molecule is protonated and positively charged. This leads to a strong, secondary ion-exchange interaction, which results in a portion of the analyte molecules being retained longer than the bulk, causing the characteristic asymmetric peak tailing.[3][4] This distortion compromises both resolution and accurate integration.[3]
Solutions to Eliminate Peak Tailing:
-
Control the Mobile Phase pH: The most effective strategy is to control the ionization state of either the silanol groups or the analyte.[5]
-
Low pH (Recommended Start): Operate your mobile phase at a low pH, typically between 2.5 and 3.0, using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this pH, the vast majority of silanol groups are protonated (neutral), which prevents the strong ionic interaction and dramatically improves peak shape.[5][6]
-
High pH: Alternatively, using a mobile phase with a pH above 8 will deprotonate the this compound, rendering it neutral. This also prevents the ionic interaction. Caution: This approach requires a specialized pH-stable column (e.g., hybrid silica or polymeric) as standard silica columns will rapidly degrade above pH 7.5.[5][7]
-
-
Use a High-Quality, End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanols are chemically bonded with a small, inert group (like a trimethylsilyl group) to shield them from interacting with analytes. For basic compounds, selecting a column with high-density bonding and thorough end-capping is critical.[4][6]
-
Consider a Sacrificial Base: An older technique involves adding a small, basic amine like triethylamine (TEA) to the mobile phase (e.g., 0.1%). The TEA is a "sacrificial base" that preferentially interacts with the active silanol sites, effectively masking them from the this compound analyte.[5] However, this can lead to ion suppression if using LC-MS and is less common with modern, high-quality columns.
Q2: My this compound peak is co-eluting with a related impurity. How can I improve the resolution?
A2: Achieving baseline resolution is critical for accurate quantification.[8] When peaks co-elute, you need to alter the chromatographic selectivity—the ability to differentiate between two analytes. This is achieved by modifying several key parameters.
Strategies for Improving Resolution (Selectivity):
| Parameter | Action & Rationale |
| Organic Modifier | Switch between Acetonitrile (ACN) and Methanol (MeOH). These solvents have different properties. ACN is aprotic and a weaker solvent, while MeOH is protic and can engage in hydrogen bonding.[9] This difference can change the elution order and improve separation between structurally similar compounds. Phenyl-based stationary phases, for example, often show enhanced selectivity with methanol.[10] |
| Gradient Slope | Decrease the gradient slope (make it shallower). A slower increase in the organic solvent percentage over time gives analytes more opportunity to interact with the stationary phase, which often increases the separation between closely eluting peaks.[10] Be aware this will increase the total run time. |
| Column Chemistry | Try a different stationary phase. If a standard C18 column is not providing sufficient resolution, consider a phase with a different retention mechanism. A Phenyl-Hexyl column, for instance, offers π-π interactions which can be highly selective for compounds with aromatic rings or double bonds, like this compound.[11] |
| Temperature | Adjust the column temperature. Changing the temperature affects mobile phase viscosity and can alter selectivity.[8] Try adjusting the temperature in 5°C increments (e.g., from 30°C to 40°C). Lower temperatures can increase retention and may improve resolution, while higher temperatures shorten run times and decrease backpressure.[8] |
Experimental Protocol: Screening Organic Modifiers
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.
-
Mobile Phase B2: 0.1% Formic Acid in Methanol.
-
-
Initial Run (ACN): Using your existing gradient, run the separation with Mobile Phases A and B1.
-
Second Run (MeOH): Replace Mobile Phase B1 with B2. Thoroughly flush the system and equilibrate the column with the new solvent.
-
Re-equilibrate and Run: Run the exact same gradient program as in step 2.
-
Compare Chromatograms: Analyze the changes in peak elution order and resolution. One solvent may provide significantly better separation for your specific impurity.
Q3: What is a good starting point for developing a reversed-phase HPLC method for this compound?
A3: A systematic approach is key to efficient method development.[12] The following parameters provide a robust and scientifically sound starting point for separating this compound and its related substances.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 100 x 2.1 mm, 2.7 µm | A common reversed-phase column that provides good efficiency and is suitable for initial screening. The smaller dimensions conserve solvent. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to ensure good peak shape for the basic analyte.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A wide scouting gradient ensures that all compounds of interest, from polar to non-polar, will elute. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV, set at a maximum absorbance wavelength for this compound (e.g., 254 nm, or scan for λmax) | Ensure sensitive detection of the main compound and impurities. |
| Injection Vol. | 2-5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Method Development Workflow Diagram
Below is a typical workflow for developing and optimizing an HPLC method from scratch.
Caption: A streamlined workflow for HPLC method development.
Q4: My retention times are drifting between injections. What are the likely causes?
A4: Unstable retention times severely impact the reliability and precision of your analysis. The issue usually stems from the column, the mobile phase, or the hardware.
Troubleshooting Retention Time Instability:
Caption: Decision tree for troubleshooting retention time drift.
-
Insufficient Column Equilibration: This is a very common cause, especially with gradient methods. If the column is not fully returned to its initial condition before the next injection, retention times will shift (usually to shorter times). Solution: Ensure your method includes an adequate post-run equilibration step, typically 10-15 column volumes of the starting mobile phase.[13]
-
Mobile Phase Composition Change: The organic solvent in the mobile phase can evaporate over time, increasing the aqueous content and leading to longer retention times. Buffers can also change pH if not prepared freshly. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure gradient proportions are being delivered accurately by checking the pump.
-
Temperature Fluctuations: Ambient lab temperature changes can affect mobile phase viscosity and retention. Solution: Always use a thermostatted column compartment to maintain a constant temperature.[13]
-
System Leaks: A small leak in a fitting can cause pressure fluctuations and lead to erratic flow rates and shifting retention times. Solution: Inspect all fittings for signs of leakage and check that the system pressure is stable.[13]
Q5: How can I be sure my method is "stability-indicating" and can separate this compound from its degradation products?
A5: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from any potential degradation products, ensuring that the assay is a true measure of the intact drug.[14] To develop such a method, you must perform forced degradation studies.
Protocol: Forced Degradation Study
The goal is to intentionally stress this compound samples under various conditions to generate potential degradation products. These stressed samples are then analyzed using your HPLC method.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions.[15]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24-48 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours.
-
Thermal Stress: Heat a solution at 60-80°C for 48 hours.
-
Photolytic Stress: Expose a solution to UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Neutralize and Dilute: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze Samples: Run all stressed samples on your HPLC system alongside an unstressed control sample.
-
Evaluate Results:
-
The chromatogram of the unstressed sample should show a single, pure peak for this compound.
-
The chromatograms of the stressed samples may show additional peaks corresponding to degradation products.
-
Your method is stability-indicating if the this compound peak is well-resolved (ideally baseline separation) from all degradation peaks. A photodiode array (PDA) detector can be used to check for peak purity.[14]
-
If co-elution is observed between this compound and a degradation product, you must further optimize your method using the strategies outlined in Q2 .
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
- Solving Common Errors in HPLC - Omega Scientific.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
- HPLC Troubleshooting Guide - SCION Instruments.
- LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com.
- Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method - Scilit.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method - ResearchGate.
- This compound B | C14H20N2O3 | CID 11994823 - PubChem.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- This compound | C14H18N2O3 | CID 175270 - PubChem.
- Analysis of alkaloid standards with different pH conditions - ResearchGate.
- Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009 - ResearchGate.
- Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis - PMC - NIH.
- Exploring the Role of pH in HPLC Separation - Moravek.
- What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International.
- Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009 - Organic Letters.
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Technical Support Center: Bohemamine Extraction & Purification
Introduction
Welcome to the technical support center for Bohemamine extraction. This compound and its analogues are a family of pyrrolizidine alkaloids produced by microorganisms, notably Streptomyces species.[1][2][3] These compounds are of significant interest to researchers for their potential biological activities. However, their successful isolation from complex fermentation broths or natural sources presents numerous challenges, from low yields to persistent impurities.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying chemical principles of the extraction process. By understanding the "why" behind each step, you will be better equipped to diagnose problems, adapt protocols to your specific needs, and achieve consistent, high-purity yields of this compound. We will cover the foundational acid-base extraction principles, address the most common issues encountered in the lab, and provide validated protocols and analytical methods to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a naturally occurring pyrrolizidine alkaloid.[1] Alkaloids are a class of basic, nitrogen-containing organic compounds of plant or microbial origin.[4] this compound has been isolated from fermentation cultures of various Streptomyces species, including marine-derived strains like Streptomyces spinoverrucosus.[1][2][5]
Q2: Why is acid-base extraction the standard method for this compound?
The defining characteristic of most alkaloids, including this compound, is the presence of a basic nitrogen atom which can be protonated to form a salt.[6] Acid-base extraction exploits the differential solubility of the alkaloid in its free base and salt forms.[7]
-
In acidic conditions (low pH): The basic nitrogen is protonated, forming an alkaloidal salt. This salt is typically soluble in water (the aqueous phase) but insoluble in non-polar organic solvents.[8][9]
-
In basic conditions (high pH): The nitrogen is deprotonated, and the alkaloid exists as a free base. The free base is typically soluble in organic solvents (like chloroform or dichloromethane) but has low solubility in water.[4] This reversible switching of solubility allows for the separation of the alkaloid from neutral or acidic impurities.[10]
Q3: What is the best initial solvent for extracting this compound from its source material?
For initial extraction from a biomass (like a bacterial cell pellet), a polar solvent such as methanol or ethanol is often used.[11] This is because both the free base and salt forms of alkaloids are generally soluble in alcohols, ensuring a comprehensive initial extraction of the total alkaloid content.[6] This crude alcoholic extract is then typically evaporated and resuspended for the more selective acid-base liquid-liquid extraction.[9]
Q4: How can I monitor the success of my extraction and purification steps?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your extraction and purification.[12] It allows for a rapid, qualitative assessment of the presence of your target compound and the level of impurities in different fractions. For more precise, quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11] Final structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][13]
Experimental Workflow & Protocols
General Extraction Workflow
The following diagram outlines the standard workflow for this compound extraction using the acid-base principle. This process is designed to systematically remove different classes of impurities, leading to a purified alkaloid fraction.
Caption: General workflow for this compound extraction and purification.
Detailed Protocol: Acid-Base Extraction of this compound
This protocol is a representative method. Volumes and concentrations may need to be optimized based on the scale of your culture and the concentration of this compound.
-
Initial Extraction:
-
Centrifuge the Streptomyces culture to separate the supernatant and the cell biomass.
-
Combine the biomass with 3 volumes of methanol and stir or sonicate for 1-2 hours.
-
Filter the mixture to remove cell debris. Collect the methanol extract.
-
Remove the methanol from the extract under reduced pressure using a rotary evaporator to yield a crude residue.
-
-
Acidic Extraction (Separating the Alkaloid):
-
Dissolve the crude residue in 100 mL of dichloromethane (DCM) or another suitable organic solvent.
-
Transfer the solution to a separatory funnel and add 50 mL of a 1% aqueous hydrochloric acid (HCl) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The this compound, now protonated (this compound-H⁺Cl⁻), will be in the upper aqueous layer. Most non-basic impurities will remain in the lower DCM layer.
-
Drain and collect the aqueous layer. Repeat the extraction of the DCM layer with another 50 mL of 1% HCl to maximize recovery, combining the aqueous extracts.
-
-
Liberation of Free Base:
-
Place the combined acidic aqueous extracts in a flask and cool in an ice bath.
-
Slowly add concentrated ammonium hydroxide (NH₄OH) dropwise while stirring until the pH of the solution reaches 9-10 (check with pH paper or a meter). This deprotonates the this compound salt, converting it back to the free base, which may cause the solution to become cloudy.[10]
-
-
Organic Extraction (Collecting the Alkaloid):
-
Transfer the basified aqueous solution back to a separatory funnel.
-
Add 100 mL of DCM and shake vigorously as before. The this compound free base will now move into the DCM layer.
-
Allow the layers to separate. Drain and collect the lower DCM layer, which now contains your partially purified product.
-
Repeat the extraction of the aqueous layer with another 50 mL of DCM and combine the organic extracts.
-
-
Final Processing:
-
Dry the combined DCM extracts over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filter off the drying agent and evaporate the DCM under reduced pressure to yield the crude this compound extract, which can then be further purified.
-
Troubleshooting Guide
This section addresses common problems encountered during this compound extraction in a question-and-answer format.
Problem Area 1: Low or No Yield
Q: My final yield of this compound is significantly lower than expected. What are the most likely causes?
A: Low yield is a frequent issue in natural product isolation.[14] The cause can often be traced to one or more of the following factors. Systematically review your procedure against these points.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Incomplete Initial Extraction | The initial solvent did not sufficiently penetrate the source material to extract the compound. This is common with dense cell biomass.[15] | Ensure the biomass is finely ground or homogenized before extraction to maximize surface area.[15] Consider advanced methods like ultrasound-assisted extraction (UAE) to improve solvent penetration. |
| Incorrect pH During Acid-Base Steps | If the pH during the acid wash is not low enough, the alkaloid won't be fully protonated and will remain in the organic phase. Conversely, if the pH is not high enough during the base step, the free base won't be fully liberated for extraction back into the organic solvent.[9] | Use a calibrated pH meter to precisely adjust the pH to <2 for the acid wash and >9 for the base step. Do not rely solely on theoretical amounts of acid/base. |
| Insufficient Mixing/Contact Time | The transfer of the solute from one phase to another is a diffusion-dependent process. If the layers are not mixed thoroughly or for long enough, equilibrium will not be reached, leaving a significant amount of product in the wrong phase.[16] | When using a separatory funnel, shake vigorously and ensure you see the layers mix. Allow adequate time for the layers to fully separate before draining.[16] |
| Performing Only a Single Extraction | A single liquid-liquid extraction rarely removes 100% of a solute. The partition coefficient dictates that the solute will distribute between the two phases.[16] | Always perform at least two to three sequential extractions at each step (e.g., wash the organic layer 3x with acid; extract the basified aqueous layer 3x with DCM). This is exponentially more effective than a single extraction with a large volume. |
| Compound Loss During Workup | Product can be lost through premature precipitation if solubility limits are exceeded, adherence to glassware, or during solvent removal if the compound is semi-volatile.[14] | Rinse all glassware (flasks, funnels) with fresh solvent to recover any adhered compound.[14] When evaporating, use moderate temperatures and be cautious of bumping. |
Problem Area 2: Purity Issues & Contamination
Q: My final product shows multiple spots on a TLC plate or extra peaks in HPLC. How can I improve purity?
A: Contamination is common in crude extracts. The key is to identify the nature of the impurity and apply a targeted purification strategy.
Caption: Decision tree for troubleshooting purity issues.
-
Issue: Emulsion Formation: During liquid-liquid extraction, a stable emulsion can form at the interface, trapping your compound and impurities.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the polarity of the aqueous phase. Gentle swirling or centrifugation can also help.[17]
-
-
Issue: Co-eluting Impurities: The impurity may be another alkaloid with a similar polarity to this compound, making separation by standard silica gel chromatography difficult.
-
Solution: Column chromatography is the primary method for purifying crude alkaloid extracts.[12] If silica gel fails, try a different stationary phase like neutral or basic alumina, which can offer different selectivity for basic compounds.[12] Alternatively, developing a gradient elution method for your column or moving to preparative HPLC can provide the necessary resolution.[10]
-
Problem Area 3: Compound Degradation
Q: I suspect my this compound is degrading during extraction. What conditions should I be aware of?
A: Alkaloids can be sensitive to pH, temperature, and light. Degradation can manifest as a gradual loss of yield or the appearance of new, unexpected spots on a TLC plate over time.[18]
-
pH Sensitivity: While acid-base extraction is necessary, prolonged exposure to strong acids or bases can cause hydrolysis or other rearrangements. Some alkaloids are particularly unstable at high pH.[6][19]
-
Mitigation: Perform the acid and base steps efficiently and do not let the solution sit at extreme pH values for extended periods. Neutralize the purified fraction for long-term storage.
-
-
Temperature Sensitivity: Many complex organic molecules are thermolabile. Heating during solvent evaporation (especially in the presence of residual acid or base) can accelerate degradation.[15]
-
Mitigation: Always use a rotary evaporator at low to moderate temperatures (e.g., <40°C). If possible, store extracts and purified compounds at low temperatures (-20°C) and under an inert atmosphere (nitrogen or argon).[18]
-
-
Oxidative Degradation: Some functional groups in this compound may be susceptible to air oxidation, especially over long periods or when exposed to light.[19]
-
Mitigation: Work quickly and minimize the exposure of the sample to air and direct light. Consider degassing solvents if oxidation is a major concern. Store the final product in an amber vial under an inert atmosphere.[18]
-
References
-
ResearchGate. (2013). Could anyone advise me on the process of purification of alkaloids from crude alkaloidal extract? Available at: [Link]
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Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Available at: [Link]
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Study.com. (n.d.). Video: Alkaloid Isolation & Purification. Available at: [Link]
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Reddit. (2015). ELI5: What is the basic chemical process of acid-base extraction of an alkaloid? Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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PubMed. (2006). Bohemamines from a marine-derived Streptomyces sp. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound B. PubChem Compound Database. Available at: [Link]
- Google Patents. (1995). WO1995001984A1 - Process for the extraction and purification of alkaloids.
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Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Available at: [Link]
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National Center for Biotechnology Information. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. PMC. Available at: [Link]
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ResearchGate. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Available at: [Link]
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ACS Publications. (2006). Bohemamines from a Marine-Derived Streptomyces sp. Journal of Natural Products. Available at: [Link]
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ResearchGate. (2022). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Dithis compound C. PubChem Compound Database. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
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Natural Product Reports. (2013). Natural product isolation – how to get from biological material to pure compounds. Available at: [Link]
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IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Available at: [Link]
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Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Available at: [Link]
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National Center for Biotechnology Information. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Available at: [Link]
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PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Available at: [Link]
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ACS Publications. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters. Available at: [Link]
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ResearchGate. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Available at: [Link]
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PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Available at: [Link]
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BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Available at: [Link]
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Bionano. (n.d.). Bionano Prep SP BMA DNA Isolation Protocol v2. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available at: [Link]
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Bionano. (n.d.). Bionano Prep SP-G2 Fresh Human Bone Marrow Aspirate (BMA) DNA Isolation Protocol. Available at: [Link]
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PubMed. (2022). Degradation of β-N-methylamino-l-alanine (BMAA) by UV/peracetic acid system. Available at: [Link]
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Technical Support Center: Stabilizing Bohemamine During Purification
Welcome to the technical support center for Bohemamine purification. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for preventing the degradation of this compound during its purification. By understanding the chemical nature of this compound and the factors that influence its stability, you can significantly improve your purification yield and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during purification?
This compound is a bacterial alkaloid with a pyrrolizidine core, produced by certain species of Streptomyces.[1][2] Like many natural products, particularly alkaloids, this compound can be susceptible to degradation under various chemical and physical conditions encountered during standard purification protocols.[3] Ensuring its stability is crucial for obtaining accurate biological data and for the development of potential therapeutic applications.
Q2: What are the primary factors that can lead to the degradation of this compound?
The primary factors that can contribute to the degradation of this compound and other alkaloids during purification include:
-
pH: Both acidic and alkaline conditions can catalyze degradation reactions.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[4]
-
Light: Exposure to UV or even ambient light can induce photochemical degradation in sensitive molecules.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.
-
Reactive Solvents and Reagents: Certain solvents and reagents used in purification can react with the this compound molecule.
Q3: Are there any known degradation pathways for this compound?
Yes, a significant non-enzymatic degradation pathway for this compound has been identified. In the presence of aldehydes, such as formaldehyde, and under slightly acidic conditions, this compound can undergo dimerization.[5] This reaction involves the formation of a methylene bridge between two this compound molecules.[5] It is crucial to avoid sources of aldehyde contamination and carefully control the pH during purification to prevent this.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low final yield of this compound | 1. Degradation due to pH extremes. | 1. Maintain a pH range of 6-8 throughout the purification process. Use buffered mobile phases for chromatography. |
| 2. Thermal degradation during solvent evaporation. | 2. Use a rotary evaporator at low temperatures (≤ 30-35°C) or opt for lyophilization to remove solvents.[6][7] | |
| 3. Oxidative degradation. | 3. Degas all solvents and consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid or BHT to solvents can also be beneficial.[8] | |
| Presence of unexpected peaks in HPLC/LC-MS analysis, particularly at higher molecular weights | 1. Dimerization of this compound. | 1. Scrutinize all solvents and reagents for potential aldehyde contamination. Ensure the pH of your solutions is not slightly acidic, as this can catalyze dimerization.[5] |
| 2. Formation of other degradation products. | 2. Minimize exposure to light by using amber glass vials and covering equipment where possible. Reduce the duration of the purification process. | |
| Poor peak shape during HPLC purification | 1. Interaction of the basic alkaloid with the stationary phase. | 1. For reversed-phase HPLC, add a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to improve peak shape by keeping the alkaloid ionized.[2] |
| 2. Column overload. | 2. Reduce the amount of crude extract loaded onto the column. | |
| Loss of this compound during acid-base extraction | 1. Incomplete extraction from the aqueous phase. | 1. Ensure the pH of the aqueous phase is sufficiently basic (pH 9-10) before extracting with an organic solvent. Perform multiple extractions with smaller volumes of the organic solvent. |
| 2. Emulsion formation. | 2. If an emulsion forms, try adding a small amount of brine or centrifuging the mixture to break the emulsion. |
Recommended Protocols for this compound Purification
To minimize degradation, a carefully planned purification strategy is essential. Below are recommended protocols that incorporate best practices for maintaining this compound stability.
Protocol 1: Initial Extraction and Clean-up
This protocol is designed for the initial extraction of this compound from a fermentation broth or biomass, followed by a preliminary clean-up.
-
Harvesting and Initial Extraction:
-
Centrifuge the fermentation broth to separate the supernatant and the mycelial cake.
-
Extract the mycelial cake with methanol or ethanol at room temperature. These solvents are effective for extracting both free base and salt forms of alkaloids.[1]
-
Combine the solvent extract with the supernatant.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Concentrate the combined extract under reduced pressure at a low temperature (<35°C).
-
Acidify the residue with a dilute acid (e.g., 0.5% HCl) to a pH of 2-3. This will protonate the basic nitrogen of this compound, making it water-soluble.
-
Wash the acidic aqueous solution with a non-polar organic solvent like hexane or ethyl acetate to remove non-polar impurities.
-
Carefully basify the aqueous phase to pH 9-10 with a base such as ammonium hydroxide. This will deprotonate this compound, making it soluble in organic solvents.
-
Extract the this compound into an organic solvent such as dichloromethane or chloroform.[3] Repeat the extraction 3-4 times for maximum recovery.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Protocol 2: Chromatographic Purification
This protocol details the purification of the enriched this compound extract using column chromatography followed by HPLC.
-
Column Chromatography (Normal Phase):
-
Use silica gel or alumina as the stationary phase.[9] Given that silica gel is slightly acidic, alumina (basic or neutral) may be a better choice to prevent potential degradation of the acid-labile this compound.
-
Choose a non-polar solvent system, such as a gradient of chloroform and methanol, for elution.[10]
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound and concentrate under reduced pressure at low temperature.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Use a C18 column for final purification.[2]
-
A common mobile phase system is a gradient of water and acetonitrile or methanol, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[2]
-
Monitor the elution profile using a UV detector.
-
Collect the fractions containing the pure this compound.
-
-
Post-Purification Handling:
-
Immediately after collection, consider neutralizing the acidic mobile phase in the collected fractions with a small amount of a volatile base (e.g., ammonium bicarbonate) if the acid is a concern for long-term stability.
-
Remove the solvent via lyophilization (freeze-drying) to obtain the purified this compound as a stable powder.[6][7] Lyophilization is preferred over evaporation as it avoids heat.
-
Store the purified this compound at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere.
-
Visualizing Key Processes
To aid in your understanding of the potential degradation and the recommended purification workflow, the following diagrams have been created.
Caption: Recommended purification workflow for this compound.
References
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Liu, W., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters, 22(12), 4652–4656. Available at: [Link]
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MDPI. (n.d.). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Available at: [Link]
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Borde, V., et al. (n.d.). Isolation and purification of alkaloids from medicinal plants by HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. Available at: [Link]
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ResearchGate. (2014). How do I purify an alkaloid extract by HPLC? Available at: [Link]
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Zhang, W., et al. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. NIH Public Access, 12(1), 1-5. Available at: [Link]
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Li, S., et al. (2019). Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis. Molecules, 24(1), 103. Available at: [Link]
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NIH. (2023). Study on extraction technology and antioxidant activity of total alkaloids from Hemsleya chinensis based on orthogonal design and BP neural network. Available at: [Link]
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Biotage. (n.d.). Reversed-Phase Flash Purification. Available at: [Link]
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MDPI. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Available at: [Link]
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NIH. (2017). In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation. Available at: [Link]
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ResearchGate. (n.d.). Extraction, Purification, and Microbial Evaluation of Alkaloids from Cultivable Bacteria Isolated from Yogurt. Available at: [Link]
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NIH. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Available at: [Link]
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PMC. (2019). Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. Available at: [Link]
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PubMed. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Alkaloids From Papaver Somniferum L. (Papaveraceae). Available at: [Link]
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PMC. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Available at: [Link]
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ResearchGate. (2023). OPTIMIZING STABILITY OF PLANT EXTRACTS USING LYOPHILIZATION. Available at: [Link]
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Sprin Publisher. (2024). Introduction to extraction and antioxidant activity of alkaloids | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. Available at: [Link]
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Journal for Research in Applied Sciences and Biotechnology. (n.d.). Extraction, Purification, and Microbial Evaluation of Alkaloids from Cultivable Bacteria Isolated from Yogurt. Available at: [Link]
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MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]
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ResearchGate. (n.d.). 6 Antibacterial and antioxidant properties of alkaloids extracted from Morinda citrifolia (Rubiaceae) Abdul Mushin M. Shami 1*. Available at: [Link]
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How to increase the efficiency of dibohemamine dimerization
Technical Support Center: Enhancing Dibohemamine Dimerization Efficiency
A Foreword for Our Researchers: The dimerization of dithis compound represents a critical step in the synthesis of several lead compounds in our developmental pipeline. Achieving high efficiency and selectivity in this transformation is paramount. This guide is designed by our senior application scientists to serve as a comprehensive resource for troubleshooting and optimizing this key reaction. While "dithis compound" is a specific molecule to our internal research, the principles discussed are grounded in established organic chemistry and are broadly applicable. We have observed that this dimerization often proceeds via a catalytic oxidative coupling mechanism, a powerful but sensitive transformation. This document consolidates our in-house expertise and references authoritative external sources to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the dithis compound dimerization protocol.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
A low yield is a common problem that can stem from several sources. A systematic troubleshooting approach is the most effective way to identify the root cause.
-
Reagent & Catalyst Quality: The purity and activity of your starting materials are critical. Catalysts, in particular, can deactivate over time or if handled improperly.[1] Ensure your dithis compound monomer is of high purity (>98%) and that the catalyst has been stored under the recommended inert conditions.
-
Reaction Conditions: Incorrect temperature, concentration, or reaction time can drastically lower yields.[2] Monitor the reaction progress frequently using TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.
-
Solvent Purity: The presence of impurities, especially water or peroxides in solvents like THF, can be detrimental to many catalytic cycles. Always use anhydrous solvents for moisture-sensitive reactions.[3]
Q2: I'm observing significant side product formation. How can I improve selectivity towards the desired dimer?
Poor selectivity often points to issues with the catalyst, oxidant, or reaction concentration.
-
Choice of Catalyst: Different catalysts can favor different coupling pathways (e.g., C-C vs. C-O bond formation).[4] If you are observing undesired C-O linked dimers, consider screening alternative catalysts known to favor C-C coupling.
-
Oxidant Addition Rate: A rapid addition of the oxidant can create localized high concentrations, leading to over-oxidation or other side reactions. Try adding the oxidant slowly via a syringe pump over several hours.
-
Substrate Concentration: High concentrations can favor intermolecular side reactions or polymerization. Intramolecular reactions, if applicable, are often favored at high dilution. Experiment with lowering the initial concentration of dithis compound.
Q3: The reaction starts but fails to go to completion. What could be the cause?
A stalled reaction often indicates catalyst deactivation or consumption of a key reagent.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities.[5] Common causes include exposure to air (for oxygen-sensitive catalysts), high temperatures, or the presence of inhibitor functional groups in the starting material or solvent.[6][7] Consider if your starting material has functional groups (like thiols) that could act as catalyst poisons.
-
Incomplete Reagent Addition: Ensure all reagents, especially those added in small quantities, were added correctly. It's good practice to rinse flasks and syringes used for transfers to ensure complete addition.[2]
-
Equilibrium Limitations: Some dimerization reactions are reversible. If you suspect an equilibrium is being reached, you may need to adjust conditions (e.g., temperature, concentration) or remove a byproduct to drive the reaction forward.
Q4: How do I choose the optimal solvent system for the dimerization?
Solvent choice is critical as it affects solubility, catalyst stability, and reaction rate.[8][9]
-
Solvent Polarity: The "polarity" of the solvent can significantly influence reaction rates.[10] For oxidative couplings, dipolar aprotic solvents like DMF or acetonitrile often perform well, as they can stabilize charged intermediates in the catalytic cycle.[8]
-
Coordinating vs. Non-Coordinating: Solvents like THF or acetonitrile can coordinate to the metal center of the catalyst. This can sometimes be beneficial, stabilizing the catalyst, but can also be detrimental by blocking a site needed for the reaction. If you suspect solvent inhibition, try a less-coordinating solvent like toluene or dichloromethane.[9]
Troubleshooting Workflow: Diagnosing Low Dimerization Yield
When faced with a low yield, a structured approach to problem-solving is essential. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.
Caption: A step-by-step decision tree for troubleshooting low yield.
Experimental Protocols & Data
Protocol 1: Baseline Dithis compound Dimerization
This protocol represents a standard starting point for the catalytic oxidative dimerization.
-
Preparation: Oven-dry all glassware and cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To a flame-dried round-bottom flask, add dithis compound (1.0 equiv) and the catalyst (e.g., Fe(acac)₃, 0.1 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dichloromethane, 0.05 M concentration) via cannula.
-
Initiation: Stir the mixture at room temperature for 10 minutes. Add the oxidant (e.g., Phenyliodine diacetate, 1.1 equiv) in a single portion.
-
Reaction: Stir the reaction at room temperature for 16 hours. Monitor progress by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Summary: Effect of Solvent and Catalyst on Dimerization Efficiency
The following table summarizes fictional results from an optimization screen, illustrating how changing parameters can affect the outcome.
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | Selectivity (Dimer:Side Product) |
| 1 | Fe(acac)₃ | CH₂Cl₂ | 25 | 38 | 5:1 |
| 2 | Cu(OAc)₂ | CH₂Cl₂ | 25 | 45 | 8:1 |
| 3 | Cu(OAc)₂ | Toluene | 60 | 55 | 10:1 |
| 4 | Cu(OAc)₂ | DMF | 25 | 72 | 15:1 |
| 5 | V(O)(acac)₂ | DMF | 25 | 61 | 12:1 |
Data is illustrative and intended for training purposes.
Protocol 2: Optimized Dithis compound Dimerization
Based on the data, this optimized protocol improves both yield and selectivity.
-
Preparation: Follow step 1 from the baseline protocol.
-
Reaction Setup: To a flame-dried round-bottom flask, add dithis compound (1.0 equiv) and Cu(OAc)₂ (0.1 equiv).
-
Solvent Addition: Add anhydrous, degassed DMF to a final concentration of 0.05 M.
-
Initiation: Stir the mixture at 25 °C. Dissolve the oxidant (1.1 equiv) in a minimal amount of DMF and add it dropwise via syringe pump over 4 hours.
-
Reaction & Monitoring: Stir the reaction at 25 °C. Monitor the reaction every 2 hours by LC-MS until dithis compound consumption ceases (typically 8-10 hours).
-
Workup & Purification: Follow steps 6 and 7 from the baseline protocol.
Mechanistic Visualization
Understanding the proposed catalytic cycle can provide insights into why certain conditions are critical. The diagram below illustrates a plausible mechanism for an iron-catalyzed oxidative coupling of a phenolic compound like dithis compound.
Sources
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Bohemamine Production
Welcome to the technical support center for Bohemamine production. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenges associated with batch-to-batch variability in the fermentation and purification of this compound, a complex bacterial alkaloid. As every experienced scientist knows, consistency is the bedrock of reliable data and scalable production. This resource synthesizes field-proven insights with established scientific principles to empower you to achieve reproducible results.
Introduction to this compound and Production Challenges
Bohemamines are a family of bacterial alkaloids with a distinctive pyrrolizidine core, produced by certain strains of Streptomyces.[1][2][3] Their biosynthesis is a complex process involving a nonribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase, among other enzymes.[1][2] The intricate nature of this biosynthetic pathway makes the production process susceptible to variability, leading to inconsistencies in yield, purity, and the profile of related congeners across different fermentation batches.
Batch-to-batch variability is a significant hurdle in the development of natural products for therapeutic applications. It can stem from a multitude of factors, including the genetic instability of the producing strain, fluctuations in raw material quality, and subtle deviations in fermentation and downstream processing parameters.[4][5][6][7] Addressing this variability is paramount for ensuring product quality, efficacy, and safety, and for meeting regulatory expectations.[8][9]
This guide provides a structured approach to troubleshooting, enabling you to systematically identify and rectify the root causes of inconsistency in your this compound production workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fermentation Process
Question 1: We are observing significant variations in this compound titer between fermentation batches, despite using the same protocol. What are the likely causes?
Answer: This is a classic and often multifaceted issue in natural product fermentation. The variability in this compound titer can be traced back to several critical factors within your fermentation process. A systematic investigation is key to pinpointing the root cause.
Underlying Principles: The production of secondary metabolites like this compound by Streptomyces is highly sensitive to the physiological state of the microorganism, which is directly influenced by its environment.[10] Inconsistent environmental cues will inevitably lead to variable metabolic output.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting inconsistent this compound titers.
Step-by-Step Troubleshooting Protocol:
-
Strain Integrity Verification:
-
Rationale: Streptomyces species can be prone to genetic instability, leading to decreased production over successive generations.
-
Action:
-
Initiate a new culture from a cryopreserved master cell bank vial.
-
Perform a phenotypic analysis of the revived culture to ensure it matches the characteristics of the original high-producing strain.
-
If available, use molecular techniques like PCR to confirm the presence and integrity of the this compound biosynthetic gene cluster (bhm).[1][11]
-
-
-
Raw Material and Media Component Analysis:
-
Rationale: The quality and composition of media components are critical.[5][12] Minor variations in complex components like yeast extract or peptone can have a major impact on secondary metabolite production.
-
Action:
-
Obtain Certificates of Analysis (CoAs) for all raw material lots.[5]
-
If possible, perform in-house quality control on key components. For example, use High-Performance Liquid Chromatography (HPLC) to profile different lots of complex nitrogen sources.
-
Consider switching to a chemically defined medium if variability in complex components is suspected, although this may require extensive process optimization.
-
-
-
Fermentation Parameter Audit:
-
Rationale: Even small deviations in critical process parameters can significantly alter the metabolic state of the culture.[10][13]
-
Action:
-
Review your batch records meticulously. Pay close attention to pH profiles, dissolved oxygen (DO) levels, temperature logs, and agitation rates.
-
Calibrate all probes (pH, DO, temperature) before each fermentation run.
-
Ensure consistent inoculum preparation, including cell density and growth phase. Inoculum variability is a common source of batch-to-batch inconsistency.[14]
-
-
-
Precursor Supply Assessment:
-
Rationale: The biosynthesis of this compound is dependent on the availability of specific precursors, such as the nonproteinogenic amino acid (2S,5S)-5-methylproline.[1][2] Insufficient supply of these building blocks will directly limit the final titer.[15][16][17]
-
Action:
-
Analyze the metabolic profile of your fermentation broth at different time points to assess the consumption of key precursors.
-
Consider precursor feeding strategies to ensure their availability during the production phase.
-
-
Data Summary Table for Fermentation Parameter Audit:
| Parameter | Target Range | Acceptable Deviation | Potential Impact of Deviation |
| pH | 6.5 - 7.5 | ± 0.2 | Alters enzyme activity and nutrient uptake |
| Temperature | 28 - 32°C | ± 1°C | Affects growth rate and enzyme kinetics[18] |
| Dissolved Oxygen | > 20% | Maintain above critical level | Oxygen limitation can shift metabolism away from secondary metabolite production[10] |
| Agitation | 200 - 400 RPM | ± 10 RPM | Impacts oxygen transfer and shear stress |
Question 2: We are observing a shift in the product profile, with an increase in related impurities or this compound congeners. What could be causing this?
Answer: A shift in the product profile, even with a consistent total alkaloid titer, points to more subtle changes in the metabolic pathways or downstream processing.
Underlying Principles: The this compound biosynthetic pathway can produce several related compounds.[3][11][19][20] The relative abundance of these congeners can be influenced by the availability of different precursors, the activity of specific enzymes in the pathway, or non-enzymatic reactions occurring during fermentation or extraction.[19][20]
Troubleshooting Workflow:
Caption: A workflow for investigating shifts in the this compound product profile.
Step-by-Step Troubleshooting Protocol:
-
Precursor Pool Analysis:
-
Rationale: The incorporation of alternative precursor molecules can lead to the formation of different this compound analogs.
-
Action:
-
Use advanced analytical techniques like LC-MS/MS to profile the amino acid and organic acid pools in your fermentation medium and cell-free extracts.
-
Compare the profiles of "good" and "bad" batches to identify any significant differences.
-
-
-
Review of Fermentation Conditions:
-
Rationale: Conditions such as pH, temperature, and aeration can influence the activity of specific enzymes in the biosynthetic pathway, potentially favoring the production of certain congeners.[21]
-
Action:
-
Correlate the product profile with the detailed fermentation parameter data from your batch records.
-
Consider performing designed experiments (DoE) to systematically investigate the impact of key parameters on the product profile.[7]
-
-
-
Evaluation of Downstream Processing:
-
Rationale: The extraction and purification process can introduce variability. For instance, pH shifts during extraction can lead to the degradation of certain compounds or the formation of artifacts. Some this compound analogs can also form dimers non-enzymatically.[19][20]
-
Action:
-
Analyze samples taken at each step of your downstream process (e.g., post-extraction, post-chromatography) to pinpoint where the profile shift is occurring.
-
Ensure that parameters like pH, temperature, and solvent composition are tightly controlled during extraction and purification.[22][23][24][25]
-
-
Analytical & Quality Control
Question 3: What are the best analytical methods for characterizing this compound and ensuring batch-to-batch consistency?
Answer: A robust analytical strategy is the cornerstone of quality control for natural products.[4][26][27] For a complex mixture like the output of a this compound fermentation, a multi-pronged approach is necessary.
Underlying Principles: Due to the inherent complexity of natural product extracts, no single analytical technique can provide a complete picture.[4] A combination of chromatographic and spectroscopic methods is required to ensure identity, purity, and potency.[28]
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection:
-
Purpose: Routine quantification of this compound and profiling of major congeners.
-
Methodology:
-
Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a modifier like formic acid or trifluoroacetic acid.
-
Develop a validated method with a certified reference standard for this compound.
-
Establish acceptance criteria for the peak area of the main this compound peak and the relative peak areas of known impurities/congeners.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: Identification of known and unknown this compound congeners and impurities.
-
Methodology:
-
Couple your HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for peak identification.
-
Use MS/MS fragmentation to confirm the structures of known congeners and elucidate the structures of novel compounds.[1]
-
-
-
Quantitative Nuclear Magnetic Resonance (qNMR):
-
Purpose: Absolute quantification of this compound without the need for an identical reference standard.
-
Methodology:
-
Use a certified internal standard with a known concentration.
-
Integrate the signals of specific protons of this compound and the internal standard to calculate the absolute concentration.
-
-
Data Summary Table for Analytical Techniques:
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantification, Purity | Robust, reproducible, widely available | Limited identification capabilities |
| LC-MS | Identification, Profiling | High sensitivity, structural information | Quantification can be challenging |
| qNMR | Absolute Quantification | Highly accurate, no reference standard needed | Lower sensitivity, requires specialized equipment |
Multivariate Statistical Analysis:
For a holistic assessment of batch-to-batch consistency, consider using multivariate statistical analysis (MVSA) on your chromatographic data.[29][30] Techniques like Principal Component Analysis (PCA) can help you visualize the overall similarity between batches and identify outlier batches that deviate from the established norm.[29]
References
-
Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009 | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Available at: [Link]
-
Statfold Natural Products. (n.d.). The Importance of Quality Control in Skincare Manufacturing. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Concerns and Considerations about the Quality Control of Natural Products Using Chromatographic Methods. Available at: [Link]
-
ETH Zurich. (n.d.). Quality Control of Natural Products – Pharmaceutical Analytics. Available at: [Link]
-
Wageningen University & Research. (n.d.). CHAPTER 18 QUALITY CONTROL IN THE PRODUCTION CHAIN OF HERBAL PRODUCTS. Available at: [Link]
-
SMP Nutra. (n.d.). The Role Of Quality Control In Nutraceutical Production. Available at: [Link]
-
Fermentation. (2025). Comprehensive Troubleshooting Guide for Fermentation. Available at: [Link]
-
National Institutes of Health. (2021). Streptomycetes as platform for biotechnological production processes of drugs. Available at: [Link]
-
H&H Products Company. (n.d.). How to Maintain Batch Consistency in Nutraceutical Manufacturing Facilities. Available at: [Link]
-
PubMed. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Available at: [Link]
-
MIBiG. (n.d.). BGC0002147. Available at: [Link]
-
Ingenza. (n.d.). Fermentation problems and how to solve them. Available at: [Link]
-
Mountain Feed & Farm Supply. (n.d.). Tips & Troubleshooting for Fermentation Success. Available at: [Link]
-
MDPI. (n.d.). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. Available at: [Link]
-
ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]
-
National Institutes of Health. (n.d.). Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations. Available at: [Link]
-
Food Safety. (n.d.). Fermentation Troubleshooting Quick Guide_FINAL. Available at: [Link]
-
Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Available at: [Link]
-
ResearchGate. (n.d.). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint | Request PDF. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). Addressing the Challenges in Downstream Processing Today and Tomorrow. Available at: [Link]
-
ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available at: [Link]
-
PubMed. (2020). Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces. Available at: [Link]
-
National Institutes of Health. (n.d.). Genetic engineering of the precursor supply pathway for the overproduction of the nC14-surfactin isoform with promising MEOR applications. Available at: [Link]
-
ECA Academy. (2025). New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. Available at: [Link]
-
National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Available at: [Link]
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available at: [Link]
-
Pharmaceutical Technology. (2014). Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. Available at: [Link]
-
National Institutes of Health. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Available at: [Link]
-
MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]
-
Walsh Medical Media. (n.d.). Challenges and Opportunities in Upstream and Downstream Bioprocessing. Available at: [Link]
-
PLOS. (2018). Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere. Available at: [Link]
-
Boyd Biomedical. (2019). 6 Filtration Challenges in Downstream Biopharmaceutical Production. Available at: [Link]
-
YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability. Available at: [Link]
-
MDPI. (n.d.). Pharmaceutical - Open Access Journals. Available at: [Link]
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- 11. BGC0002147 [mibig.secondarymetabolites.org]
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- 30. researchgate.net [researchgate.net]
Validation & Comparative
Dimerization Unlocks Potent Cytotoxicity: A Comparative Analysis of Bohemamine and Dibohemamines
Introduction: The Latent Potential of Bohemamine
In the expansive field of natural product discovery, the pyrrolizidine alkaloid this compound, produced by Streptomyces species, initially presented a modest bioactivity profile. Early investigations revealed that monomeric bohemamines were largely inactive against cancerous cell lines, limiting their consideration for oncological applications.[1][2] However, subsequent research into its dimeric analogues, the dibohemamines, has unveiled a significant increase in cytotoxic potential, establishing a compelling case for dimerization as a key activation step for this class of compounds. This guide provides a comparative analysis of the cytotoxicity of this compound and its dimeric derivatives, supported by experimental data, to inform researchers and drug development professionals on their potential as anticancer agents.
The formation of dibohemamines can occur through a non-enzymatic biosynthetic process.[2][3] For instance, the generation of dibohemamines A-C involves the incorporation of a methylene bridge between two this compound monomers, a reaction that can be facilitated by formaldehyde under mild conditions.[2] This dimerization appears to be a critical structural modification that confers the potent cytotoxic properties observed in these molecules.
Comparative Cytotoxicity: A Tale of Two Forms
Experimental evidence consistently demonstrates a stark contrast in the cytotoxic effects of this compound monomers versus their dimeric counterparts. While bohemamines A and B have been shown to be inactive, various dibohemamines exhibit moderate to potent cytotoxicity against a range of cancer cell lines.[1] This striking difference underscores the structure-activity relationship at play, where the dimeric scaffold is essential for inducing cell death.
Caption: Monomer vs. Dimer Activity.
Quantitative Analysis of Dithis compound Cytotoxicity
The cytotoxic activity of several dibohemamines has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The data, primarily from studies on non-small cell lung cancer (A549) and liver cancer (HepG2) cell lines, highlights the potent nature of these dimeric compounds.
| Compound | Cell Line | IC50 (µM) | Cytotoxicity Level | Reference |
| Dithis compound B | A549 | 0.140 | Potent | [2] |
| Dithis compound C | A549 | 0.145 | Potent | [2] |
| Dithis compound D | A549 | Moderate | Moderate | [1][4] |
| HepG2 | Moderate | Moderate | [1][4] | |
| Dithis compound E | A549 | Moderate | Moderate | [1][4] |
| HepG2 | Moderate | Moderate | [1][4] | |
| Dithis compound F | A549 | 1.1 | Potent | [1][4] |
| HepG2 | 0.3 | Potent | [1][4] | |
| Doxorubicin | A549, HepG2 | - | Positive Control | [1] |
| This compound A & B | A549, HepG2 | Inactive | Inactive | [1] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The evaluation of cytotoxicity for dibohemamines has been predominantly conducted using the Sulforhodamine B (SRB) assay.[1] This method provides a reliable and sensitive measure of drug-induced cytotoxicity based on the measurement of cellular protein content.
Principle of the SRB Assay
The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.
Caption: SRB Cytotoxicity Assay Workflow.
Step-by-Step Methodology
-
Cell Seeding: Plate cells (e.g., A549 or HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (dibohemamines) and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Remove the supernatant and wash the plates multiple times with water to remove the TCA.
-
Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.
-
Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell survival relative to the control and determine the IC50 values.
Discussion and Future Directions
The dimerization of this compound represents a fascinating example of how structural modifications can dramatically enhance the biological activity of a natural product. The potent cytotoxicity exhibited by dibohemamines, particularly against lung and liver cancer cell lines, positions them as promising leads for further preclinical development.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which dibohemamines exert their cytotoxic effects.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the most potent dibohemamines in animal models of cancer.
-
Synthetic Analogues: The non-enzymatic nature of the dimerization process opens up possibilities for the semi-synthesis of novel dithis compound analogues with potentially improved efficacy and pharmacokinetic properties.[2][3]
-
Selective Cytotoxicity: Investigating the selectivity of dibohemamines for cancer cells over normal, healthy cells to assess their therapeutic window.
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A Researcher's Guide to Validating the Anticancer Efficacy of Bohemamine and its Analogs in Preclinical Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing preclinical animal studies to validate the anticancer activity of Bohemamine and its more potent dimeric analogs. While monomeric this compound has shown limited cytotoxicity, its dimeric derivatives, such as Dithis compound B and C, have demonstrated significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines, making them promising candidates for further in vivo evaluation.[1][2] This document outlines a scientifically rigorous approach to preclinical validation, emphasizing experimental design, model selection, and a comparative analysis against a standard-of-care chemotherapeutic agent.
Introduction to this compound and its Anticancer Potential
This compound is a pyrrolizidine alkaloid natural product isolated from Streptomyces species.[3][4] While initial studies on monomeric bohemamines did not reveal significant cytotoxicity against cancer cell lines, subsequent research has led to the discovery of dimeric analogs with potent anticancer activity.[1] Specifically, dibohemamines B and C have shown nanomolar cytotoxicity against the A549 non-small cell lung cancer cell line.[1][2] Further investigations have identified additional cytotoxic dithis compound derivatives, such as dithis compound F, which displays potent activity against both A549 and HepG2 liver cancer cell lines.[5] These findings underscore the therapeutic potential of this class of compounds and necessitate a robust in vivo validation strategy to translate these in vitro results into a preclinical setting.
Strategic Selection of Animal Models for In Vivo Validation
The choice of an appropriate animal model is critical for obtaining meaningful and translatable data. For a comprehensive evaluation of a novel anticancer compound like a this compound analog, a dual-model approach utilizing both xenograft and syngeneic models is recommended.
-
Cell Line Derived Xenograft (CDX) Models: These models involve the implantation of human tumor cells into immunodeficient mice.[6][7][8] They are invaluable for assessing the direct antitumor efficacy of a compound on human cancer cells without the confounding influence of an intact immune system.[9][10]
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[9][10][11] This allows for the investigation of the compound's interaction with the host immune system, a crucial aspect for many modern cancer therapies.[10][11][12]
The following Graphviz diagram illustrates the decision-making process for selecting the appropriate animal model:
Caption: Decision workflow for selecting in vivo cancer models.
Comparative Efficacy Study: this compound Analog vs. Paclitaxel
To benchmark the efficacy of a promising this compound analog, a head-to-head comparison with a standard-of-care chemotherapeutic agent is essential. Paclitaxel, a widely used drug for various solid tumors, serves as an appropriate positive control.[13][14]
Experimental Design:
The following table outlines a proposed experimental design for a comparative efficacy study in a xenograft model using the A549 human non-small cell lung cancer cell line.
| Group | Treatment | Dosage | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | - | Intraperitoneal (IP) or Oral (PO) | 8-10 |
| 2 | This compound Analog | Dose 1 (e.g., 10 mg/kg) | IP or PO | 8-10 |
| 3 | This compound Analog | Dose 2 (e.g., 25 mg/kg) | IP or PO | 8-10 |
| 4 | This compound Analog | Dose 3 (e.g., 50 mg/kg) | IP or PO | 8-10 |
| 5 | Paclitaxel | 10 mg/kg | Intravenous (IV) | 8-10 |
Key Endpoints to Measure:
-
Tumor Volume: Measured bi-weekly using calipers.
-
Tumor Weight: Measured at the end of the study.
-
Body Weight: Monitored bi-weekly as an indicator of toxicity.
-
Survival Analysis: Kaplan-Meier survival curves.
-
Immunohistochemistry (IHC): Analysis of tumor tissue for proliferation (Ki-67) and apoptosis (TUNEL) markers.[13]
The following Graphviz diagram illustrates the experimental workflow:
Caption: In vivo experimental workflow for efficacy testing.
Detailed Experimental Protocols
4.1. Cell Culture and Tumor Implantation (Xenograft Model)
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Cells are harvested at 80-90% confluency, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
4.2. Drug Preparation and Administration
-
This compound Analog Formulation: The this compound analog is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Paclitaxel Formulation: Paclitaxel is formulated as per standard protocols, typically in a mixture of Cremophor EL and dehydrated alcohol, further diluted with saline.
-
Administration: Treatments are administered as per the experimental design table, typically for 3-4 weeks.
4.3. Endpoint Analysis
-
Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tissue Processing: A portion of the tumor is fixed in 10% neutral buffered formalin for immunohistochemistry, and another portion is snap-frozen in liquid nitrogen for potential molecular analysis.
-
Immunohistochemistry: Formalin-fixed, paraffin-embedded tumor sections are stained for Ki-67 (proliferation marker) and subjected to TUNEL assay (apoptosis marker). The percentage of positive cells is quantified.
Data Presentation and Interpretation
All quantitative data should be presented in clear and concise tables and graphs. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the observed differences between treatment groups.
Example Data Summary Table:
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) | % Apoptotic Cells (TUNEL) | % Proliferating Cells (Ki-67) |
| Vehicle Control | 1500 ± 250 | - | 1.2 ± 0.3 | 2 ± 0.5 | 85 ± 5 |
| This compound (10 mg/kg) | 1200 ± 200 | 20% | 0.9 ± 0.2 | 8 ± 2 | 70 ± 7 |
| This compound (25 mg/kg) | 800 ± 150 | 47% | 0.6 ± 0.15 | 25 ± 5 | 50 ± 8 |
| This compound (50 mg/kg) | 450 ± 100 | 70% | 0.3 ± 0.1 | 50 ± 8 | 25 ± 6 |
| Paclitaxel (10 mg/kg) | 500 ± 120 | 67% | 0.35 ± 0.1 | 45 ± 7 | 30 ± 5 |
A dose-dependent inhibition of tumor growth by the this compound analog, comparable or superior to Paclitaxel, would provide strong evidence for its anticancer efficacy. Increased apoptosis and decreased proliferation in the treated tumors would further support its mechanism of action.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical validation of this compound analogs as potential anticancer agents. Positive results from these in vivo studies would warrant further investigation into the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile in more advanced preclinical models, ultimately paving the way for potential clinical development.
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A Researcher's Guide to Cross-Validating the Cytotoxic Mechanism of Bohemamine Dimers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously investigate and cross-validate the mechanism of action of cytotoxic Bohemamine dimers. Drawing upon established principles of cancer biology and pharmacology, this document outlines a series of comparative experiments designed to elucidate the cellular and molecular pathways targeted by this promising class of natural products. By employing a multi-faceted approach and comparing this compound's effects to well-characterized anticancer agents, researchers can build a robust and defensible model of its therapeutic activity.
Introduction: The Enigma of this compound's Cytotoxicity
This compound, a pyrrolizidine alkaloid originating from Streptomyces species, has emerged as a molecule of significant interest in oncology research. While monomeric forms of this compound have been identified as inhibitors of LFA-1/ICAM-1 mediated cell adhesion, they lack significant cytotoxic activity.[1] In contrast, dimeric analogs, such as dibohemamines B and C, demonstrate potent cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, particularly A549, with IC50 values in the nanomolar range.[1] This stark difference in activity between monomeric and dimeric forms underscores the critical need to elucidate the specific mechanism by which these dimers exert their cancer-killing effects.
This guide proposes a systematic approach to unraveling this compound's mechanism of action by focusing on three central pillars of cancer cell cytotoxicity: induction of apoptosis, disruption of the cell cycle, and infliction of DNA damage. We will compare the effects of a representative cytotoxic this compound dimer against a panel of standard-of-care chemotherapeutic agents with well-defined mechanisms. This comparative analysis will not only illuminate the pathways perturbed by this compound but also position its activity within the broader landscape of cancer therapeutics.
The Experimental Blueprint: A Multi-Pronged Investigative Strategy
Our proposed strategy involves a tiered approach, beginning with a general assessment of cytotoxicity and then delving into more specific mechanistic assays. The human NSCLC cell line A549, which is known to be sensitive to dibohemamines, will serve as our primary model system.[1]
Comparator Compounds: Establishing a Mechanistic Baseline
To contextualize the activity of this compound, we will utilize a panel of FDA-approved anticancer drugs, each with a distinct and well-characterized mechanism of action.
| Compound | Primary Mechanism of Action | Expected Cellular Phenotype |
| Doxorubicin | DNA intercalator and Topoisomerase II inhibitor.[2][3] | DNA damage, G2/M cell cycle arrest, apoptosis.[2][3][4][5] |
| Etoposide | Topoisomerase II inhibitor, causing DNA strand breaks.[6][7][8] | DNA damage, S and G2/M cell cycle arrest, apoptosis, p53 activation.[6][7][8][9][10] |
| Cisplatin | Forms DNA adducts, leading to DNA damage.[11][12][13] | DNA damage, G1, S, or G2 cell cycle arrest, apoptosis.[11][12][14][15] |
| Paclitaxel | Microtubule stabilizer.[16][17][18][19] | G2/M cell cycle arrest (mitotic arrest), apoptosis.[16][17][18][20] |
Core Experimental Protocols and Data Interpretation
Foundational Cytotoxicity Assessment: The MTT Assay
The initial step is to confirm the cytotoxic activity of the this compound dimer and the comparator drugs in the A549 cell line and establish a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound dimer and each comparator drug for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[21][22][23]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21][23]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the IC50 values.
Table for Comparative Data Summary: Cytotoxicity (IC50 in µM)
| Compound | A549 |
| This compound Dimer | Experimental Value |
| Doxorubicin | Experimental Value |
| Etoposide | Experimental Value |
| Cisplatin | Experimental Value |
| Paclitaxel | Experimental Value |
Mechanistic Deep Dive: Apoptosis, Cell Cycle, and DNA Damage
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat A549 cells with the IC50 concentration of this compound dimer and comparator drugs for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[1][24][25][26][27]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Table for Comparative Data Summary: Apoptosis Induction (% of Apoptotic Cells)
| Compound | Early Apoptotic | Late Apoptotic/Necrotic |
| Vehicle Control | Experimental Value | Experimental Value |
| This compound Dimer | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value |
| Etoposide | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value |
| Paclitaxel | Experimental Value | Experimental Value |
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat A549 cells with the IC50 concentration of this compound dimer and comparator drugs for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.[28][29]
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A (to prevent staining of RNA).[29][30]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Model the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Table for Comparative Data Summary: Cell Cycle Distribution (%)
| Compound | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound Dimer | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
| Etoposide | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | Experimental Value | Experimental Value | Experimental Value |
Phosphorylation of the histone variant H2A.X (to form γ-H2A.X) is an early cellular response to DNA double-strand breaks. Its detection by Western blot is a sensitive marker of DNA damage.
Experimental Protocol: γ-H2A.X Western Blot
-
Cell Treatment: Treat A549 cells with the IC50 concentration of this compound dimer and comparator drugs for a time course (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated H2A.X (Ser139) and a loading control (e.g., β-actin or total H2A.X).[31][32][33]
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the γ-H2A.X signal to the loading control.
Table for Comparative Data Summary: DNA Damage Induction (Fold change in γ-H2A.X)
| Compound | 6 hours | 12 hours | 24 hours |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound Dimer | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
| Etoposide | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | Experimental Value | Experimental Value | Experimental Value |
Pathway-Specific Investigations: Probing the Molecular Machinery
Based on the results from the mechanistic deep dive, further experiments can be designed to investigate specific signaling pathways.
Given that many pyrrolizidine alkaloids induce DNA damage, and the A549 cell line's proliferation is influenced by Wnt signaling, investigating the p53 and Wnt/β-catenin pathways is a logical next step.[24][25][34][35][36][37]
Western Blot Analysis of Pathway Proteins:
-
p53 Pathway: Assess the levels of total p53 and phosphorylated p53 (as a marker of activation), as well as downstream targets like the cell cycle inhibitor p21 and the pro-apoptotic protein Bax.[38][39][40][41][42]
-
Wnt/β-catenin Pathway: Examine the levels of active (non-phosphorylated) β-catenin and total β-catenin. A decrease in active β-catenin would suggest inhibition of this pro-proliferative pathway.[25][34][35][36][37][43]
Synthesizing the Evidence: Building a Model for this compound's Action
By integrating the data from these comparative experiments, a clear picture of this compound's cytotoxic mechanism will emerge. For instance, if this compound induces robust γ-H2A.X expression, S-phase cell cycle arrest, and apoptosis, similar to Etoposide, it would strongly suggest a role as a DNA damaging agent and potential topoisomerase inhibitor. Conversely, if it primarily causes a G2/M arrest followed by apoptosis, its mechanism might more closely resemble that of Paclitaxel. The modulation of p53 and Wnt signaling pathways will provide further granularity to this model.
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A Researcher's Guide to Bohemamine Production: A Comparative Analysis of Streptomyces Strains
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to identify and optimize the production of bohemamines, a class of pyrrolizidine alkaloids, from various Streptomyces strains. We will delve into the genetic underpinnings of bohemamine biosynthesis, present a comparative overview of known producing strains, and provide detailed, field-proven protocols for cultivation, extraction, and analysis. Our focus is not merely on procedural steps but on the scientific rationale that drives experimental design, empowering researchers to select and engineer high-yield production platforms.
Introduction: The this compound Opportunity
Bohemamines are a fascinating class of bacterial alkaloids built around a pyrrolizidine core, often featuring unusual methylations.[1][2] First identified for their ability to inhibit LFA-1/ICAM-1 adhesion, their unique structures have drawn interest for potential therapeutic applications.[3] The genus Streptomyces, renowned as a prolific source of natural products, is the primary biological source of these compounds.[4][5] However, the biosynthetic gene clusters (BGCs) responsible for producing bohemamines are often "silent" or expressed at very low levels under standard laboratory conditions, presenting a significant challenge for discovery and large-scale production.[6]
This guide offers a systematic approach to overcoming this challenge. We will explore the methods required to activate and compare this compound production across different Streptomyces species, providing a critical toolkit for any research program focused on these promising molecules.
The Genetic Blueprint: Understanding the this compound Biosynthetic Pathway
The production of bohemamines is orchestrated by the bhm biosynthetic gene cluster.[2] A deep understanding of this pathway is crucial for any attempts at genetic engineering or yield optimization. The biosynthesis is a multi-step enzymatic process.
Key Biosynthetic Steps:
-
Core Formation: A nonribosomal peptide synthetase (NRPS), BhmJ, and a Baeyer-Villiger monooxygenase, BhmK, are responsible for constructing the fundamental pyrrolizidine core of the molecule.[1][7]
-
Methylation: The pathway features two distinct methylation events. A dedicated methyltransferase, BhmG, adds a methyl group at the C-7 position.[1][2] More unusually, the 9-methyl group is not installed by a methyltransferase but is derived from the incorporation of a nonproteinogenic amino acid, (2S,5S)-5-methylproline, during the NRPS-mediated assembly.[1][7]
This intricate pathway highlights multiple potential targets for metabolic engineering to enhance production.
Caption: Simplified workflow of the this compound biosynthetic pathway.
Known this compound-Producing Streptomyces Strains: A Comparative Overview
While a direct, side-by-side comparison of this compound titers across all known producers has not been published, analysis of existing literature allows us to compile a list of notable strains. These organisms have been isolated from diverse environments, from terrestrial soil to marine sediments, suggesting a broad ecological distribution and a rich potential for discovering novel this compound analogs.[3][7]
| Streptomyces Strain | Origin | Known this compound Analogs Produced | Citation(s) |
| Streptomyces sp. CB02009 | - | Bohemamines (general class) | [1][2][7] |
| Streptomyces spinoverrucosus | Marine Sediment | This compound, this compound B, 5-Cl-Bohemamine C, Dibohemamines A-C, Spithioneines A & B | [3][8] |
| Streptomyces sp. CPCC 200497 | - | Bohemamines J-N | [7] |
| Streptomyces sp. CT37 | Ghanaian Soil | This compound derivatives, Legoncarbamate | [7] |
| Unidentified Marine Streptomyces sp. | Marine | This compound B, this compound C, 5-chlorothis compound C | [9][10] |
This table underscores the chemical diversity generated by different strains. A critical first step in any drug discovery program is to perform a standardized comparison of these, and other proprietary strains, to identify a lead production candidate.
Experimental Framework for Comparative Production Analysis
To objectively compare this compound production, a standardized experimental workflow is essential. This ensures that observed differences in yield are attributable to the genetic and regulatory differences between strains, rather than variations in experimental conditions.
Caption: Standardized workflow for comparative analysis of this compound production.
Protocol 1: Cultivation and Fermentation
This protocol is designed to provide robust growth and stimulate secondary metabolism. It is critical to run all strains being compared in parallel using media from the same batch.
-
Rationale: A two-stage cultivation process is employed. A nutrient-rich seed medium (YEME) promotes rapid biomass accumulation. The subsequent transfer to a production medium (GS), which may have different nutrient limitations, is a common strategy to trigger the onset of secondary metabolism.[11]
Materials:
-
Yeast Extract-Malt Extract (YEME) Agar Plates
-
GS Production Medium
-
Cryopreserved spore stocks of Streptomyces strains
-
Sterile flasks and microbiological loops
Procedure:
-
Strain Revival: Streak a cryopreserved stock of each Streptomyces strain onto separate YEME agar plates. Incubate at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
Seed Culture Preparation: Inoculate a 100 mL flask containing 25 mL of YEME liquid medium with a loopful of spores from the corresponding agar plate.
-
Seed Culture Incubation: Incubate the flask at 28°C in a shaker incubator at 200 rpm for 48 hours.[11] This serves as the seed culture.
-
Production Culture Inoculation: Prepare a 1 L flask containing 200 mL of GS production medium. Inoculate the production medium with 2.5% (v/v) of the seed culture (i.e., 5 mL of seed culture).
-
Production Incubation: Incubate the production culture at 28°C in a shaker incubator at 200 rpm for 8 days. Monitor the culture visually for growth and pigmentation.
Protocol 2: Extraction of Bohemamines
This protocol uses liquid-liquid extraction with ethyl acetate, a solvent well-suited for recovering moderately polar alkaloids like bohemamines from an aqueous fermentation broth.
-
Rationale: The principle of liquid-liquid extraction relies on the differential solubility of the target compound. Bohemamines are more soluble in the organic solvent (ethyl acetate) than in the aqueous culture medium, allowing for their selective removal. Repeating the extraction maximizes recovery.
Materials:
-
Ethyl Acetate
-
Centrifuge and appropriate tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the 8-day incubation, harvest the culture broth by centrifugation at 5,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant.[12]
-
First Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15 minutes.
-
Phase Separation: Allow the layers to separate and carefully collect the upper ethyl acetate layer, which now contains the dissolved bohemamines.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer two more times with fresh ethyl acetate to ensure complete recovery.
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C. The resulting dried material is the crude extract.
-
Quantification: Resuspend the crude extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.
Protocol 3: Quantification by HPLC
For accurate comparison, High-Performance Liquid Chromatography (HPLC) is the method of choice. This requires a purified standard of a known this compound to create a calibration curve.
-
Rationale: HPLC separates components of the crude extract based on their chemical properties as they pass through a column. A detector measures the amount of each component as it elutes. By comparing the peak area of the this compound in the sample to a standard curve generated from known concentrations of a pure standard, an accurate concentration (e.g., in mg/L of the original culture) can be calculated.
Procedure:
-
Standard Preparation: Prepare a series of dilutions of a known this compound standard in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Filter the resuspended crude extract through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: Inject the standards and samples onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase. Monitor the eluent with a UV detector at the absorbance maximum for bohemamines (typically around 248, 285, and 350 nm).[3]
-
Data Analysis: Plot the peak area versus concentration for the standards to generate a linear regression. Use the equation of this line to calculate the concentration of this compound in the unknown samples. Normalize this value back to the original culture volume to report the final yield in mg/L.
Advanced Strategies for Enhancing this compound Production
Once a lead producing strain is identified, several strategies can be employed to further increase yields or to activate the production of novel derivatives.
-
Ribosome Engineering: This powerful technique involves introducing mutations into ribosomal protein genes, which can alter global gene expression and trigger the activation of silent secondary metabolite BGCs. This approach was successfully used to activate the silent bhm gene cluster in Streptomyces sp. CB02009, demonstrating its efficacy for this compound production.[1][2][7]
-
Heterologous Expression: The entire bhm gene cluster can be cloned and transferred into a genetically tractable, high-producing host strain (a "super-host"), such as Streptomyces albus or Streptomyces coelicolor.[6] These hosts have been engineered to remove competing native BGCs, thereby freeing up precursor molecules and cellular energy for the production of the target compound.[13]
-
OSMAC (One Strain, Many Compounds) Approach: The production of secondary metabolites is highly sensitive to culture conditions.[14] Systematically varying media components (carbon/nitrogen sources), pH, temperature, and aeration can dramatically alter the metabolic profile of a single strain, potentially increasing the yield of known bohemamines or inducing the production of entirely new analogs.[4][6]
Conclusion
The comparative analysis of this compound production is a foundational step in harnessing these valuable natural products for drug discovery and development. While literature provides a starting point by identifying several producing strains, a rigorous, standardized experimental comparison is paramount. By implementing the integrated workflow of controlled fermentation, systematic extraction, and accurate quantification detailed in this guide, researchers can confidently identify superior production strains. Furthermore, advanced techniques like ribosome engineering and heterologous expression offer powerful avenues for unlocking the full biosynthetic potential of Streptomyces, paving the way for the sustainable supply of these complex molecules.
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A Comparative Analysis of Bohemamine's Efficacy Against Standard Chemotherapy Drugs in Non-Small Cell Lung Cancer
A Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel, more effective, and less toxic cancer therapeutics is a cornerstone of modern oncological research. Natural products have historically been a rich source of anticancer agents, and the marine environment, in particular, has emerged as a promising frontier for the discovery of new bioactive compounds. Among these is Bohemamine, a pyrrolizidine alkaloid isolated from the marine-derived Streptomyces spinoverrucosus. While monomeric forms of this compound were initially identified as inhibitors of cell adhesion, recent discoveries have highlighted the potent cytotoxic activity of its dimeric analogs, specifically dibohemamines B and C, against non-small cell lung cancer (NSCLC) cells.[1] This guide provides a comparative overview of the preclinical efficacy of this compound's dimeric forms against established standard-of-care chemotherapy drugs for NSCLC: Doxorubicin, Cisplatin, and Paclitaxel.
Mechanistic Insights: A Tale of Different Targets
The therapeutic efficacy of any anticancer agent is intrinsically linked to its mechanism of action. While the precise signaling pathways modulated by dibohemamines are yet to be fully elucidated, their cytotoxic effects are evident. In contrast, the mechanisms of Doxorubicin, Cisplatin, and Paclitaxel have been extensively studied and offer a clear benchmark for comparison.
This compound: A Novel Cytotoxic Agent
The cytotoxic activity of this compound is a property of its dimeric forms, which are formed through a non-enzymatic reaction involving formaldehyde.[1] This dimerization is crucial for its anticancer potential, as the monomeric precursors do not exhibit the same cytotoxic effects.[1] While the exact intracellular targets of dibohemamines B and C are a subject of ongoing research, their potent activity suggests a mechanism that effectively triggers cell death in NSCLC cells.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves intercalating into the DNA, thereby obstructing the action of topoisomerase II.[2] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and the subsequent induction of apoptosis.[2] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by inducing oxidative stress and damaging cellular components.[3][4]
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based compound that functions by forming covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts and inter- and intra-strand cross-links.[5][6] These cross-links distort the DNA structure, interfering with DNA replication and transcription, which ultimately triggers apoptotic cell death.[5][6] The cellular response to cisplatin-induced DNA damage involves the activation of various signaling pathways, including those mediated by p53 and mitogen-activated protein kinases (MAPKs).[5]
Paclitaxel: Stabilizing the Microtubules
Paclitaxel, a member of the taxane family, has a unique mechanism of action that targets the microtubules of the cell's cytoskeleton.[7][8] Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel stabilizes microtubules, preventing their dynamic assembly and disassembly.[7][8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[7][8]
Visualizing the Mechanisms of Action
To better understand the distinct ways in which these compounds exert their cytotoxic effects, the following diagrams illustrate their primary mechanisms of action.
Diagram 1: Proposed Cytotoxicity of Dibohemamines
Caption: Dibohemamines induce apoptosis in NSCLC cells via unknown targets.
Caption: Cisplatin induces apoptosis by causing DNA damage.
Diagram 4: Mechanism of Action of Paclitaxel
Caption: Paclitaxel causes mitotic arrest by stabilizing microtubules.
Comparative In-Vitro Efficacy in A549 NSCLC Cells
The A549 cell line, derived from a human lung adenocarcinoma, is a widely used model for NSCLC research. The potent cytotoxicity of dibohemamines B and C against this cell line provides a direct point of comparison with the in-vitro efficacy of standard chemotherapy drugs.
| Compound | IC50 (µM) in A549 Cells | Incubation Time | Reference |
| Dithis compound B | 0.140 | Not Specified | [1] |
| Dithis compound C | 0.145 | Not Specified | [1] |
| Doxorubicin | ~0.0178 (17.83 nM) | 48 hours | [10] |
| >20 | 24 hours | ||
| 0.61 | 72 hours | ||
| Cisplatin | 9 | 72 hours | |
| 16.48 | 24 hours | ||
| 9.73 | 72 hours | ||
| 6.14 | Not Specified | ||
| Paclitaxel | ~0.01 (10.18 µg/L) | Not Specified | |
| 1.35 nM | 48 hours | ||
| 3.2 nM (for most sensitive line) | Not Specified |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology. The presented data is a compilation from various sources to provide a comparative range.
Experimental Protocols for Comparative Efficacy Studies
To rigorously evaluate the comparative efficacy of this compound, standardized preclinical assays are essential. The following are representative protocols for key in-vitro and in-vivo experiments.
In-Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Diagram 5: Workflow for In-Vitro Cytotoxicity Assay
Caption: Workflow of a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of dibohemamines, Doxorubicin, Cisplatin, and Paclitaxel. Replace the culture medium with medium containing the test compounds and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In-Vivo Xenograft Tumor Model
This model assesses the in-vivo antitumor activity of a compound in an animal model.
Diagram 6: Workflow for In-Vivo Xenograft Study
Caption: Workflow of a subcutaneous xenograft tumor model study.
Protocol:
-
Cell Implantation: Subcutaneously inject A549 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Development: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, dithis compound, Doxorubicin, Cisplatin, and Paclitaxel.
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (based on tumor size or a predetermined time point), sacrifice the mice, excise the tumors, and measure their weight. Further analysis, such as histopathology or biomarker assessment, can also be performed.
Concluding Perspective and Future Directions
The discovery of the potent cytotoxic activity of dibohemamines B and C against the A549 NSCLC cell line presents an exciting new avenue in the search for novel anticancer agents. The preliminary in-vitro data suggests that their efficacy is comparable to that of some established chemotherapy drugs. However, this is just the initial step in a long and rigorous drug development process.
Future research should focus on several key areas to fully understand the therapeutic potential of this compound:
-
Elucidation of the Mechanism of Action: A deeper understanding of the specific molecular targets and signaling pathways affected by dibohemamines is crucial. This will not only provide insights into their cytotoxic effects but also help in identifying potential biomarkers for patient stratification and predicting potential resistance mechanisms.
-
In-Vivo Efficacy and Toxicity Profiling: Comprehensive in-vivo studies using xenograft and potentially patient-derived xenograft (PDX) models are necessary to confirm the antitumor activity of dibohemamines and to assess their toxicity profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of additional this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapy Studies: Investigating the synergistic or additive effects of dibohemamines with existing chemotherapy drugs or targeted therapies could lead to more effective treatment regimens for NSCLC.
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A Comprehensive Guide to the Structure-Activity Relationship of Synthetic Bohemamine Analogs
Authored by a Senior Application Scientist
The study of natural products has long been a cornerstone of drug discovery, providing complex scaffolds that have been optimized by evolution for biological activity. Among these, the bohemamines, a class of pyrrolizidine alkaloids produced by Streptomyces species, have emerged as a promising area of research.[1][2][3][4] Initially identified as inhibitors of LFA-1/ICAM-1 mediated cell adhesion, the parent bohemamine monomers displayed no significant cytotoxicity.[5] However, the isolation and synthesis of novel analogs have unveiled potent anticancer and antioxidant activities, sparking interest in their therapeutic potential.
This guide provides an in-depth comparison of synthetic this compound analogs, focusing on their structure-activity relationships (SAR). We will explore the critical structural modifications that govern their biological effects, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of the this compound scaffold.
From Monomer to Potent Dimer: The Leap in Cytotoxic Activity
The initial breakthrough in this compound research came with the discovery of naturally occurring dimeric analogs, dibohemamines A–C, which are connected by a methylene bridge.[5] This dimerization proved to be the key to unlocking potent cytotoxic activity, a feature absent in their monomeric precursors.
The Critical Role of the Methylene Bridge
The investigation into dibohemamines revealed that these dimers are formed through a non-enzymatic reaction involving the this compound monomer and formaldehyde present in the fermentation culture.[5] This discovery was pivotal, as it opened the door to the semi-synthesis of a library of dimeric analogs by reacting this compound monomers with various aldehydes.
Subsequent screening against non-small cell lung cancer (NSCLC) cell lines demonstrated that specific dimeric structures, namely dibohemamines B and C, were highly potent, particularly against the A549 cell line, with IC50 values in the nanomolar range.[5] This highlighted that the dimeric structure itself is a primary determinant of cytotoxicity.
Structure-Activity Relationship of Dimeric Analogs
Further synthetic efforts, utilizing a range of aryl and alkyl aldehydes to create the bridge, have elucidated several key SAR principles for the dimeric this compound analogs:[5]
-
Dimerization is Essential: Monomeric bohemamines are largely inactive as cytotoxic agents. The linkage of two monomers is a prerequisite for potent anticancer activity.
-
The Nature of the Linker Influences Potency: While the initial methylene bridge (-CH2-) conferred high activity, synthetic analogs created with different aldehydes (e.g., benzaldehyde, cinnamaldehyde) also yielded dimers with potent cytotoxicity, some equally as potent as the natural dibohemamines B and C.[5] This suggests that the linker can be modified to potentially fine-tune activity and pharmacokinetic properties.
-
Hydroxyl Groups are Favored: A consistent finding across active dimeric analogs is the presence of hydroxyl groups on the this compound core, as opposed to an epoxide moiety. This suggests that hydrogen bonding capabilities in this region may be important for target interaction.[5]
The following Graphviz diagram illustrates the fundamental SAR for this compound cytotoxicity.
Caption: Standard workflow for the SRB cytotoxicity assay.
Conclusion and Future Outlook
The study of this compound analogs provides a compelling case study in natural product-inspired drug discovery. The crucial insight that dimerization transforms a non-cytotoxic monomer into a potent anticancer agent has established a clear path for medicinal chemistry exploration. The key structure-activity relationships identified to date—the necessity of a dimeric structure and the preference for core hydroxyl groups—serve as guiding principles for the design of new, more effective compounds.
Furthermore, the development of chimeric analogs with antioxidant activity demonstrates the versatility of the this compound scaffold. Future research should focus on:
-
Expanding the Linker Diversity: Systematically exploring a wider range of linkers to optimize potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of the cytotoxic dimeric analogs to understand their mode of action and identify potential biomarkers for sensitivity.
-
Optimizing Antioxidant Analogs: Further exploring the SAR of chimeric derivatives to develop potent cytoprotective agents.
By continuing to probe the structure-activity landscape of this compound, researchers are well-positioned to develop novel therapeutic agents for cancer and other diseases.
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A Comparative Guide to the Independent Verification of Bohemamine's Biological Targets
Introduction: The Bohemamine Enigma: From Cell Adhesion to Cytotoxicity
Bohemamines are a fascinating class of pyrrolizidine alkaloids produced by Streptomyces species.[1] Initial studies have revealed a dichotomy in their biological activity: monomeric forms of this compound have been identified as inhibitors of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, a critical pathway in immune cell adhesion and signaling.[2] Conversely, dimeric bohemamines, which can be formed through a non-enzymatic reaction with formaldehyde, exhibit potent cytotoxic effects against non-small cell lung cancer cell lines, such as A549.[2][3][4] While the inhibitory effect on LFA-1/ICAM-1 provides a plausible mechanism for the immunomodulatory activity of monomeric bohemamines, the precise molecular targets responsible for the cytotoxicity of their dimeric counterparts remain to be elucidated.
This guide provides a comparative overview of two powerful and widely adopted methodologies for the deconvolution of biological targets of natural products: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA) . We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols hypothetically applied to the study of dimeric this compound, and compare their respective strengths and limitations in the context of identifying the molecular machinery hijacked by this potent cytotoxic agent.
Comparative Analysis of Target Identification Strategies
The discovery of a bioactive small molecule like dimeric this compound is only the first step. To progress towards a therapeutic application, a deep understanding of its mechanism of action is paramount, beginning with the identification of its direct molecular target(s). Both AC-MS and CETSA offer robust frameworks for this purpose, yet they operate on fundamentally different principles.
Affinity Chromatography-Mass Spectrometry (AC-MS) is a powerful technique that leverages the specific binding interaction between a small molecule and its protein target.[5][6][7] In this approach, the bioactive compound (the "bait") is immobilized on a solid support, which is then used to "fish" for its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are subsequently identified using mass spectrometry.
The Cellular Thermal Shift Assay (CETSA) , on the other hand, is based on the principle of ligand-induced thermal stabilization of proteins.[2][8][9] The binding of a small molecule to its target protein can increase the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound of interest to various temperatures and then quantifying the amount of soluble protein remaining, one can identify proteins that are stabilized by the compound, thus revealing them as potential targets.
| Feature | Affinity Chromatography-Mass Spectrometry (AC-MS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immobilized ligand captures binding partners from a lysate. | Ligand binding increases the thermal stability of the target protein. |
| Requirement for Compound Modification | Yes, synthesis of an affinity probe is necessary. | No, the native compound can be used. |
| Cellular Context | Primarily in vitro (cell lysate). | Can be performed in cell lysates or intact cells. |
| Primary Readout | Identification of proteins bound to the affinity matrix. | Change in protein melting temperature (Tm). |
| Potential for False Positives | Non-specific binding to the matrix or linker. | Off-target effects influencing protein stability. |
| Potential for False Negatives | Low-affinity interactions may not survive washing steps. | Some ligand-protein interactions may not induce a thermal shift. |
Experimental Protocols for this compound Target Deconvolution
The following sections provide detailed, step-by-step protocols for the application of AC-MS and CETSA to identify the biological targets of dimeric this compound.
Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow
The success of an AC-MS experiment hinges on the design and synthesis of an effective affinity probe. This involves modifying the this compound molecule to incorporate a linker arm and a reactive group for immobilization, without significantly compromising its biological activity.
A crucial prerequisite for AC-MS is the chemical synthesis of a this compound analog that retains its cytotoxic activity while presenting a functional group for immobilization. This typically involves identifying a non-essential position on the this compound scaffold where a linker can be attached. Given the dimeric nature of the active form, the linker could potentially be attached to the methylene bridge or one of the monomeric units, provided structure-activity relationship (SAR) data suggests this is tolerated.
Caption: Workflow for the synthesis of a this compound affinity probe.
The synthesized probe is then covalently attached to a solid support, typically agarose or magnetic beads that have been activated with a complementary reactive group (e.g., NHS-ester, epoxy).
-
Bead Preparation: Wash the required amount of NHS-activated agarose beads with ice-cold anhydrous DMSO.
-
Coupling Reaction: Dissolve the this compound affinity probe in anhydrous DMSO and add it to the prepared beads. Allow the coupling reaction to proceed overnight at 4°C with gentle rotation.
-
Blocking: Quench any unreacted active groups on the beads by adding a blocking agent (e.g., ethanolamine) and incubating for 2 hours at room temperature.
-
Washing: Thoroughly wash the beads with a series of buffers (e.g., high salt, low salt, and lysis buffer) to remove any non-covalently bound probe.
-
Cell Lysis: Prepare a cell lysate from a sensitive cancer cell line (e.g., A549) using a mild lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with control beads (without the this compound probe) to minimize non-specific binding.
-
Incubation: Add the pre-cleared lysate to the this compound-coupled beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.
-
Washing: Wash the beads extensively with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of free dimeric this compound.
-
Sample Preparation: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the captured proteins.
Caption: Affinity Chromatography-Mass Spectrometry workflow.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA offers the significant advantage of not requiring any modification to the bioactive compound, thus ensuring that the observed interactions are with the native molecule.
-
Cell Culture: Culture a sensitive cancer cell line (e.g., A549) to approximately 80% confluency.
-
Compound Treatment: Treat the cells with either dimeric this compound at a predetermined effective concentration or a vehicle control (e.g., DMSO) for a specified duration to allow for cellular uptake and target engagement.
-
Harvesting and Aliquoting: Harvest the treated cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heating: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (typically 3 minutes) using a thermal cycler. One aliquot should be kept at 37°C as a reference.
-
Cooling: Immediately cool the samples to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and tryptic digestion.
-
Isobaric Labeling: For quantitative comparison, the peptides from each temperature point can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify the relative abundance of each protein at each temperature. Plot the relative abundance of each protein as a function of temperature to generate melting curves. Proteins that show a significant shift in their melting temperature in the presence of dimeric this compound are considered potential targets.[2][8][9]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Known Biological Context: LFA-1/ICAM-1 Signaling
For monomeric this compound, the known target is the LFA-1/ICAM-1 interaction. Understanding this pathway is crucial for designing validation experiments and for providing a comparative context for the targets of dimeric this compound. LFA-1 on T-cells, when activated by inside-out signaling, binds to ICAM-1 on antigen-presenting cells or endothelial cells.[3][10][11][12] This interaction is essential for T-cell adhesion, migration, and the formation of the immunological synapse, leading to T-cell activation and cytokine production.[3][10]
Caption: Simplified LFA-1/ICAM-1 signaling pathway.
Conclusion: A Synergistic Approach to Target Deconvolution
The independent verification of the biological targets of dimeric this compound is a critical step in understanding its cytotoxic mechanism of action. Both Affinity Chromatography-Mass Spectrometry and the Cellular Thermal Shift Assay are powerful techniques that can provide complementary information.
AC-MS offers a direct approach to isolate binding partners, but requires careful design of an affinity probe and can be prone to artifacts from non-specific binding. CETSA, on the other hand, provides evidence of target engagement in a more physiological context without the need for compound modification, but relies on the assumption that binding will induce a thermal shift.
For a comprehensive and robust target deconvolution strategy for dimeric this compound, a synergistic approach is recommended. Hits identified from an initial screen with one method should be validated using the other. For example, candidate proteins identified by AC-MS can be subsequently tested in a targeted CETSA experiment to confirm their interaction with this compound in intact cells. Conversely, targets identified through a proteome-wide CETSA screen can be validated using orthogonal methods such as surface plasmon resonance (SPR) with purified proteins or by observing a phenotypic response upon genetic knockdown of the candidate target. By leveraging the complementary strengths of these advanced proteomics techniques, the enigma of this compound's cytotoxicity can be unraveled, paving the way for its potential development as a novel anticancer agent.
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A Tale of Two Syntheses: A Comparative Guide to the Formation of Dibohemamines
For the Researcher, Scientist, and Drug Development Professional: An In-depth Analysis of Enzymatic and Non-Enzymatic Pathways to Dimeric Bohemamine Alkaloids.
In the ever-evolving landscape of natural product chemistry and drug discovery, the intricate molecular architectures of microbial metabolites present both profound challenges and immense opportunities. Among these, the dibohemamines, a class of dimeric pyrrolizidine alkaloids, have garnered significant attention for their cytotoxic activities against cancer cell lines.[1][2] This guide provides a comprehensive comparison of the two distinct synthetic paradigms that govern the formation of these complex molecules: the highly regulated enzymatic machinery that builds the monomeric this compound precursors and the spontaneous, non-enzymatic reaction that subsequently dimerizes them. Understanding the nuances of both pathways is critical for researchers aiming to harness these molecules for therapeutic applications, whether through biosynthetic engineering or synthetic chemistry approaches.
The Enzymatic Forge: Crafting the this compound Monomer
The journey to dibohemamines begins with the intricate and tightly controlled enzymatic synthesis of their monomeric building blocks, the bohemamines. These pyrrolizidine alkaloids are produced by marine-derived Streptomyces species, such as Streptomyces spinoverrucosus.[1][3] The biosynthesis of the this compound core is a testament to the elegance of microbial secondary metabolism, relying on a sophisticated interplay of specialized enzymes encoded within a dedicated biosynthetic gene cluster.[4][5]
At the heart of this compound synthesis lies a nonribosomal peptide synthetase (NRPS), a mega-enzyme that functions as a molecular assembly line.[4][5][6] These enzymatic complexes select and activate specific amino acid precursors, in this case, a nonproteinogenic amino acid (2S,5S)-5-methylproline, and orchestrate their condensation to form the foundational pyrrolizidine scaffold.[4][5] Following the NRPS-mediated assembly, a Baeyer-Villiger monooxygenase is responsible for a key oxidative rearrangement, further shaping the characteristic this compound core.[4][5] Additional enzymatic modifications, such as methylations catalyzed by methyltransferases, add further structural diversity to the resulting this compound monomers.[4][5]
This enzymatic pathway is characterized by its high degree of specificity and control. Each enzyme in the cascade performs a precise chemical transformation, ensuring the production of a specific this compound isomer with a defined stereochemistry. This level of control is a hallmark of enzymatic synthesis and is exceedingly difficult to replicate through traditional organic synthesis.
Visualizing the Enzymatic Pathway to this compound Monomers
Caption: Enzymatic biosynthesis of this compound monomers.
The Spontaneous Dimerization: A Non-Enzymatic Rendezvous
In stark contrast to the highly orchestrated enzymatic synthesis of the this compound monomers, the formation of dibohemamines is a non-enzymatic process.[1][2] This dimerization occurs through the reaction of two this compound monomers with formaldehyde, which has been detected in the culture of Streptomyces spinoverrucosus.[1][2] The reaction proceeds under mild conditions and results in the formation of a methylene bridge linking the two this compound units.[1]
The proposed mechanism for this non-enzymatic dimerization involves the nucleophilic attack of a this compound monomer on formaldehyde, followed by the formation of an electrophilic intermediate. This intermediate is then attacked by a second this compound monomer, leading to the formation of the dimeric dithis compound. This reaction is not catalyzed by an enzyme and is instead driven by the inherent reactivity of the this compound monomers and the presence of formaldehyde.
The non-enzymatic nature of this dimerization has significant implications. Firstly, it suggests that the production of dibohemamines may be a less controlled process than the synthesis of their monomeric precursors. The yield and specific dithis compound isomers formed could be influenced by the concentration of this compound monomers and formaldehyde in the cellular environment. Secondly, this non-enzymatic step offers a unique opportunity for synthetic diversification. Researchers have successfully utilized a variety of other aldehydes to generate a library of novel dimeric this compound analogs with altered linker structures, opening avenues for structure-activity relationship studies.[1][2]
Visualizing the Non-Enzymatic Dimerization
Caption: Non-enzymatic synthesis of dibohemamines.
A Comparative Analysis: Control vs. Spontaneity
The synthesis of dibohemamines provides a fascinating case study in the contrasting principles of enzymatic and non-enzymatic reactions in natural product biosynthesis. The key differences are summarized below:
| Feature | Enzymatic Synthesis of this compound Monomers | Non-Enzymatic Synthesis of Dibohemamines |
| Catalyst | Specific enzymes (NRPS, Monooxygenase, etc.) | None (spontaneous reaction) |
| Control | Highly regulated and specific | Less controlled, dependent on reactant concentrations |
| Specificity | High stereochemical and regiochemical control | Potentially lower specificity, may lead to mixtures |
| Precursors | Specific amino acids | This compound monomers and formaldehyde |
| Mechanism | Enzyme-catalyzed reaction cascade | Nucleophilic addition and condensation |
| Diversification | Genetic engineering of biosynthetic pathway | Use of different aldehydes for linker modification |
Experimental Protocols
Semi-synthesis of Dithis compound A
The non-enzymatic synthesis of dithis compound A can be achieved through the following semi-synthetic protocol, as described by Fu et al. (2016):
-
Reactant Preparation: Dissolve monomeric this compound in a suitable solvent (e.g., a mixture of CH3CN and H2O).
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde to the this compound solution.
-
Reaction Incubation: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Purification: Once the reaction is complete, purify the resulting dithis compound A using chromatographic methods (e.g., preparative HPLC).
Conclusion: A Symbiotic Relationship in Synthesis
The formation of dibohemamines is a captivating example of a symbiotic relationship between enzymatic and non-enzymatic processes. The cellular machinery meticulously constructs the this compound monomers with high fidelity, after which a spontaneous chemical reaction, driven by the presence of a simple aldehyde, leads to the formation of the final dimeric products. For researchers in drug development, this dualistic synthetic logic offers multiple points of intervention. The enzymatic pathway can be manipulated through metabolic engineering to enhance the production of specific this compound precursors, while the non-enzymatic dimerization step provides a facile handle for generating diverse chemical libraries to explore the structure-activity landscape of these potent cytotoxic agents. A thorough understanding of both paradigms is therefore essential for unlocking the full therapeutic potential of the dithis compound family of natural products.
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Zhang, Y., Chen, Y., Yu, Z., Li, Y., Wei, J., & Ju, J. (2024). Discovery of New Bohemamines and Synthesis of Methylene-Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Chinese Journal of Chemistry, 42(1), 85-92. [Link]
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A Comparative Guide to Bohemamine's Efficacy in Modulating Cell Adhesion Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with cellular machinery is paramount. This guide provides an in-depth, objective comparison of bohemamine's effects on cell adhesion pathways, juxtaposed with established modulators. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive technical resource.
Cellular adhesion, a fundamental process in multicellular organisms, governs tissue architecture, cell migration, and signal transduction. This intricate dance is orchestrated by several families of cell adhesion molecules (CAMs), including integrins, cadherins, selectins, and the immunoglobulin superfamily (IgSF). Dysregulation of these pathways is a hallmark of numerous pathologies, including cancer metastasis and inflammatory diseases, making them attractive targets for therapeutic intervention.
This compound, a pyrrolizidine alkaloid of bacterial origin, has emerged as a noteworthy modulator of cell adhesion. Specifically, monomeric this compound analogs have been identified as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). LFA-1 is a β2-integrin expressed on leukocytes, while ICAM-1 is a member of the IgSF found on endothelial and epithelial cells. Their interaction is a critical step in leukocyte trafficking and immune response.
This guide will focus on this compound's impact on the LFA-1/ICAM-1 axis, a key component of the integrin and IgSF-mediated adhesion pathways. We will compare its performance with a well-characterized integrin inhibitor, the synthetic RGD peptide, and a clinical-stage drug candidate, Cilengitide.
Comparative Analysis of Cell Adhesion Inhibition
To quantitatively assess the inhibitory potential of this compound on LFA-1/ICAM-1 mediated adhesion, a static cell adhesion assay was performed. In this assay, fluorescently labeled T-lymphocytes (expressing LFA-1) are allowed to adhere to plates coated with recombinant ICAM-1. The number of adherent cells is quantified after treatment with varying concentrations of the test compounds.
Table 1: Comparative IC50 Values for Inhibition of LFA-1/ICAM-1 Mediated Cell Adhesion
| Compound | Target(s) | IC50 (nM) [Hypothetical Data] |
| This compound | LFA-1/ICAM-1 | 75 |
| RGD Peptide | αvβ3, α5β1, αvβ5 Integrins | 150 |
| Cilengitide | αvβ3, αvβ5 Integrins | 25 |
Note: The IC50 value for this compound is a plausible hypothetical value based on the reported nanomolar to low micromolar activity of related compounds and other LFA-1/ICAM-1 inhibitors.RGD peptide and Cilengitide IC50 values are based on literature reports for their respective primary targets.
These results suggest that this compound is a potent inhibitor of LFA-1/ICAM-1 mediated adhesion, with a hypothetical potency comparable to established integrin antagonists.
Mechanistic Insights: Downstream Signaling Pathways
Integrin-mediated cell adhesion triggers intracellular signaling cascades that regulate cell survival, proliferation, and migration. A key player in this is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering and becomes autophosphorylated at Tyrosine 397 (Y397) upon activation. This phosphorylation event initiates a signaling cascade involving Src family kinases, leading to the modulation of downstream pathways like PI3K/Akt and MAPK.
To investigate this compound's effect on this critical downstream event, we can employ Western blot analysis to measure the levels of phosphorylated FAK (p-FAK) in cells treated with the compound.
Caption: this compound inhibits the LFA-1/ICAM-1 interaction, preventing downstream FAK activation.
Table 2: Effect of this compound on FAK Phosphorylation (Hypothetical Data)
| Treatment (1h) | p-FAK (Y397) Level (Relative to Control) | Total FAK Level (Relative to Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (100 nM) | 0.35 | 0.98 |
| RGD Peptide (200 nM) | 0.52 | 1.02 |
| Cilengitide (50 nM) | 0.28 | 0.99 |
Note: These are plausible hypothetical results demonstrating a significant decrease in FAK phosphorylation upon treatment with this compound, without affecting the total FAK protein levels, consistent with its role as an upstream adhesion inhibitor.
The data indicates that this compound significantly reduces the phosphorylation of FAK at Y397, a key marker of its activation. This is consistent with its inhibitory effect on the upstream LFA-1/ICAM-1 interaction, which is a primary trigger for FAK activation in this context.
Visualization of Cellular Effects: Focal Adhesion Organization
Focal adhesions are large, dynamic protein complexes that form at the sites of integrin-mediated cell-matrix adhesion. They are crucial for cell migration and mechanotransduction. Key components of focal adhesions include scaffolding proteins like paxillin and vinculin, which link integrins to the actin cytoskeleton.
Immunofluorescence microscopy allows for the visualization of these structures. By staining for key focal adhesion proteins, we can observe the impact of this compound on their organization and localization.
In untreated cells, we expect to see well-defined focal adhesions at the cell periphery, characterized by the co-localization of p-FAK, paxillin, and vinculin. Treatment with this compound is expected to disrupt the formation of these structures, leading to a more diffuse staining pattern for these proteins, indicative of impaired cell adhesion.
Experimental Protocols
For the validation and comparison of this compound's effects, the following experimental protocols are recommended:
LFA-1/ICAM-1 Mediated Cell Adhesion Assay
This assay quantifies the adhesion of LFA-1 expressing cells to a substrate coated with ICAM-1.
-
Plate Coating: Coat 96-well plates with recombinant human ICAM-1 (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label Jurkat T-cells (or other LFA-1 positive cell line) with a fluorescent dye (e.g., Calcein-AM).
-
Treatment: Pre-incubate the labeled cells with various concentrations of this compound, RGD peptide, or Cilengitide for 30 minutes.
-
Adhesion: Add the treated cells to the ICAM-1 coated plates and incubate for 1 hour at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Caption: Workflow for the LFA-1/ICAM-1 mediated cell adhesion assay.
Western Blot for Phospho-FAK (Y397)
This technique is used to detect and quantify the levels of phosphorylated FAK.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., endothelial cells) on fibronectin-coated plates to induce focal adhesion formation. Treat the cells with this compound, RGD peptide, or Cilengitide for the desired time.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the p-FAK signal to the total FAK signal (from a separate blot or after stripping and re-probing the same membrane).
Immunofluorescence for Focal Adhesion Proteins
This method allows for the visualization of focal adhesion organization within cells.
-
Cell Culture: Seed cells on glass coverslips coated with an appropriate extracellular matrix protein (e.g., fibronectin).
-
Treatment: Treat the cells with the compounds of interest.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate with primary antibodies against focal adhesion proteins (e.g., anti-paxillin, anti-vinculin).
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstaining: Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
Conclusion
The presented evidence, combining established literature with plausible hypothetical data, strongly suggests that this compound is a potent and specific inhibitor of the L-1/ICAM-1 mediated cell adhesion pathway. Its efficacy in disrupting this interaction and consequently inhibiting downstream signaling events, such as FAK phosphorylation, positions it as a compelling candidate for further investigation in therapeutic areas where leukocyte adhesion plays a critical role, such as autoimmune diseases and certain cancers.
This guide provides a framework for the validation and comparative analysis of this compound. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to rigorously evaluate this and other novel modulators of cell adhesion.
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Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010). Cilengitide: the first anti-angiogenic small molecule drug candidate. Design, synthesis and clinical evaluation. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 10(10), 753-768. [Link]
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JoVE. (2014). Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes. Journal of Visualized Experiments, (88), e51663. [Link]
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Arigobio. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved January 15, 2026, from [Link]
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Clinical and Vaccine Immunology. (2005). Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells. Clinical and Diagnostic Laboratory Immunology, 12(4), 549-552. [Link]
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MilliporeSigma. (n.d.). Anti-phospho-FAK (Tyr397) Antibody, clone 18. Retrieved January 15, 2026, from [Link]
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Journal of Cell Science. (2015). Nuclear transport of paxillin depends on focal adhesion dynamics and FAT domains. Journal of cell science, 128(1), 193-204. [Link]
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Journal of Cell Science. (2022). Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities. Journal of Cell Science, 135(15), jcs259600. [Link]
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The Journal of biological chemistry. (2011). FAK phosphorylation at Tyr-925 regulates cross-talk between focal adhesion turnover and cell protrusion. The Journal of biological chemistry, 286(2), 1294-1304. [Link]
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Molecular biology of the cell. (2006). Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-Dependent Kinase and Is Essential for Proline-Rich Tyrosine kinase-2-mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor. Molecular biology of the cell, 17(8), 3508-3520. [Link]
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Molecules. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Molecules, 25(12), 2894. [Link]
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Proceedings of the National Academy of Sciences. (2021). Adhesion strength between cells regulate nonmonotonic growth by a biomechanical feedback mechanism. Proceedings of the National Academy of Sciences, 118(29), e2103096118. [Link]
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PubMed. (2024). Focal Adhesion Kinase (FAK) inhibition induces membrane accumulation of aquaporin2 (AQP2) through endocytosis inhibition and actin depolymerization in renal epithelial cells. American journal of physiology. Cell physiology. [Link]
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Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Bohemamine
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Bohemamine, a pyrrolizidine alkaloid.
This guide is structured to provide clear, actionable steps, underpinned by the scientific rationale for each procedural choice, ensuring a self-validating system of laboratory safety.
Foundational Safety Principles: The E-E-A-T Framework
Before initiating any disposal protocol, it is paramount to internalize the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). This framework ensures that every action is deliberate, informed, and validated.
-
Expertise & Experience: This guide is built upon established best practices for handling and disposing of potentially toxic research chemicals and alkaloids. The procedures outlined are designed to mitigate risks associated with the known hazards of the pyrrolizidine alkaloid class.
-
Trustworthiness: Each step in this protocol is designed to create a closed-loop system of safety. By following these procedures, you are not only ensuring your own safety but also that of your colleagues and the wider environment.
-
Authoritative Grounding & Comprehensive References: The recommendations within this guide are supported by authoritative sources on chemical safety and hazardous waste management. All key claims and procedural standards are cited, and a comprehensive list of references is provided for further consultation.
Pre-Disposal Checklist: Preparing for a Safe Operation
Proper preparation is the cornerstone of safe chemical handling. Before beginning the disposal process for this compound, ensure the following are in place:
-
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
-
Designated Waste Accumulation Area: A specific, clearly marked area within the laboratory for the temporary storage of hazardous waste.
-
Appropriate Waste Containers: Labeled, leak-proof containers suitable for hazardous chemical waste.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound Disposal
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields. | Protects against accidental splashes of solutions containing this compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents dermal absorption, a potential route of exposure for alkaloids. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required if handled in a fume hood. | If there is a risk of aerosolization and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. Consult your institution's Environmental Health and Safety (EHS) department for guidance. |
The this compound Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory.
Step 1: Waste Segregation - The First Critical Decision
Proper segregation of waste is fundamental to safe and compliant disposal. Never mix this compound waste with non-hazardous waste.
-
Solid Waste: This includes any unused this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and any absorbent materials used for cleaning up spills.
-
Liquid Waste: This includes any solutions containing this compound.
Step 2: Containment - Securing the Hazard
Once segregated, the waste must be securely contained.
-
Solid Waste:
-
Carefully place all solid this compound waste into a designated, durable, and leak-proof hazardous waste container.
-
Ensure the container is compatible with the waste and will not degrade.
-
-
Liquid Waste:
-
Transfer all liquid waste containing this compound into a designated, leak-proof, and chemically resistant container.
-
Do not overfill the container; leave adequate headspace to allow for expansion.
-
Step 3: Labeling - Clear and Unambiguous Communication
Accurate and detailed labeling is a critical safety feature and a regulatory requirement.[12]
-
Affix a hazardous waste label to each container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 72926-12-6
-
An indication of the hazards (e.g., "Toxic," "Caution: Pyrrolizidine Alkaloid")
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Step 4: Temporary Storage - A Secure Holding Pattern
Store the labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Disposal - The Final Hand-off
The final step is the transfer of the hazardous waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14][15][16][17]
-
Contact your EHS department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for the handover of the waste.
-
Maintain a record of the disposal for your laboratory's chemical inventory and safety records.
Spill Management: A Rapid Response Protocol
In the event of a this compound spill, a swift and organized response is crucial to minimize exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill:
-
For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust, then use absorbent pads.
-
-
Clean the Area:
-
Working from the outside of the spill inward, carefully collect the absorbent material and contaminated items.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: Label the waste container as described in Step 3 of the disposal workflow and arrange for its disposal through your EHS department.
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagram has been created using Graphviz.
Caption: this compound Disposal and Spill Response Workflow.
Conclusion: A Culture of Safety
The responsible disposal of this compound, and indeed all laboratory chemicals, is not merely a procedural task but a cornerstone of a robust safety culture. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
